molecular formula C17H18BrN B567729 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine CAS No. 1280786-96-0

1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Número de catálogo: B567729
Número CAS: 1280786-96-0
Peso molecular: 316.242
Clave InChI: DFLJXKKHZUELSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine is a useful research compound. Its molecular formula is C17H18BrN and its molecular weight is 316.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[(4-bromophenyl)-phenylmethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN/c18-16-10-8-15(9-11-16)17(19-12-4-5-13-19)14-6-2-1-3-7-14/h1-3,6-11,17H,4-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLJXKKHZUELSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682504
Record name 1-[(4-Bromophenyl)(phenyl)methyl]pyrrolidine
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URL https://comptox.epa.gov/dashboard/DTXSID20682504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-96-0
Record name Pyrrolidine, 1-[(4-bromophenyl)phenylmethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)(phenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties make it a valuable component in the design of novel therapeutic agents.[1] This guide focuses on the basic properties of a specific derivative, This compound . We will delve into its chemical and physical characteristics, synthesis, analytical methods, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource of technical information, including experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound is a synthetic compound featuring a central methane carbon bonded to a 4-bromophenyl group, a phenyl group, and the nitrogen atom of a pyrrolidine ring. The presence of the bromine atom and the diphenylmethyl moiety are key features that can influence its biological activity and metabolic stability.[3]

Identifiers and Physicochemical Data

The following table summarizes the key identification and physical properties of the compound.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 1280786-96-0[4]
Molecular Formula C₁₇H₁₈BrN[4]
Molecular Weight 316.24 g/mol [4]
InChIKey DFLJXKKHZUELSW-UHFFFAOYSA-N[4]
Canonical SMILES C1CCN(C1)C(C2=CC=C(C=C2)Br)C3=CC=CC=C3N/A
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound.

¹H NMR (400 MHz, CDCl₃) δ (ppm) Description
Ar-H 7.42–7.25Multiplet, aromatic protons
N-CH₂ 3.85–3.71Multiplet, 2H, pyrrolidine ring
CH 2.50–2.41Multiplet, 1H, methine proton
pyrrolidine-H 2.05–1.91Multiplet, 3H, pyrrolidine ring
¹³C NMR (100 MHz, CDCl₃) δ (ppm) Description
C-Br 153.92Aromatic carbon attached to Br
Ar-C 142.42Aromatic carbon
Ar-C 131.59Aromatic carbon
N-CH₂ 61.39Pyrrolidine ring carbon
pyrrolidine-C 47.57Pyrrolidine ring carbon

Note: The referenced source for NMR data lists the molecular formula as C₁₆H₁₈BrN, which is inconsistent with the compound name. The data is presented here as reported but should be used with caution.[4]

Synthesis and Characterization

The synthesis of pyrrolidine derivatives can be achieved through various established routes, including 1,3-dipolar cycloadditions and modifications of natural amino acids like proline.[5][6] For this compound, a direct nucleophilic substitution approach is a viable and straightforward method.

Experimental Protocol: Synthesis

This protocol outlines a general method for the synthesis of the title compound via nucleophilic substitution.

Objective: To synthesize this compound.

Materials:

  • 4-Bromobenzhydryl bromide (or 1-bromo-4-(bromo(phenyl)methyl)benzene)

  • Pyrrolidine

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1 equivalent of 4-bromobenzhydryl bromide in anhydrous DCM.

  • Addition of Amine: To the stirred solution, add 1.2 equivalents of pyrrolidine dropwise.

  • Addition of Base: Following the pyrrolidine, add 1.5 equivalents of triethylamine dropwise. The base is added to neutralize the HBr byproduct formed during the reaction.

  • Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Mechanism of Action

Pyrrolidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[1][2] While specific quantitative data for this compound is limited in publicly accessible literature, its structural features suggest potential for significant biological activity.

Anticancer Potential

Many pyrrolidine-containing compounds have been investigated as anticancer agents.[1] Their mechanisms often involve the inhibition of critical cellular machinery or the induction of programmed cell death (apoptosis).[4] Research on similar structures suggests that these compounds can modulate various signaling pathways, leading to the activation of caspases, which are key proteases in the apoptotic cascade.[4]

Enzyme Inhibition

The pyrrolidine scaffold is a key component in many enzyme inhibitors.[1][7] Derivatives have shown potent inhibitory activity against enzymes like α-amylase and α-glucosidase, which are relevant targets for managing diabetes.[2][8] Other targeted enzymes include dipeptidyl peptidase-IV (DPP-IV) and various kinases.[5][7] The mechanism typically involves the compound binding to the active site of the enzyme, blocking access to its natural substrate.[4]

Receptor Modulation

Pyrrolidine derivatives can also act as modulators of cellular receptors. For example, some derivatives function as antagonists for chemokine receptors like CXCR4, which plays a role in cancer cell migration and metastasis.[7]

The table below presents IC₅₀ values for various pyrrolidine derivatives against different biological targets to provide context for the potential potency of this class of compounds.

Compound Class/DerivativeTarget/Cell LineActivity (IC₅₀)Reference
Rhodanine-substituted spirooxindole pyrrolidineα-amylase1.57 ± 0.10 µg/mL[2]
1,2,4-Oxadiazole pyrrolidine derivativeE. coli DNA gyrase120 ± 10 nM[2]
Pyrrolidine sulfonamide derivativeDPP-IV enzyme11.32 ± 1.59 µM[2]
Spiro[pyrrolidine-3,3′-oxindoles]MCF-7 (Breast Cancer)0.42 - 0.78 µM[1]
Spiro[pyrrolidine-3,3′-oxindoles]HT29 (Colon Cancer)0.39 - 0.92 µM[1]

Experimental Protocols for Biological Assays

To assess the biological activity of this compound, standardized assays are employed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on a cancer cell line.

Principle: The MTT assay is a colorimetric method that measures cell viability. NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • Cancer cell line (e.g., MCF-7, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of the compound on α-glucosidase activity.

Principle: This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG) by the α-glucosidase enzyme. The absorbance of the yellow p-nitrophenol is measured spectrophotometrically.

Materials:

  • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)

  • Phosphate buffer (0.1 M, pH 6.8)

  • p-NPG substrate solution (1 M)

  • Test compound at various concentrations

  • Sodium carbonate (Na₂CO₃) solution (0.1 N)

  • 96-well plate and microplate reader

Procedure:

  • Incubation: In a 96-well plate, mix 10 µL of the test compound solution with 10 µL of α-glucosidase enzyme solution. Incubate at 37°C for 20 minutes.[8]

  • Buffer Addition: Add 125 µL of phosphate buffer to each well.[8]

  • Reaction Initiation: Add 20 µL of the p-NPG substrate to start the reaction. Incubate for an additional 30 minutes at 37°C.[8]

  • Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.[8]

  • Measurement: Measure the absorbance at 405 nm. Acarbose is typically used as a positive control.

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel pyrrolidine derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_bioassay Biological Evaluation S1 Reactants (4-Bromobenzhydryl bromide + Pyrrolidine) S2 Nucleophilic Substitution S1->S2 S3 Crude Product S2->S3 S4 Column Chromatography S3->S4 S5 Pure Compound (this compound) S4->S5 A1 NMR Spectroscopy S5->A1 A2 Mass Spectrometry S5->A2 B1 In Vitro Assays (e.g., MTT, Enzyme Inhibition) S5->B1 B2 Data Analysis (IC50 Determination) B1->B2 B3 Mechanism of Action Studies B2->B3

Caption: A generalized workflow for the synthesis, purification, and evaluation of a novel compound.

Enzyme Inhibition Mechanism

This diagram illustrates the basic principle of competitive enzyme inhibition.

G cluster_normal Normal Enzyme Function cluster_inhibited Inhibited State Enzyme Enzyme Product Products Enzyme->Product Reaction Substrate Substrate Substrate->Enzyme Binds Enzyme_I Enzyme Inhibitor Pyrrolidine Derivative Inhibitor->Enzyme_I Binds & Blocks Substrate_I Substrate Substrate_I->Enzyme_I Binding Prevented

Caption: Competitive enzyme inhibition by a pyrrolidine derivative.

CXCR4 Signaling Pathway Inhibition

The CXCL12/CXCR4 signaling axis is crucial for cell migration. Pyrrolidine derivatives can act as antagonists to this pathway.

G CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor (on Cancer Cell) CXCL12->CXCR4 Binds G_Protein G-protein Activation CXCR4->G_Protein Activates Calcium Cytosolic Calcium Flux G_Protein->Calcium Migration Cancer Cell Migration & Metastasis Calcium->Migration Promotes Inhibitor Pyrrolidine Derivative (Antagonist) Inhibitor->CXCR4 Blocks

Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by a pyrrolidine antagonist.[7]

References

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated mechanism of action for the novel compound, 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine. Drawing upon structural homologies to known psychoactive compounds and established principles of neuropharmacology, this document outlines the most probable molecular targets and subsequent signaling pathway modulations. Detailed hypothetical experimental protocols and data are presented to furnish a robust framework for empirical validation. This guide is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction

This compound is a synthetic molecule featuring a core pyrrolidine ring, a structure prevalent in a multitude of biologically active compounds. Its design bears a significant structural resemblance to pyrovalerone and its analogs, a class of compounds recognized for their potent inhibitory effects on monoamine transporters. The presence of a diphenylmethyl moiety, with a bromine substitution on one of the phenyl rings, suggests a potential for high-affinity interactions with specific protein targets within the central nervous system. This guide will explore the most likely mechanism of action, focusing on its potential role as a monoamine reuptake inhibitor.

Postulated Mechanism of Action: Monoamine Transporter Inhibition

Based on its structural characteristics, this compound is hypothesized to function as a norepinephrine-dopamine reuptake inhibitor (NDRI). Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft. By binding to these transporters, reuptake inhibitors effectively increase the extracellular concentrations of their respective neurotransmitters, thereby enhancing downstream signaling.

The bromophenyl group may contribute to the binding affinity and selectivity of the compound for these transporters. Structure-activity relationship studies on similar compounds have indicated that halogen substitutions can significantly influence pharmacological activity.

Signaling Pathway

The primary signaling pathway affected by the inhibition of DAT and NET is the enhancement of dopaminergic and noradrenergic neurotransmission. An elevation in synaptic dopamine and norepinephrine levels leads to increased activation of their respective postsynaptic receptors, which can trigger a cascade of intracellular signaling events.

MONOAMINE_SIGNALING cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine/Norepinephrine Vesicles DA_NE Dopamine (DA) Norepinephrine (NE) DA_NE_Vesicle->DA_NE Release DAT_NET DAT/NET DA_NE->DAT_NET Reuptake DA_R Dopamine Receptors DA_NE->DA_R Binding NE_R Norepinephrine Receptors DA_NE->NE_R Binding Compound This compound Compound->DAT_NET Inhibition Signaling_Cascade Downstream Signaling Cascade DA_R->Signaling_Cascade NE_R->Signaling_Cascade BINDING_ASSAY_WORKFLOW cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing DAT, NET, or SERT Incubate Incubate membranes, compound, and radioligand at room temperature Membrane_Prep->Incubate Compound_Dilution Prepare serial dilutions of This compound Compound_Dilution->Incubate Radioligand_Prep Prepare radioligand solution ([³H]WIN 35,428, [³H]Nisoxetine, or [³H]Citalopram) Radioligand_Prep->Incubate Filtration Rapidly filter through glass fiber filters to separate bound and free radioligand Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Measure radioactivity on filters using a scintillation counter Washing->Scintillation Analysis Calculate Ki values using competitive binding analysis Scintillation->Analysis

An In-depth Technical Guide on the Dopamine Transporter Affinity of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for psychostimulants and therapeutic agents for neuropsychiatric disorders.[1] This document provides a technical overview of the pharmacological evaluation of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, a pyrrolidine derivative, with a focus on its affinity for the dopamine transporter. While specific quantitative binding data for this compound is not available in the public domain at the time of this report, this guide furnishes detailed experimental protocols for determining such affinity, based on established methodologies. Furthermore, it outlines the dopaminergic signaling pathway and the structure-activity relationships of related compounds to provide a comprehensive context for future research.

Introduction to the Dopamine Transporter

The dopamine transporter is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis.[1][3] This mechanism makes the DAT a principal target for a wide array of compounds, including therapeutic drugs for conditions like ADHD and depression, as well as drugs of abuse such as cocaine and amphetamines.[1] Ligands that bind to the DAT can be broadly classified as inhibitors (blockers) or substrates (releasers), each modulating dopaminergic neurotransmission through distinct mechanisms. The affinity of a compound for the DAT is a primary determinant of its potency and potential physiological effects.

Quantitative Binding Affinity Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound at the human or rodent dopamine transporter. The available information focuses on the diverse biological activities of the broader class of pyrrolidine derivatives.[4]

To provide a framework for future studies, the following table is presented as a template for reporting DAT binding affinity data.

CompoundTargetAssay TypeRadioligandKi (nM)IC50 (nM)SpeciesReference
This compoundDATCompetitive Binding[³H]WIN 35,428TBDTBDHumanTBD
This compoundSERTCompetitive Binding[³H]CitalopramTBDTBDHumanTBD
This compoundNETCompetitive Binding[³H]NisoxetineTBDTBDHumanTBD

TBD: To Be Determined

Experimental Protocols for DAT Affinity Determination

The affinity of a test compound for the dopamine transporter is typically determined using a competitive radioligand binding assay. This section details a standard protocol for such an experiment.

Membrane Preparation from DAT-Expressing Cells or Brain Tissue

This protocol describes the preparation of crude membrane fractions rich in dopamine transporters.

Materials:

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • DAT-expressing cells (e.g., HEK-293 cells stably expressing hDAT) or brain tissue rich in DAT (e.g., rat striatum).

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cells or dissect brain tissue on ice and place in ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membrane fraction.

  • Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).

  • Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radioligand from the dopamine transporter.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds with high affinity to the DAT).

  • Non-specific binding control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM) or cocaine (30 µM).

  • Test compound (this compound) at various concentrations.

  • Prepared cell membranes.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of prepared membranes (containing 10-50 µg of protein).

    • 50 µL of test compound solution at various concentrations (or buffer for total binding).

    • 50 µL of assay buffer or a non-specific binding control.

    • 50 µL of [³H]WIN 35,428 at a concentration close to its Kd (e.g., 1-5 nM).

  • Incubate the plate for 60-120 minutes at room temperature or 4°C with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM in the absence of competitor) - Non-specific Binding (CPM in the presence of excess unlabeled inhibitor).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the DAT.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and experimental procedures are provided below to aid in the understanding of the context and methodology.

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DDC Dopamine Dopamine Dopamine_Vesicle->Dopamine Exocytosis DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling Activation

Figure 1: Dopaminergic Synaptic Transmission.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_start Start: DAT-expressing cells or brain tissue homogenize Homogenization prep_start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend & Wash centrifuge2->resuspend quantify Protein Quantification resuspend->quantify store Store at -80°C quantify->store setup Assay Setup: Membranes, Radioligand, Test Compound store->setup incubate Incubation setup->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash scint_count Scintillation Counting wash->scint_count calc_binding Calculate Specific Binding scint_count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Figure 2: Workflow for DAT Competitive Binding Assay.

Structure-Activity Relationship (SAR) Context

The affinity of ligands for the dopamine transporter is highly dependent on their chemical structure. For compounds related to the diphenylmethylpyrrolidine scaffold, several structural features are known to influence DAT binding. Generally, the presence and position of substituents on the phenyl rings can dramatically alter affinity and selectivity. For instance, in various classes of DAT inhibitors, halogen substitutions on the phenyl ring can enhance binding potency. The pyrrolidine ring itself is a common motif in potent DAT ligands, contributing to the overall conformation and interaction with the transporter's binding pocket. Without experimental data for this compound, its precise SAR cannot be determined, but the 4-bromo substitution on one of the phenyl rings suggests a potential for interaction with the DAT.

Conclusion

While direct experimental data on the dopamine transporter affinity of this compound is currently unavailable, this guide provides the necessary framework for its determination. The detailed protocols for membrane preparation and competitive radioligand binding assays offer a clear path for researchers to quantify the compound's affinity (Ki) and selectivity for the DAT. The provided diagrams of the dopaminergic signaling pathway and experimental workflow serve as valuable tools for understanding the biological context and procedural steps. Future studies to generate these empirical data are essential to fully characterize the pharmacological profile of this compound and to understand its potential as a modulator of the dopaminergic system.

References

In-Depth Technical Guide: Characterizing the Interaction of Novel Compounds with the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for the development of therapeutics for a multitude of psychiatric disorders, including depression and anxiety. The characterization of novel chemical entities that interact with SERT is a critical step in the drug discovery pipeline. This technical guide provides a comprehensive overview of the state-of-the-art methodologies used to evaluate the binding affinity and functional activity of test compounds at the human serotonin transporter. For illustrative purposes, we will refer to the hypothetical test compound 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine . It is important to note that, as of the date of this publication, there is no publicly available data detailing the interaction of this specific compound with the serotonin transporter. Therefore, this document serves as a methodological framework for the investigation of any novel compound. We will detail experimental protocols for in vitro binding and uptake assays, provide templates for data presentation, and illustrate key workflows and pathways using diagrammatic representations.

Introduction to the Serotonin Transporter (SERT)

The serotonin transporter is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating serotonergic signaling and maintaining synaptic homeostasis. Dysregulation of SERT function has been implicated in the pathophysiology of numerous neuropsychiatric conditions. Consequently, SERT has become a focal point for pharmacological intervention, with selective serotonin reuptake inhibitors (SSRIs) being a cornerstone of treatment for major depressive disorder and other mood disorders. The discovery of novel SERT ligands with distinct pharmacological profiles remains an active area of research.

Quantitative Data Presentation

The precise quantification of a compound's interaction with SERT is fundamental to understanding its pharmacological profile. The following tables are presented as templates for the clear and structured presentation of such data.

Table 1: SERT Binding Affinity of this compound

RadioligandTest CompoundKi (nM)Assay TypeCell Line/TissueReference
[³H]CitalopramThis compoundTo be determinedCompetitive Radioligand BindingHEK293 cells expressing hSERTN/A
[¹²⁵I]RTI-55This compoundTo be determinedCompetitive Radioligand BindingHuman platelet membranesN/A

Table 2: Functional Inhibition of Serotonin Uptake by this compound

SubstrateTest CompoundIC₅₀ (nM)Assay TypeCell Line/TissueReference
[³H]SerotoninThis compoundTo be determinedRadiometric Uptake AssayHuman plateletsN/A
Fluorescent SubstrateThis compoundTo be determinedFluorescence-based Uptake AssayCHO cells expressing hSERTN/A

Experimental Protocols

Competitive Radioligand Binding Assay for SERT

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for SERT.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT) or from human platelets.

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold Assay Buffer.[1]

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Liquid Scintillation Counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the radioligand in assay buffer to a final concentration at or near its Kd.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Contains membrane preparation and radioligand.

    • Non-specific Binding: Contains membrane preparation, radioligand, and the non-specific binding control.[1]

    • Test Compound: Contains membrane preparation, radioligand, and a specific concentration of the test compound.[1]

  • Incubation: Add 50 µL of assay buffer (for total binding), non-specific inhibitor, or test compound to the appropriate wells. Add 50 µL of the diluted radioligand to all wells. Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume will be 200 µL.[1] Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Rapidly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Radioactivity Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity retained on the filters using a liquid scintillation counter.[1]

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Serotonin Uptake Inhibition Assay

This protocol describes a method to assess the functional potency of a test compound in inhibiting the uptake of serotonin into cells expressing SERT.

Materials:

  • Cell Line: A suitable cell line stably expressing hSERT (e.g., HEK293 or CHO cells) or human platelets.

  • Substrate: [³H]Serotonin or a fluorescent serotonin analog.

  • Test Compound: this compound, prepared in a suitable solvent and serially diluted.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution.

  • Lysis Buffer (for radiometric assay).

  • Scintillation Cocktail (for radiometric assay).

  • Fluorometer or Plate Reader (for fluorescent assay).

Procedure:

  • Cell Plating: Plate the cells in a suitable multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add the [³H]Serotonin or fluorescent substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow for substrate uptake. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Radiometric Assay: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to remove the extracellular substrate.

    • Fluorescent Assay: The termination step may involve the addition of a quenching agent or a wash step, depending on the specific fluorescent substrate used.

  • Quantification of Uptake:

    • Radiometric Assay: Lyse the cells with lysis buffer and add a scintillation cocktail. Quantify the intracellular radioactivity using a scintillation counter.

    • Fluorescent Assay: Measure the intracellular fluorescence using a fluorometer or a fluorescence plate reader.

  • Data Analysis:

    • Determine the amount of serotonin uptake at each concentration of the test compound.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

SERT_Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis reagents Prepare Reagents (Membranes, Radioligand, Test Compound) plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound Wells) reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Serotonin_Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_uptake Uptake cluster_termination Termination & Quantification cluster_data_analysis Data Analysis plate_cells Plate SERT-expressing Cells pre_incubate Pre-incubate with Test Compound plate_cells->pre_incubate add_substrate Add [3H]Serotonin or Fluorescent Substrate pre_incubate->add_substrate incubate_uptake Incubate for Uptake (e.g., 10 min at 37°C) add_substrate->incubate_uptake terminate Terminate Uptake (Wash with Cold Buffer) incubate_uptake->terminate quantify Quantify Intracellular Substrate terminate->quantify calc_inhibition Calculate % Inhibition quantify->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for a serotonin uptake inhibition assay.

Signaling Pathway

Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Serotonin) serotonin Serotonin (5-HT) vesicle->serotonin Release sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding signal Postsynaptic Signal receptor->signal Activation inhibitor This compound (Hypothetical Inhibitor) inhibitor->sert Inhibition

Caption: Inhibition of serotonin reuptake at the serotonergic synapse.

Conclusion

The methodologies detailed in this guide represent the foundational assays for characterizing the interaction of novel compounds with the serotonin transporter. A thorough understanding and precise execution of these experiments are paramount for the successful identification and development of new therapeutics targeting the serotonergic system. While "this compound" was used as a placeholder to illustrate these processes, the outlined protocols provide a robust framework for assessing any compound of interest. The combination of binding affinity and functional uptake data allows for a comprehensive pharmacological profiling that is essential for advancing promising candidates in the drug discovery process.

References

Technical Guide: Evaluating the Norepinephrine Transporter Effects of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and Related Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The norepinephrine transporter (NET) is a critical regulator of noradrenergic signaling in the central and peripheral nervous systems.[1][2][3] By mediating the reuptake of norepinephrine from the synaptic cleft, NET plays a pivotal role in various physiological and pathological processes, including mood, attention, and cardiovascular function.[3] Consequently, it has emerged as a key therapeutic target for a range of conditions, most notably depression and attention-deficit/hyperactivity disorder (ADHD).[3][4]

Pyrrolidine-containing compounds represent a significant class of molecules in medicinal chemistry, with many demonstrating potent and diverse biological activities.[5][6][7][8][9] The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs and is recognized for its potential to enhance pharmacological properties.[6][7] Within this class, derivatives of 3-(phenoxy-phenyl-methyl)-pyrrolidine have been identified as potent and balanced inhibitors of both norepinephrine and serotonin reuptake.[10]

This technical guide focuses on the compound 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine , a pyrrolidine derivative with a structural resemblance to known monoamine reuptake inhibitors. While specific quantitative data on the direct interaction of this compound with the norepinephrine transporter is not extensively available in public literature, its chemical structure suggests a potential for such activity. This document provides a comprehensive framework for researchers to investigate the effects of this and similar novel pyrrolidine derivatives on the norepinephrine transporter. It outlines detailed experimental protocols for in vitro assays, presents comparative data for known NET inhibitors, and visualizes key experimental workflows and signaling pathways.

Comparative Analysis of Known Norepinephrine Transporter Inhibitors

To provide a context for evaluating novel compounds, the following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of several well-characterized NET inhibitors. These values are essential benchmarks for assessing the potency and selectivity of new chemical entities like this compound.

Compound Class NET Ki (nM) Primary Clinical Use
Desipramine Tricyclic Antidepressant (TCA)0.8 - 4.2Depression
Reboxetine Selective Norepinephrine Reuptake Inhibitor (NRI)5.8 - 18Depression
Atomoxetine Selective Norepinephrine Reuptake Inhibitor (NRI)5Attention-Deficit/Hyperactivity Disorder (ADHD)
Nisoxetine Selective Norepinephrine Reuptake Inhibitor (NRI)Ki = 43 nM for a fluorescent derivativeResearch Tool
Mazindol Atypical Stimulant3.2ADHD, Narcolepsy
Bupropion Atypical AntidepressantKi values for metabolites inhibit NE reuptakeDepression, Smoking Cessation

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.[11]

Experimental Protocols for Assessing NET Interaction

The following sections provide detailed methodologies for key in vitro experiments to determine the affinity and functional inhibition of a test compound for the norepinephrine transporter.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor or transporter.[12][13][14] This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the target.

Objective: To determine the inhibitory constant (Ki) of this compound for the norepinephrine transporter.

Materials:

  • Test compound: this compound

  • Radioligand: [3H]Nisoxetine or another suitable NET-selective radioligand

  • Membrane preparation: From cells expressing human NET (e.g., HEK293-hNET cells) or from specific brain regions rich in NET, such as the prefrontal cortex.[15]

  • Assay buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[16]

  • Wash buffer: Ice-cold assay buffer

  • Unlabeled ligand for non-specific binding determination: Desipramine or another high-affinity NET inhibitor

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[16]

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[16]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells)[16]

    • A range of concentrations of the test compound (this compound).

    • A fixed concentration of the radioligand (e.g., near its Kd value).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of an unlabeled NET inhibitor (e.g., desipramine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[16]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[12][16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[16]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells or synaptosomes, providing a measure of its functional antagonism at the NET.

Objective: To determine the IC50 of this compound for the inhibition of norepinephrine uptake.

Materials:

  • Test compound: this compound

  • Radiolabeled norepinephrine: [3H]Norepinephrine

  • Cell line endogenously expressing NET (e.g., SK-N-BE(2)C human neuroblastoma cells) or synaptosomal preparations from rodent brain tissue.[17][18]

  • Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.[19]

  • Uptake buffer: KRH buffer containing [3H]Norepinephrine.

  • Lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[19]

  • 96-well cell culture plates (poly-D-lysine coated).[19]

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Cell Culture/Synaptosome Preparation:

    • Cells: Seed cells in 96-well plates to achieve a confluent monolayer on the day of the assay.[19]

    • Synaptosomes: Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation.[18][20]

  • Assay Setup:

    • Wash the cell monolayer or synaptosomes twice with KRH buffer.

    • Pre-incubate the cells/synaptosomes with various concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.[19]

  • Initiation of Uptake: Add the uptake buffer containing [3H]Norepinephrine to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.[19]

  • Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells/synaptosomes three times with ice-cold KRH buffer to stop the uptake.[19]

  • Cell Lysis and Quantification:

    • Lyse the cells with the lysis buffer.[19]

    • For synaptosomes, terminate by rapid filtration through glass fiber filters.[19]

    • Measure the amount of radioactivity in the cell lysate or on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of norepinephrine uptake inhibition as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a simplified signaling pathway relevant to the study of NET inhibitors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (hNET-expressing cells or brain tissue) Incubation Incubation (Membranes + Compound + Radioligand) Membrane_Prep->Incubation Compound_Prep Test Compound Dilutions (this compound) Compound_Prep->Incubation Radioligand_Prep Radioligand Solution ([3H]Nisoxetine) Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Determine IC50 Calculate Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for the Radioligand Binding Assay.

Norepinephrine_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_termination Termination & Quantification cluster_analysis Data Analysis Cell_Prep Cell Culture / Synaptosome Preparation Pre_incubation Pre-incubation with Compound Cell_Prep->Pre_incubation Compound_Prep Test Compound Dilutions Compound_Prep->Pre_incubation Uptake Initiate Uptake with [3H]Norepinephrine Pre_incubation->Uptake Termination Rapid Washing / Filtration Uptake->Termination Lysis Cell Lysis Termination->Lysis Counting Scintillation Counting Lysis->Counting Analysis Calculate % Inhibition Determine IC50 Counting->Analysis

Caption: Workflow for the Norepinephrine Uptake Inhibition Assay.

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NE_reuptake->NET Test_Compound This compound Test_Compound->NET Inhibition NE_synapse->NE_reuptake Clearance Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect

Caption: Simplified Norepinephrine Transporter Signaling Pathway.

Conclusion

While direct experimental data for the interaction of this compound with the norepinephrine transporter is currently limited, its structural characteristics place it within a class of compounds known to possess such activity. This technical guide provides researchers with the necessary framework and detailed protocols to systematically evaluate the NET-modulating effects of this and other novel pyrrolidine derivatives. By following the outlined experimental procedures for radioligand binding and norepinephrine uptake inhibition, and by using the provided comparative data and workflow visualizations, researchers can effectively characterize the pharmacological profile of these compounds. Such investigations are crucial for the discovery and development of new therapeutic agents targeting the norepinephrine transporter for the treatment of various neurological and psychiatric disorders.

References

The Pivotal Role of the Diarylmethylpyrrolidine Scaffold: A Deep Dive into the Structure-Activity Relationship of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and its Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine core structure represents a significant pharmacophore in the exploration of novel monoamine transporter ligands. As a privileged scaffold, its derivatives have been investigated for their potential to modulate the activity of the dopamine transporter (DAT) and the serotonin transporter (SERT), key players in neuronal signaling and prominent targets for the treatment of various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this chemical series, detailed experimental protocols for their pharmacological evaluation, and visual representations of key synthetic and biological pathways.

Core Structure and Pharmacological Significance

The this compound scaffold belongs to the broader class of diarylmethylpyrrolidines. The central features of this structure include a pyrrolidine ring, which often serves as a key anchoring element to the transporter proteins, and a diarylmethyl (benzhydryl) moiety. The nature and substitution pattern of the two aryl rings, in this case, a phenyl and a 4-bromophenyl group, are critical determinants of the compound's affinity and selectivity for DAT and SERT. The bromine atom, in particular, is a common modification in medicinal chemistry known to influence pharmacokinetic and pharmacodynamic properties through its electronic and steric effects.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive quantitative SAR study for a complete series of this compound analogs is not extensively documented in publicly available literature, a robust understanding of the SAR can be inferred from studies on closely related diarylmethylpyrrolidine and piperidine analogs, as well as other monoamine transporter inhibitors. The following sections summarize the key SAR findings, with a focus on substitutions on the aryl rings and modifications of the pyrrolidine moiety.

Aryl Ring Substitutions

The substitution pattern on the two phenyl rings of the benzhydryl group is a primary driver of both potency and selectivity for DAT and SERT.

  • Position of Substitution: Para-substitution on one or both phenyl rings is a well-explored strategy for enhancing affinity for monoamine transporters. For the core molecule, the bromine atom is in the para position of one of the phenyl rings. This position is often favored as it allows the substituent to interact with specific pockets within the transporter binding site without causing significant steric hindrance.

  • Nature of the Substituent: The electronic properties of the substituent play a crucial role.

    • Electron-Withdrawing Groups: Halogens, such as the bromine in the parent compound, are electron-withdrawing groups. Studies on analogous series have shown that para-halogen substitution can increase affinity for DAT. For instance, in a series of methylphenidate analogs, para-bromo substitution resulted in a higher affinity for DAT. This suggests that the 4-bromo substituent in this compound likely contributes favorably to its interaction with DAT.

    • Electron-Donating Groups: The effect of electron-donating groups, such as methoxy or methyl, can vary. In some series, these groups may decrease affinity, while in others they can enhance it, depending on the specific interactions within the binding pocket.

  • Size of the Substituent: The steric bulk of the substituent is another critical factor. While some bulk is tolerated and can even be beneficial, excessively large groups at the para position can lead to a decrease in affinity due to steric clashes.

  • Dihalo-substitution: In related compound series, di-substitution, particularly with halogens at the 3 and 4 positions of a phenyl ring, has been shown to be a highly effective strategy for increasing DAT affinity.

Pyrrolidine Ring Modifications

The pyrrolidine ring is generally considered essential for the activity of this class of compounds. Modifications to this ring system typically lead to a significant loss of potency.

  • Ring Size: Expansion of the pyrrolidine to a piperidine ring can be tolerated in some cases, but often alters the selectivity profile.

  • Ring Opening: Acyclic analogs generally exhibit a dramatic reduction in affinity for both DAT and SERT.

Quantitative Data on Related Structures

To illustrate the SAR principles discussed above, the following table presents representative data from a series of pyrovalerone analogs, which share the 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one scaffold. This data provides valuable insights into how substitutions on the phenyl ring can modulate DAT and SERT affinity.[1]

Compound IDPhenyl Ring SubstitutionDAT Ki (nM)SERT Ki (nM)
14-Methyl18.1>10,000
24-Fluoro23.4>10,000
34-Chloro13.9>10,000
44-Bromo12.5>10,000
53,4-Dichloro11.53,780
6Unsubstituted54.3>10,000

Data is illustrative and sourced from a study on pyrovalerone analogs to demonstrate general SAR trends.

Experimental Protocols

The pharmacological characterization of this compound and its analogs involves a series of in vitro assays to determine their affinity and functional activity at DAT and SERT.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the test compounds for DAT and SERT. These assays measure the displacement of a specific radioligand from the transporter by the test compound.

1. Membrane Preparation:

  • Source: Rat striatal tissue (for DAT) or frontal cortex (for SERT), or cell lines stably expressing human DAT or SERT.

  • Procedure: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the transporters. The final membrane pellet is resuspended in the assay buffer.

2. Binding Assay Protocol (for DAT):

  • Radioligand: [³H]WIN 35,428 is a commonly used radioligand for DAT.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.
    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
    • The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
    • The radioactivity retained on the filters is quantified using liquid scintillation counting.
    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
    • The affinity of the test compound (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3. Binding Assay Protocol (for SERT):

  • Radioligand: [³H]Citalopram or [³H]Paroxetine are commonly used radioligands for SERT.

  • The procedure is analogous to the DAT binding assay, with the appropriate radioligand and non-specific binding control (e.g., fluoxetine).

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the test compounds to inhibit the transport of dopamine or serotonin into cells or synaptosomes.

1. Cell/Synaptosome Preparation:

  • Source: Rat striatal synaptosomes (for dopamine uptake) or cell lines expressing DAT or SERT.

  • Procedure: Synaptosomes are prepared by homogenizing the brain tissue in a sucrose buffer followed by differential centrifugation.

2. Dopamine Uptake Inhibition Assay:

  • Substrate: [³H]Dopamine.

  • Procedure:

    • Pre-incubate the synaptosomes or cells with various concentrations of the test compound.
    • Initiate the uptake by adding a fixed concentration of [³H]Dopamine.
    • Incubate for a short period at 37°C.
    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.
    • Quantify the amount of [³H]Dopamine taken up by the cells/synaptosomes using liquid scintillation counting.
    • Determine the IC₅₀ value for the inhibition of dopamine uptake.

3. Serotonin Uptake Inhibition Assay:

  • Substrate: [³H]Serotonin ([³H]5-HT).

  • The procedure is analogous to the dopamine uptake assay, using [³H]5-HT as the substrate.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized synthetic scheme, the inferred SAR, and a typical experimental workflow.

G Generalized Synthetic Pathway for Diarylmethylpyrrolidine Analogs cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reduction Reduction & Deprotection cluster_final Final Product Aryl Grignard Aryl Grignard Reagent (Ar-MgBr) Tertiary Alcohol Tertiary Alcohol Aryl Grignard->Tertiary Alcohol Grignard Reaction Pyrrolidinone N-Protected Pyrrolidinone Pyrrolidinone->Tertiary Alcohol Diarylmethylpyrrolidine Diarylmethylpyrrolidine (Core Scaffold) Tertiary Alcohol->Diarylmethylpyrrolidine Reduction/ Deprotection Final Analog Substituted Diarylmethylpyrrolidine Analog Diarylmethylpyrrolidine->Final Analog N-Alkylation or Aryl Modification

A generalized synthetic route for diarylmethylpyrrolidine analogs.

G Inferred Structure-Activity Relationship for Diarylmethylpyrrolidines cluster_aryl Aryl Ring Modifications cluster_pyrrolidine Pyrrolidine Ring Modifications Core 1-(Diarylmethyl)pyrrolidine Scaffold ParaSub Para-Substitution Core->ParaSub Generally Favorable for DAT/SERT Affinity DiHalo 3,4-Dihalo Substitution Core->DiHalo Potentially High DAT Affinity RingExpansion Ring Expansion (e.g., to Piperidine) Core->RingExpansion Decreased Affinity/ Altered Selectivity RingOpening Ring Opening (Acyclic Analogs) Core->RingOpening Significant Loss of Affinity EWG Electron-Withdrawing Groups (e.g., Br, Cl) ParaSub->EWG Often Increases DAT Affinity EDG Electron-Donating Groups (e.g., OMe, Me) ParaSub->EDG Variable Effect

Key inferred SAR trends for diarylmethylpyrrolidine analogs.

G Experimental Workflow for Pharmacological Evaluation Start Synthesized Analog BindingAssay Radioligand Binding Assay (DAT & SERT) Start->BindingAssay UptakeAssay Neurotransmitter Uptake Inhibition Assay (DAT & SERT) Start->UptakeAssay DetermineKi Determine K_i (Affinity) BindingAssay->DetermineKi DetermineIC50 Determine IC_50 (Functional Potency) UptakeAssay->DetermineIC50 SARAnalysis Structure-Activity Relationship Analysis DetermineKi->SARAnalysis DetermineIC50->SARAnalysis LeadOptimization Lead Optimization SARAnalysis->LeadOptimization

A typical workflow for the pharmacological evaluation of novel analogs.

Conclusion

The this compound scaffold serves as a valuable starting point for the design of novel monoamine transporter ligands. The structure-activity relationships, largely inferred from related compound series, highlight the critical role of substitutions on the aryl rings in determining the affinity and selectivity for DAT and SERT. Specifically, para-substitution with electron-withdrawing groups like bromine appears to be a favorable strategy for enhancing DAT affinity. The pyrrolidine ring is a crucial element for maintaining high potency. The detailed experimental protocols provided herein offer a standardized approach for the pharmacological evaluation of new analogs. Future research focused on a systematic exploration of substitutions on both phenyl rings of this scaffold will be instrumental in developing potent and selective ligands for the treatment of various neurological and psychiatric disorders.

References

An In-depth Technical Guide on 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine as a Putative Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, a compound of interest within the class of diphenylmethylpyrrolidine derivatives, for its potential activity as a monoamine reuptake inhibitor. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its likely pharmacological profile based on the well-established structure-activity relationships (SAR) of analogous compounds. This guide covers the rationale for its investigation, predicted quantitative data for its interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, detailed hypothetical experimental protocols for its evaluation, and relevant signaling pathways.

Introduction

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—play crucial roles in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] Compounds that inhibit the function of these transporters are known as monoamine reuptake inhibitors (MRIs) and have significant therapeutic applications, particularly in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric conditions.

The diphenylmethylpyrrolidine scaffold is a well-established pharmacophore known to produce potent inhibitors of monoamine transporters. Modifications to the phenyl rings and the pyrrolidine moiety have been extensively explored to modulate the potency and selectivity for DAT, SERT, and NET. Specifically, halogen substitution on the phenyl ring has been shown to significantly influence binding affinities. This guide focuses on the 4-bromo-substituted analog, this compound, and outlines its expected properties as a monoamine reuptake inhibitor based on existing SAR data for related compounds. Studies on similar pyrovalerone analogs have shown that para-substituted amphetamines, including those with a 4-bromo group, tend to have enhanced serotonergic properties.[2]

Predicted Pharmacological Profile

Based on the structure-activity relationships of related diphenylmethylpyrrolidine and pyrovalerone analogs, this compound is predicted to be a potent inhibitor of the dopamine and norepinephrine transporters, with comparatively weaker activity at the serotonin transporter. The presence of the bromine atom at the para position of one of the phenyl rings is expected to influence its binding affinity and selectivity profile.

Predicted Quantitative Data

The following table summarizes the predicted in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound for human monoamine transporters. These values are extrapolated from published data on structurally similar compounds and serve as a working hypothesis for initial experimental investigation.

Target TransporterPredicted Kᵢ (nM)Predicted IC₅₀ (nM)
Dopamine Transporter (DAT)10 - 5020 - 100
Norepinephrine Transporter (NET)20 - 10050 - 200
Serotonin Transporter (SERT)> 500> 1000

Note: These are predicted values based on SAR of analogous compounds and require experimental validation.

Detailed Experimental Protocols

To empirically determine the monoamine reuptake inhibitor profile of this compound, the following standard in vitro assays are recommended.

Radioligand Binding Assays

This assay measures the affinity of the test compound for the monoamine transporters by assessing its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for hDAT, hSERT, and hNET.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT), SERT (hSERT), or NET (hNET).

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), and [³H]Nisoxetine (for hNET).

  • Non-specific binding competitors: Benztropine (for hDAT), Fluoxetine (for hSERT), and Desipramine (for hNET).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the respective transporters.

  • In a 96-well plate, add increasing concentrations of the test compound.

  • Add a fixed concentration of the appropriate radioligand to each well.

  • For the determination of non-specific binding, add a high concentration of the respective competitor.

  • Add the cell membrane preparation to each well.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Kᵢ values using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This functional assay measures the potency of the test compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes.

Objective: To determine the uptake inhibition potency (IC₅₀) of this compound for dopamine, serotonin, and norepinephrine.

Materials:

  • Rat striatal (for dopamine uptake), cortical (for norepinephrine uptake), and whole brain minus striatum (for serotonin uptake) tissue.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), and [³H]Norepinephrine.

  • Test compound: this compound.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare synaptosomes from the respective rat brain regions.

  • Pre-incubate the synaptosomes with various concentrations of the test compound in uptake buffer.

  • Initiate the uptake by adding the respective radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

  • Determine the IC₅₀ values by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter MA_Released Released Monoamine MA->MA_Released Vesicle Synaptic Vesicle Vesicle->MA Release MAT Monoamine Transporter (DAT, SERT, NET) MRI This compound MRI->MAT Inhibition MA_Released->MAT Reuptake Receptor Postsynaptic Receptor MA_Released->Receptor Binding Signal Signal Transduction Receptor->Signal Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity cluster_uptake Functional Activity cluster_analysis Data Analysis and Interpretation Compound Synthesis of This compound Binding_Assay Radioligand Binding Assay (hDAT, hSERT, hNET) Compound->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay (DA, 5-HT, NE) Compound->Uptake_Assay Ki_Value Determine Kᵢ Values Binding_Assay->Ki_Value SAR_Analysis Structure-Activity Relationship Analysis Ki_Value->SAR_Analysis IC50_Value Determine IC₅₀ Values Uptake_Assay->IC50_Value IC50_Value->SAR_Analysis Selectivity Determine Selectivity Profile (DAT/SERT, NET/SERT) SAR_Analysis->Selectivity

References

An In-Depth Technical Guide to the CNS Activity of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted central nervous system (CNS) activity of the novel compound, 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine. Structurally positioned within the diphenylmethylpyrrolidine class of compounds, its pharmacological profile is projected to be that of a potent monoamine reuptake inhibitor. This document synthesizes existing data on structurally analogous compounds to build a predictive framework for its mechanism of action, outlines detailed protocols for its empirical validation, and discusses its potential therapeutic and toxicological implications. By integrating chemical synthesis, in-vitro neurochemistry, and in-vivo behavioral pharmacology, this guide serves as a foundational resource for researchers investigating this and related psychoactive agents.

Introduction and Compound Overview

This compound is a synthetic compound featuring a pyrrolidine ring attached to a diphenylmethyl (benzhydryl) group. A key structural feature is the substitution of a bromine atom at the para-position of one of the phenyl rings. This compound belongs to a class of neurologically active agents known for their interaction with monoamine transporter systems. Its structural relatives, such as 2-Diphenylmethylpyrrolidine (Desoxy-D2PM) and Diphenylprolinol (D2PM), are recognized as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][2] The introduction of a halogen, specifically bromine, onto the phenyl ring is a common medicinal chemistry strategy to modulate potency and selectivity at neurotransmitter transporters. Studies on analogous compounds like methylphenidate have shown that para-bromo substitution can significantly enhance affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] Therefore, this compound is hypothesized to be a potent and selective NDRI with significant stimulant properties.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₇H₁₈BrN[5]
Molecular Weight 316.24 g/mol [5]
CAS Number 1280786-96-0[5]
Predicted Class Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[1][4]

Synthesis and Chemical Characterization

The synthesis of this compound can be achieved through established methodologies for N-alkylation of cyclic amines. The following protocol is adapted from standard procedures for analogous compounds.[5]

Synthetic Protocol: Reductive Amination

This procedure outlines a common and effective method for synthesizing the target compound.

Rationale: This two-step process first creates the benzhydryl precursor and then couples it to the pyrrolidine ring. The use of a nitrogen atmosphere is critical to prevent oxidation and side reactions with atmospheric moisture.

  • Step 1: Synthesis of 4-Bromo-benzhydryl bromide.

    • Dissolve 4-bromobenzophenone (1 equivalent) in a suitable solvent such as methanol.

    • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise at 0°C to reduce the ketone to the corresponding alcohol.

    • Stir the reaction for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane (DCM).

    • Treat the resulting alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield the bromide.

  • Step 2: N-Alkylation of Pyrrolidine.

    • Dissolve the 4-bromo-benzhydryl bromide (1 equivalent) in an anhydrous solvent like DCM or acetonitrile.[5]

    • Add pyrrolidine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) (1.5 equivalents) to scavenge the HBr byproduct.[5]

    • Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.[5]

    • Monitor reaction completion via TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted CNS Mechanism of Action

The primary mechanism of CNS activity for this compound is predicted to be the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by binding to and blocking DAT and NET.[1][2]

Synaptic Activity

Monoamine transporters are crucial for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal.[6] By inhibiting DAT and NET, the compound causes an accumulation of DA and NE in the synapse, leading to enhanced and prolonged stimulation of postsynaptic dopaminergic and noradrenergic receptors. This amplified signaling in key brain circuits, such as the mesolimbic pathway and prefrontal cortex, is the neurochemical basis for the expected psychostimulant effects. The relative lack of affinity for the serotonin transporter (SERT) is a defining characteristic of this class of compounds.[4]

NDRI_Mechanism_of_Action presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, NE) dopamine DA vesicle->dopamine Release norepinephrine NE vesicle->norepinephrine Release dat DAT net NET compound 1-((4-Bromophenyl) (phenyl)methyl)pyrrolidine compound->dat Blocks compound->net Blocks dopamine->dat Reuptake da_receptor DA Receptors dopamine->da_receptor Binds norepinephrine->net Reuptake ne_receptor NE Receptors norepinephrine->ne_receptor Binds da_receptor->postsynaptic Signal Propagation ne_receptor->postsynaptic Signal Propagation

Caption: Predicted mechanism of action at a monoaminergic synapse.

Pharmacological Evaluation: A Step-by-Step Guide

To empirically determine the CNS profile of this compound, a multi-tiered approach involving in-vitro and in-vivo assays is required.

Experimental_Workflow cluster_0 Phase 1: Synthesis & In-Vitro Analysis cluster_1 Phase 2: In-Vivo Behavioral & Neurochemical Analysis cluster_2 Phase 3: Data Interpretation synthesis Compound Synthesis & Purification binding Radioligand Binding Assays (DAT, NET, SERT) synthesis->binding Determine Ki uptake Synaptosomal Uptake Assays ([³H]DA, [³H]NE) synthesis->uptake Determine IC₅₀ locomotor Locomotor Activity Assay (Rodent Open-Field Test) binding->locomotor uptake->locomotor microdialysis In-Vivo Microdialysis (Striatum, PFC) locomotor->microdialysis Confirm Mechanism analysis Pharmacological Profile Construction (Potency, Selectivity, Efficacy) microdialysis->analysis

Caption: A logical workflow for the comprehensive evaluation of the compound.

In-Vitro Assays: Target Affinity and Function

Objective: To quantify the binding affinity (Kᵢ) and functional inhibitory potency (IC₅₀) of the compound at DAT, NET, and SERT.

Protocol 1: Competitive Radioligand Binding Assay

Rationale: This assay measures the ability of the test compound to displace a known high-affinity radioligand from its target transporter, allowing for the calculation of its binding affinity.

  • Tissue Preparation:

    • Homogenize brain tissue from rodents (e.g., rat striatum for DAT, frontal cortex for NET) in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (containing the membranes) in fresh buffer. This process is repeated to wash the membranes.

    • Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET), and varying concentrations of the test compound.[4]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor, e.g., cocaine).

  • Incubation & Harvesting:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a set duration to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The transporters bound to the radioligand will be trapped on the filter.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Predicted Binding Affinity (Kᵢ, nM) Profile

Transporter Radioligand Predicted Kᵢ (nM) Selectivity Ratio
DAT [³H]WIN 35,428 5 - 25 ~1
NET [³H]Nisoxetine 10 - 50 ~2-3 (vs DAT)

| SERT | [³H]Paroxetine | >1000 | >50 (vs DAT) |

In-Vivo Assays: Behavioral and Neurochemical Effects

Objective: To assess the physiological and behavioral effects of the compound in a living organism, directly linking its in-vitro profile to a functional CNS outcome.

Protocol 2: Locomotor Activity in Rodents

Rationale: NDRIs typically increase locomotor activity by elevating dopamine levels in the nucleus accumbens and striatum. This assay provides a robust measure of the compound's stimulant or depressant effects.[4]

  • Animal Acclimation:

    • Acclimate rodents (mice or rats) to the testing room and the open-field arenas (e.g., 40x40 cm boxes equipped with infrared beams) for at least 60 minutes before the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • Administer the test compound via a relevant route (e.g., intraperitoneal, I.P.) at various doses. Include a vehicle control group.

  • Data Collection:

    • Immediately after injection, place the animals in the open-field arenas.

    • Record locomotor activity (e.g., total distance traveled, beam breaks) automatically using the system's software for a period of 60-120 minutes.

  • Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect.

    • Compare the total activity of each dose group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in distance traveled indicates a psychostimulant effect.

Potential Toxicological Profile and Adverse Effects

The toxicological profile of this compound is expected to be consistent with other potent psychostimulants. The primary risks stem from excessive stimulation of the cardiovascular and central nervous systems.

  • Cardiovascular: Tachycardia (increased heart rate) and hypertension (high blood pressure) are common effects due to the potentiation of norepinephrine signaling.[1]

  • Neuropsychiatric: At higher doses, significant elevations in dopamine can lead to paranoia, agitation, hallucinations, and violent behavior.[1] Prolonged use carries a risk of addiction and dependence.

  • Other Sympathomimetic Effects: Users may experience dilated pupils, sweating, and bruxism (teeth grinding).[7]

Summary and Future Research Directions

This compound is a compelling research compound with a predicted profile as a potent and selective norepinephrine-dopamine reuptake inhibitor. Its structural design, particularly the para-bromo substitution, suggests an enhanced affinity for these monoamine transporters compared to its non-halogenated analogs.

Future research should focus on:

  • Chiral Separation: The compound possesses a chiral center. Synthesizing and testing the individual (R)- and (S)-enantiomers is critical, as pharmacological activity often resides primarily in one isomer.[2]

  • Metabolic Profiling: Investigating the phase I and phase II metabolism of the compound to identify active metabolites and determine its pharmacokinetic profile and duration of action.

  • Abuse Liability Studies: Conducting self-administration and conditioned place preference studies in animals to formally assess its reinforcing properties and addiction potential.

  • Therapeutic Potential: Exploring its efficacy in animal models of disorders where NDRIs are indicated, such as ADHD and narcolepsy, while carefully monitoring its safety profile.

This guide provides the foundational knowledge and experimental framework necessary for the rigorous scientific investigation of this compound, a compound of significant interest to the fields of neuropharmacology and medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Synthesis of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, a pyrrolidine derivative with potential applications in medicinal chemistry, including as an anti-mitotic agent for breast cancer treatment. This document details experimental protocols, presents key quantitative data, and visualizes the synthetic routes for clarity and reproducibility.

Introduction

This compound is a tertiary amine featuring a pyrrolidine ring attached to a diphenylmethyl (benzhydryl) group. One of the phenyl rings is substituted with a bromine atom at the para position. This structural motif is of interest in drug discovery due to the diverse biological activities associated with pyrrolidine derivatives. The presence of the bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

This guide will focus on the most common and practical synthetic routes for laboratory-scale preparation of this compound:

  • Pathway 1: Nucleophilic Substitution - The alkylation of pyrrolidine with 4-bromobenzhydryl bromide.

  • Pathway 2: Reductive Amination - The reaction of 4-bromobenzophenone with pyrrolidine in the presence of a reducing agent.

Synthetic Pathways

Pathway 1: Nucleophilic Substitution via Alkylation

This is a direct and widely used method for the synthesis of N-alkylated amines. The reaction involves the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic carbon of 4-bromobenzhydryl bromide. A base is typically added to neutralize the hydrobromic acid byproduct.

G cluster_0 Pathway 1: Nucleophilic Substitution 4-Bromobenzhydryl_bromide 4-Bromobenzhydryl bromide Reaction SN2 Reaction 4-Bromobenzhydryl_bromide->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: Nucleophilic substitution of 4-bromobenzhydryl bromide with pyrrolidine.

Experimental Protocol:

A detailed experimental protocol for this pathway is provided below. This procedure is adapted from established methodologies for the synthesis of similar N-benzhydryl-pyrrolidine derivatives.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
4-Bromobenzhydryl bromide328.03-103.28 g
Pyrrolidine71.120.866121.0 mL
Triethylamine (TEA)101.190.726152.1 mL
Dichloromethane (DCM)84.931.33-50 mL

Procedure:

  • To a stirred solution of 4-bromobenzhydryl bromide (10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add pyrrolidine (12 mmol) dropwise at room temperature under a nitrogen atmosphere.

  • Following the addition of pyrrolidine, add triethylamine (15 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, wash the reaction mixture with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data (Expected):

ParameterValue
Yield 75-85%
Purity (by HPLC) >95%
Appearance White to off-white solid
Melting Point Not reported, expected to be a low-melting solid or oil

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.20 (m, 9H, Ar-H), 4.55 (s, 1H, N-CH), 2.60-2.40 (m, 4H, N-CH₂), 1.85-1.70 (m, 4H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 143.5, 142.0, 131.5, 129.0, 128.8, 128.5, 127.5, 121.0, 75.0, 54.0, 23.5.

  • MS (ESI+): m/z 316.1 [M+H]⁺, 318.1 [M+H]⁺ (isotopic pattern for Br).

Pathway 2: Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of a ketone (4-bromobenzophenone) and a secondary amine (pyrrolidine), followed by the in-situ reduction of the iminium ion to the corresponding tertiary amine.

G cluster_1 Pathway 2: Reductive Amination 4-Bromobenzophenone 4-Bromobenzophenone Iminium_Formation Iminium Ion Formation 4-Bromobenzophenone->Iminium_Formation Pyrrolidine Pyrrolidine Pyrrolidine->Iminium_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction Reducing_Agent->Reduction Solvent Solvent (e.g., DCE) Solvent->Reduction Product This compound Iminium_Formation->Reduction Reduction->Product

Caption: Reductive amination of 4-bromobenzophenone with pyrrolidine.

Experimental Protocol:

This protocol is based on general procedures for the reductive amination of ketones with secondary amines.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
4-Bromobenzophenone261.12-102.61 g
Pyrrolidine71.120.866121.0 mL
Sodium triacetoxyborohydride211.94-153.18 g
Dichloroethane (DCE)98.961.25-50 mL
Acetic Acid (optional)60.051.05-catalytic

Procedure:

  • To a solution of 4-bromobenzophenone (10 mmol) in dichloroethane (50 mL) in a round-bottom flask, add pyrrolidine (12 mmol).

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (15 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValue
Yield 60-75%
Purity (by HPLC) >95%
Appearance White to off-white solid

Comparison of Synthetic Pathways

FeaturePathway 1: Nucleophilic SubstitutionPathway 2: Reductive Amination
Starting Materials 4-Bromobenzhydryl bromide, Pyrrolidine4-Bromobenzophenone, Pyrrolidine
Reagents TriethylamineSodium triacetoxyborohydride
Advantages Generally higher yields, simpler workupMilder reaction conditions, readily available starting materials
Disadvantages Starting halide may be less stable or commercially availableMay require longer reaction times, potentially lower yields

Safety Considerations

  • 4-Bromobenzhydryl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dichloromethane and Dichloroethane are volatile and potentially carcinogenic; appropriate personal protective equipment (PPE) should be worn.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide has outlined two reliable and scalable synthetic pathways for the preparation of this compound. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. Both the nucleophilic substitution and reductive amination routes provide access to this valuable compound for further investigation in drug discovery and medicinal chemistry research. The provided experimental protocols and data serve as a comprehensive resource for the successful synthesis and characterization of the target molecule.

An In-depth Technical Guide to 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the pyrrolidine derivative, 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, and its analogs. The document details experimental protocols for synthesis and biological evaluation, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes key signaling pathways and experimental workflows.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs. Its unique three-dimensional structure allows for diverse functionalization, leading to compounds with a wide range of biological activities. Among these, diphenylprolinol derivatives, characterized by a diphenylmethyl group attached to the pyrrolidine ring, have garnered significant interest. This compound is a key example of this class, featuring a bromine substituent that serves as a versatile handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide explores the known and potential therapeutic applications of this core structure and its analogs, with a focus on their anticancer, antibacterial, and enzyme-inhibitory activities.

Synthesis of this compound and Analogs

The synthesis of the core compound and its analogs can be achieved through various established organic chemistry methodologies. A common and effective approach involves the nucleophilic substitution of a suitable benzhydryl halide with pyrrolidine or a derivative thereof.

General Synthesis Protocol for this compound

A reproducible bench-scale synthesis of the title compound can be performed via the alkylation of pyrrolidine with 4-bromobenzhydryl bromide.[1]

Materials:

  • 4-Bromobenzhydryl bromide

  • Pyrrolidine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzhydryl bromide (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add pyrrolidine (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis of Analogs

The synthesis of analogs can be achieved by employing substituted pyrrolidines or by modifying the diphenylmethyl moiety. For instance, analogs with different substituents on the phenyl rings can be prepared by starting with the corresponding substituted benzhydryl halides. Furthermore, the bromine atom on the 4-bromophenyl group serves as a convenient point for diversification via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of aryl or alkyl groups.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promise in several therapeutic areas. This section summarizes the available quantitative data on their biological activities.

Anticancer Activity

Pyrrolidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis through the modulation of key signaling pathways.

Table 1: Cytotoxicity of this compound Analogs (Hypothetical Data for Illustrative Purposes)

Compound IDR1R2Cell LineIC₅₀ (µM)
Core BrHMCF-715.2
Analog-1 ClHMCF-718.5
Analog-2 FHMCF-725.1
Analog-3 HHMCF-745.8
Analog-4 Br4-OCH₃MCF-712.7
Analog-5 Br4-NO₂MCF-78.9
Core BrHHeLa20.4
Analog-5 Br4-NO₂HeLa10.1

Data in this table is hypothetical and for illustrative purposes to demonstrate data presentation. Actual values would be derived from experimental results.

Antibacterial Activity

The antibacterial potential of this class of compounds is another area of active research. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antibacterial Activity of this compound Analogs (Hypothetical Data for Illustrative Purposes)

Compound IDR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Core BrH3264
Analog-1 ClH3264
Analog-6 IH1632
Analog-7 Br3-OH1664
Analog-8 Br4-OH832

Data in this table is hypothetical and for illustrative purposes to demonstrate data presentation. Actual values would be derived from experimental results.

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key biological assays to evaluate the therapeutic potential of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathways in Anticancer Activity

While the precise mechanisms of action for this compound are still under investigation, related compounds have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and NF-κB pathways. These pathways are critical regulators of cell survival, proliferation, and inflammation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTOR mTOR Akt->mTOR Activation Compound This compound and Analogs Compound->Akt Inhibition mTOR->Proliferation

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

NFkB_Signaling_Pathway cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory & Anti-apoptotic Genes NFkB->Gene_Transcription Induces Transcription Compound This compound and Analogs Compound->IKK Inhibition

Caption: Potential modulation of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and evaluation of this compound and its analogs.

Experimental_Workflow Synthesis Synthesis of Core Compound & Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Bio_Screening Biological Screening Purification->Bio_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bio_Screening->Cytotoxicity Antibacterial Antibacterial Assays (e.g., MIC) Bio_Screening->Antibacterial Enzyme_Inhibition Enzyme Inhibition Assays Bio_Screening->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antibacterial->SAR Enzyme_Inhibition->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Optimization Lead Optimization SAR->Lead_Optimization Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling Signaling->Lead_Optimization

Caption: A logical workflow for drug discovery and development.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse biological activities. The synthetic accessibility and the potential for structural modification make this scaffold an attractive starting point for the development of novel therapeutic agents. Further research should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties, and conducting in vivo studies to validate the therapeutic potential of lead compounds. The systematic exploration of the structure-activity relationships will be crucial in guiding the design of more potent and selective drug candidates.

References

In Vitro Pharmacological Profile of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available in vitro pharmacological information for 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and its structural analogs. It is intended for research and informational purposes only. Direct quantitative pharmacological data for this compound is limited in publicly available literature. The information on related compounds is presented to provide a potential pharmacological context.

Introduction

This compound is a synthetic compound featuring a core pyrrolidine ring attached to a diphenylmethyl group, with one phenyl ring substituted with a bromine atom at the para-position. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds. The presence of the bromophenyl and phenyl groups suggests potential interactions with various biological targets. This technical guide summarizes the current understanding of the in vitro pharmacology of this compound and its analogs, focusing on its potential anticancer and antifungal activities.

Qualitative Pharmacological Profile of this compound

In Vitro Pharmacological Data of Structurally Related Analogs

To provide a quantitative perspective on the potential bioactivities of this compound, this section summarizes in vitro data for structurally related pyrrolidine derivatives.

Anticancer Activity

Pyrrolidine derivatives have been extensively studied for their anticancer properties. The data below is for N-benzyl-pyrrolidine-3-ol analogs, which share the core pyrrolidine structure and aromatic substitutions, and were evaluated for their cytotoxic effects on various cancer cell lines.

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
Analog 5j HL-60 (Human Leukemia)Cytotoxicity~10[2][3]
Analog 5p HL-60 (Human Leukemia)Cytotoxicity~10[2][3]
Compound 18c HT-29 (Human Colon Carcinoma)Cytotoxicity1.03 ± 0.06[3]
Antifungal Activity

The presence of a bromophenyl group in the target molecule suggests potential antifungal activity. The following table presents the minimum inhibitory concentrations (MICs) for novel pyrrolo[1,2-a]quinoline derivatives containing a bromo-substituent against Candida albicans.

Compound/AnalogFungal StrainAssay TypeMIC (µg/mL)Reference
BQ-06 Candida albicansBroth Microdilution0.4[4][5]
BQ-07 Candida albicansBroth Microdilution0.4[4][5]
BQ-08 Candida albicansBroth Microdilution0.4[4][5]
BQ-01 Candida albicansBroth Microdilution0.8[4][5]
BQ-03 Candida albicansBroth Microdilution0.8[4][5]
BQ-05 Candida albicansBroth Microdilution0.8[4][5]
BQ-04 Candida albicansBroth Microdilution1.6[4][5]
BQ-02 Candida albicansBroth Microdilution12.5[4][5]
Fluconazole (Standard) Candida albicansBroth Microdilution30[4][5]

Experimental Protocols

This section details the methodologies for the key in vitro assays relevant to the potential activities of this compound and its analogs.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antifungal Susceptibility - Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9][10][11]

Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of an antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus.

Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared according to established guidelines (e.g., CLSI M27-A3).

  • Compound Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: Growth (fungus in broth without compound) and sterility (broth only) controls are included.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway, a potential mechanism of action for compounds demonstrating anticancer activity.

intrinsic_apoptosis cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Cascade cluster_outcome Cellular Outcome Cellular_Stress DNA Damage, Oxidative Stress, etc. Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak activates Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Formation Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Activated Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes anticancer_workflow Start Start Cell_Culture 1. Culture Cancer Cell Line Start->Cell_Culture Cell_Seeding 2. Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep 3. Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation_24_72h 5. Incubate for 24-72 hours Treatment->Incubation_24_72h Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation_24_72h->Viability_Assay Data_Acquisition 7. Measure Absorbance/ Fluorescence/Luminescence Viability_Assay->Data_Acquisition Data_Analysis 8. Calculate % Viability and IC50 Value Data_Acquisition->Data_Analysis End End Data_Analysis->End antifungal_workflow Start Start Fungal_Culture 1. Culture Fungal Isolate Start->Fungal_Culture Inoculum_Prep 2. Prepare Standardized Fungal Inoculum Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Compound_Dilution 3. Prepare Serial Dilutions of Test Compound in Plate Compound_Dilution->Inoculation Incubation_24_48h 5. Incubate for 24-48 hours Inoculation->Incubation_24_48h Visual_Reading 6. Visually Assess Fungal Growth Incubation_24_48h->Visual_Reading MIC_Determination 7. Determine MIC (Lowest Concentration with No Visible Growth) Visual_Reading->MIC_Determination End End MIC_Determination->End

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine are of particular interest due to their potential as monoamine reuptake inhibitors. These compounds target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are crucial for regulating neurotransmitter levels in the central nervous system.[2][3] Dysregulation of these transporters is implicated in various neurological and psychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[4][5] The presence of a 4-bromophenyl group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[4]

This document provides detailed protocols for the synthesis of the parent compound, "this compound," and for the biological evaluation of its derivatives as monoamine reuptake inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of pyrrolidine with a suitable benzhydryl halide. Two common methods are summarized below, followed by a detailed experimental protocol.

Comparative Analysis of Synthetic Routes
MethodSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Alkylation (Method A)Tetrahydrofuran (THF)K₂CO₃803678[4]
Alkylation (Method B)Dichloromethane (DCM)Triethylamine (TEA)252485[4]

Table 1: Comparison of synthetic routes for this compound. The DCM/TEA system provides a higher yield under milder conditions.[4]

Synthesis Workflow

reagents Pyrrolidine + (4-Bromophenyl)(phenyl)methyl bromide conditions Solvent (DCM) Base (Triethylamine) 25°C, 24h reagents->conditions Alkylation product This compound conditions->product workup Aqueous Work-up & Extraction product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Storage MA_released Monoamines (DA, NE, 5-HT) Vesicle->MA_released Release DAT DAT NET NET SERT SERT MA_released->DAT Reuptake MA_released->NET Reuptake MA_released->SERT Reuptake Receptor Postsynaptic Receptors MA_released->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor 1-((4-Bromophenyl)(phenyl)methyl) pyrrolidine Derivative Inhibitor->DAT Inhibitor->NET Inhibitor->SERT start Prepare Cell Membranes or Synaptosomes Expressing Transporters binding_assay Radioligand Binding Assay start->binding_assay uptake_assay Monoamine Uptake Assay start->uptake_assay incubation_binding Incubate with Radioligand & Test Compound binding_assay->incubation_binding incubation_uptake Incubate with Radiolabeled Monoamine & Test Compound uptake_assay->incubation_uptake filtration Rapid Filtration incubation_binding->filtration incubation_uptake->filtration scintillation Scintillation Counting filtration->scintillation analysis_ki Calculate Ki scintillation->analysis_ki analysis_ic50 Calculate IC50 scintillation->analysis_ic50

References

Application Notes and Protocols for In Vivo Microdialysis Studies with 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific in vivo microdialysis studies published for the compound "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" are not available in the public domain. The following application notes and protocols are presented as a representative guide for researchers and drug development professionals interested in investigating the neurochemical effects of novel pyrrolidine-based compounds with a presumed mechanism of action as monoamine reuptake inhibitors. The methodologies are based on established in vivo microdialysis procedures for similar classes of compounds.

Introduction

In vivo microdialysis is a powerful technique for monitoring the levels of endogenous neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. This method is invaluable for characterizing the pharmacodynamic effects of novel psychoactive compounds. Pyrrolidine derivatives have shown significant pharmacological activity, often acting as inhibitors of monoamine transporters. This compound is a compound of interest for its potential to modulate dopaminergic and noradrenergic systems by inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET).

These application notes provide a detailed protocol for assessing the effects of this compound on extracellular dopamine (DA) and norepinephrine (NE) levels in the rat brain, specifically targeting the nucleus accumbens and prefrontal cortex, regions crucial for reward and executive function.

Presumed Mechanism of Action

Based on the structure of this compound, it is hypothesized to act as a competitive inhibitor at the dopamine (DAT) and norepinephrine (NET) transporters. By blocking these transporters, the compound is expected to decrease the reuptake of DA and NE from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing dopaminergic and noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine (DA) / Norepinephrine (NE) Vesicles da_ne Extracellular DA / NE presynaptic->da_ne Release dat_net Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) da_ne->dat_net Reuptake receptors Postsynaptic Receptors da_ne->receptors Binding compound This compound compound->dat_net Inhibition

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

Animals
  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Individually housed in a temperature-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum. Animals should be allowed to acclimate for at least one week before surgery.

Stereotaxic Surgery and Guide Cannula Implantation
  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

  • Mount the animal in a stereotaxic frame.

  • Surgically expose the skull and drill small holes above the target brain regions. Example coordinates relative to bregma:

    • Nucleus Accumbens (Shell): AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm

    • Medial Prefrontal Cortex: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm

  • Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and surgical screws.

  • Insert a dummy cannula to maintain the patency of the guide.

  • Allow the animal to recover for 5-7 days with appropriate post-operative care.

In Vivo Microdialysis Procedure

cluster_workflow Microdialysis Experimental Workflow start Place Rat in Freely Moving Setup insert_probe Insert Microdialysis Probe start->insert_probe perfuse Begin Perfusion with aCSF (1-2 µL/min) insert_probe->perfuse equilibrate Equilibration Period (1-2 hours) perfuse->equilibrate baseline Collect Baseline Samples (3-4 x 20 min) equilibrate->baseline administer Administer Compound or Vehicle (i.p.) baseline->administer collect_post Collect Post-Injection Samples (e.g., every 20 min for 3 hours) administer->collect_post analyze Analyze Samples via HPLC-ED collect_post->analyze

Caption: Workflow for in vivo microdialysis to measure neurotransmitter changes.

  • On the day of the experiment, place the rat in a microdialysis bowl that allows for free movement.

  • Remove the dummy cannula and insert the microdialysis probe (e.g., 2 mm active membrane) into the guide cannula.

  • Connect the probe to a micro-infusion pump and begin perfusion with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

  • Allow for a 1-2 hour equilibration period for the probe and tissue to stabilize.

  • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable basal neurotransmitter level.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3 hours post-injection.

  • Store samples at -80°C until analysis.

Sample Analysis: HPLC-ED
  • Set up a High-Performance Liquid Chromatography system with Electrochemical Detection (HPLC-ED) optimized for monoamine analysis.

  • Inject a fixed volume of the dialysate samples and standards into the HPLC system.

  • The electrochemical detector measures the oxidation of dopamine and norepinephrine, generating corresponding peaks. The peak height or area is proportional to the concentration.

  • Quantify the neurotransmitter concentration in the dialysate samples by comparing their peak sizes to a standard curve.

Data Presentation and Expected Results

The data should be expressed as a percentage change from the average baseline concentration for each animal. This normalization allows for comparison across different subjects.

Hypothetical Quantitative Data

The following tables represent hypothetical data from a study investigating three different doses of this compound compared to a vehicle control.

Table 1: Hypothetical Effects on Extracellular Dopamine in the Nucleus Accumbens

Treatment GroupPeak % Change from Baseline (Mean ± SEM)Time to Peak Effect (minutes)Area Under the Curve (AUC) (% change x min)
Vehicle8 ± 5-520 ± 350
1 mg/kg150 ± 204018,000 ± 2,500
3 mg/kg320 ± 454045,000 ± 5,100
10 mg/kg550 ± 706088,000 ± 9,800

Table 2: Hypothetical Effects on Extracellular Norepinephrine in the Prefrontal Cortex

Treatment GroupPeak % Change from Baseline (Mean ± SEM)Time to Peak Effect (minutes)Area Under the Curve (AUC) (% change x min)
Vehicle12 ± 7-700 ± 420
1 mg/kg120 ± 154014,500 ± 2,100
3 mg/kg280 ± 356039,000 ± 4,500
10 mg/kg480 ± 606075,000 ± 8,200

These hypothetical results would suggest that this compound produces a dose-dependent increase in extracellular dopamine and norepinephrine, consistent with a mechanism of action as a DAT and NET inhibitor. The time to peak effect and the duration of action (reflected in the AUC) provide important pharmacokinetic and pharmacodynamic insights.

Application Notes and Protocols: Locomotor Activity Assessment of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of the novel compound, 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, on locomotor activity in preclinical rodent models. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacological screening and characterization of new chemical entities.

Introduction

This compound is a pyrrolidine derivative with potential for modulating central nervous system (CNS) activity. Structurally related compounds, such as pyrovalerone analogs, are known to inhibit the reuptake of monoamine neurotransmitters like dopamine and norepinephrine, which play a crucial role in regulating locomotor activity.[1] Therefore, it is hypothesized that this compound may exhibit stimulant properties by increasing the synaptic availability of these neurotransmitters.

The following protocols describe the use of the Open Field Test and the Rotarod Test to quantify changes in horizontal and vertical movement, as well as motor coordination and balance, following the administration of this compound.

Putative Signaling Pathway

Based on the pharmacology of structurally similar pyrrolidine derivatives, it is postulated that this compound acts as a dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor. By blocking these transporters on the presynaptic membrane, the compound prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling in brain regions associated with motor control, such as the nucleus accumbens.[2]

putative_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_synapse DA / NE DA_NE_vesicle->DA_NE_synapse Release DAT_NET DAT / NET DA_NE_synapse->DAT_NET Reuptake DA_receptor Dopamine Receptors DA_NE_synapse->DA_receptor NE_receptor Norepinephrine Receptors DA_NE_synapse->NE_receptor downstream Downstream Signaling (e.g., cAMP activation) DA_receptor->downstream NE_receptor->downstream locomotor_output Increased Locomotor Output downstream->locomotor_output Compound 1-((4-Bromophenyl) (phenyl)methyl)pyrrolidine Compound->DAT_NET Inhibition open_field_workflow acclimation 1. Animal Acclimation (30-60 min) administration 2. Compound/Vehicle Administration acclimation->administration pretreatment 3. Pretreatment Period (e.g., 30 min) administration->pretreatment placement 4. Place Animal in Center of Arena pretreatment->placement recording 5. Video Recording (15-30 min) placement->recording cleaning 6. Clean Apparatus with 70% Ethanol recording->cleaning analysis 7. Data Analysis recording->analysis cleaning->placement Next Animal

References

Application Notes and Protocols for Studying Dopamine Transporter Kinetics with 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine belongs to a class of compounds with a core diphenylmethylpyrrolidine scaffold. Structural analogs, such as pyrovalerone and its derivatives, are potent inhibitors of the dopamine transporter.[2][3] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase extracellular dopamine levels, a mechanism central to the action of many therapeutic agents and substances of abuse. The study of novel derivatives like this compound is crucial for understanding the structure-activity relationships (SAR) that govern DAT inhibition and for the development of new therapeutics for conditions such as ADHD, depression, and substance use disorders.

Data Presentation

The following tables present representative quantitative data for structurally related pyrovalerone analogs to provide an expected range of potencies for this compound. Researchers should generate empirical data for the specific compound of interest using the protocols outlined below.

Table 1: Representative In Vitro Binding Affinities of Pyrovalerone Analogs for the Dopamine Transporter (DAT)

Compound/AnalogDAT Binding Affinity (Kᵢ, nM)Reference
Pyrovalerone7 - 180[2]
Naphyrone (O-2482)3.1 - 216[1]
4'-Azido-3'-iodo pyrovalerone78[4]
Modafinil Analog (11b)2.5[5]

Table 2: Representative In Vitro Dopamine Uptake Inhibition by Pyrovalerone Analogs

Compound/AnalogDAT Uptake Inhibition (IC₅₀, nM)Reference
Pyrovalerone Cathinones20 - 8700[2]
4'-Azido-3'-iodo pyrovalerone264[4]
Phenylpiperidine AnalogsKi = 0.4 µM (MPP+)[6]

Experimental Protocols

In Vitro Radioligand Binding Assay for DAT Affinity

This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand.

Diagram 1: Workflow for DAT Radioligand Binding Assay

G prep Membrane Preparation (e.g., from DAT-expressing cells or rat striatum) incubation Incubation: Membranes + [3H]WIN 35,428 + Test Compound prep->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Workflow of the in vitro radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT) or rat striatal tissue.

  • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand).

  • Non-specific binding control: 10 µM Cocaine or GBR 12909.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest DAT-expressing cells or dissect rat striatum.

    • Homogenize in ice-cold homogenization buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine in triplicate:

      • 50 µL of membrane preparation.

      • 50 µL of [³H]WIN 35,428 (at a concentration near its Kd).

      • 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).

      • For total binding, add 50 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 50 µL of the non-specific binding control.

    • Incubate for 60-120 minutes at 4°C.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Wash the filters three times with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures the potency of this compound to inhibit the uptake of dopamine into synaptosomes.

Diagram 2: Mechanism of Dopamine Uptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) DA Dopamine DA->DAT Uptake Compound This compound Compound->DAT Inhibition

Caption: Inhibition of dopamine reuptake at the synapse.

Materials:

  • Rat striatal tissue.

  • Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.

  • [³H]Dopamine.

  • Test Compound: this compound.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize rat striata in ice-cold sucrose buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 12,000 x g for 20 minutes at 4°C.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

    • Initiate uptake by adding a fixed concentration of [³H]Dopamine.

    • Incubate for 5-10 minutes at 37°C.

    • Terminate uptake by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold KRH buffer.

  • Quantification and Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

    • Calculate specific uptake and plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

In Vivo Microdialysis

This protocol allows for the in vivo measurement of extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving animal following administration of this compound.

Diagram 3: In Vivo Microdialysis Experimental Setup

G animal Freely Moving Animal (e.g., Rat) probe Microdialysis Probe (implanted in striatum) animal->probe collector Fraction Collector (collects dialysate) probe->collector out pump Syringe Pump (perfuses aCSF) pump->probe in hplc HPLC-ECD Analysis (quantifies dopamine) collector->hplc

Caption: Overview of the in vivo microdialysis procedure.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, formulated for systemic administration (e.g., dissolved in saline with a small amount of DMSO and/or Tween 80).

  • HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

  • Surgery and Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., striatum).

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.

    • Collect baseline dialysate samples (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours to monitor the effect of the compound on extracellular dopamine levels.

  • Sample Analysis:

    • Analyze the dopamine content in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Quantify the dopamine concentration in each sample.

    • Express the post-administration dopamine levels as a percentage of the average baseline concentration.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of the compound's effect.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive characterization of the interaction of this compound with the dopamine transporter. By determining its binding affinity, functional potency as an uptake inhibitor, and its in vivo effects on dopamine neurotransmission, researchers can elucidate the pharmacological profile of this novel compound and assess its potential for further development as a therapeutic agent or as a tool to probe the complexities of the dopaminergic system.

References

Application Notes and Protocols for Evaluating the Efficacy of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell culture models to evaluate the efficacy of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine". This compound belongs to a class of pyrrolidine derivatives, many of which are known to be potent inhibitors of monoamine transporters. The primary mechanism of action for such compounds is often the inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] This document outlines detailed protocols for cell-based assays to determine the inhibitory activity of the compound on these transporters, presents data in a structured format, and includes visualizations of key pathways and workflows.

Introduction

This compound is a synthetic compound with a pyrrolidine scaffold, a structural motif present in many biologically active molecules and drugs.[3][4] Compounds with similar diphenylmethylpyrrolidine structures have shown significant affinity for monoamine transporters, particularly the dopamine transporter (DAT).[1] These transporters are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signal.[5][6] Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.[2][7]

This document provides protocols to assess the potency and selectivity of this compound as a monoamine reuptake inhibitor using established in vitro cell-based assays.

Recommended Cell Culture Models

The evaluation of monoamine transporter inhibitors is typically performed using mammalian cell lines that stably express the human transporter of interest. This approach allows for the specific assessment of compound activity at each transporter subtype in a controlled environment.

  • HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are a widely used cell line for this purpose.[6][8][9][10] They are readily transfected and provide a low-background system as they do not endogenously express high levels of monoamine transporters. Stably transfected HEK-293 cell lines expressing human DAT (hDAT), human NET (hNET), or human SERT (hSERT) are the gold standard for these assays.[6][8][9][10]

  • CHO-K1 Cells: Chinese Hamster Ovary (CHO-K1) cells are another suitable host for stably expressing recombinant transporter proteins.

  • SK-N-BE(2)C Cells: This human neuroblastoma cell line endogenously expresses the norepinephrine transporter (NET) and can be used as a model system to test reuptake inhibitors in a more neuron-like background.[8]

For the protocols outlined below, we will focus on the use of HEK-293 cells stably expressing hDAT, hNET, and hSERT.

Data Presentation: Efficacy of Structurally Related Compounds

Table 1: Inhibition of Monoamine Uptake (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/NET Selectivity RatioDAT/SERT Selectivity Ratio
Analog A 153015002100
Analog B 8120250015312.5
Cocaine 2503503001.41.2
GBR 12909 14250300017.9214.3

Data presented are hypothetical and based on values reported for similar classes of compounds in the literature. Actual values for this compound must be determined experimentally.

Table 2: Binding Affinity for Monoamine Transporters (Ki, nM)

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Analog A 10251200
Analog B 51002000
Cocaine 200300250
GBR 12909 102002500

Data presented are hypothetical and based on values reported for similar classes of compounds in the literature. Actual values for this compound must be determined experimentally.

Experimental Protocols

The following are detailed protocols for performing radiolabeled neurotransmitter uptake inhibition assays in HEK-293 cells stably expressing the human monoamine transporters.

General Materials
  • HEK-293 cells stably expressing hDAT, hNET, or hSERT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418) or other selection antibiotic

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]Dopamine

  • [³H]Norepinephrine

  • [³H]Serotonin (5-HT)

  • Selective inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)[5]

  • 96-well cell culture plates

  • Scintillation fluid

  • Microplate scintillation counter

Cell Culture and Plating
  • Culture the stable HEK-293 cell lines in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., 500 µg/mL G418).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, seed the cells into 96-well plates at a density of 4 x 10⁴ to 8 x 10⁴ cells per well.

  • Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.

Radiolabeled Neurotransmitter Uptake Inhibition Assay
  • Prepare Reagents:

    • Prepare serial dilutions of this compound in KRH buffer.

    • Prepare a solution of the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) in KRH buffer at a concentration near its Km for the respective transporter (typically in the low nanomolar range).

    • Prepare solutions for total uptake (buffer only) and non-specific uptake (a high concentration of a selective inhibitor, e.g., 10 µM GBR 12909 for DAT).

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer gently with 200 µL of pre-warmed KRH buffer.

    • Add 50 µL of the test compound dilutions, buffer for total uptake, or selective inhibitor for non-specific uptake to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.

    • Initiate the uptake reaction by adding 50 µL of the radiolabeled neurotransmitter solution to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubating for 30 minutes.

    • Transfer the lysate from each well to a scintillation vial containing 4 mL of scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis
  • Calculate the specific uptake by subtracting the average CPM of the non-specific uptake wells from the CPM of all other wells.

  • Express the data as a percentage of the maximal specific uptake (total uptake wells).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

  • The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the Km of the substrate is known.

Visualizations

Signaling Pathway: Dopamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dopamine Dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding inhibitor This compound inhibitor->dat Blockade signal Postsynaptic Signal receptor->signal

Caption: Mechanism of dopamine reuptake inhibition.

Experimental Workflow: Monoamine Uptake Inhibition Assay

start Start plate_cells Plate HEK-293 cells (hDAT, hNET, or hSERT) in 96-well plates start->plate_cells incubate_cells Incubate cells for 24-48h at 37°C, 5% CO2 plate_cells->incubate_cells prepare_reagents Prepare serial dilutions of test compound and radiolabeled substrate incubate_cells->prepare_reagents wash_cells Wash cells with KRH buffer prepare_reagents->wash_cells add_compound Add test compound, control, or buffer wash_cells->add_compound pre_incubate Pre-incubate for 10-20 minutes add_compound->pre_incubate add_substrate Initiate uptake with radiolabeled substrate pre_incubate->add_substrate incubate_reaction Incubate for 5-15 minutes add_substrate->incubate_reaction terminate_wash Terminate uptake and wash with cold buffer incubate_reaction->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells measure_cpm Measure radioactivity (CPM) with scintillation counter lyse_cells->measure_cpm analyze_data Calculate % inhibition and determine IC50 measure_cpm->analyze_data end_node End analyze_data->end_node

Caption: Workflow for in vitro monoamine reuptake inhibition assay.

Logical Relationship: Compound Selectivity Screening Cascade

primary_screen Primary Screen: This compound vs. hDAT active_decision Active? primary_screen->active_decision secondary_screen Secondary Screen (Selectivity) active_decision->secondary_screen Yes inactive Inactive active_decision->inactive No net_assay hNET Uptake Assay secondary_screen->net_assay sert_assay hSERT Uptake Assay secondary_screen->sert_assay analyze_selectivity Analyze DAT/NET and DAT/SERT Selectivity Ratios net_assay->analyze_selectivity sert_assay->analyze_selectivity

Caption: Screening cascade for assessing compound selectivity.

References

Application Notes and Protocols: Investigating 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine in a Rodent Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive, albeit hypothetical, framework for the preclinical evaluation of the novel compound 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine in a rodent model of Parkinson's disease. Due to a lack of published studies on this specific molecule for neurological disorders, the following protocols and data are based on established methodologies for assessing neuroprotective and restorative agents in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.[1][2][3][4] The proposed mechanism of action is based on the known pharmacology of similar pyrrolidine-based compounds, which have been shown to interact with monoamine transporters and exhibit neuroprotective properties.[5]

Hypothetical Mechanism of Action

This compound is a synthetic compound featuring a pyrrolidine ring, a structure found in many biologically active molecules.[6][7] Its structural similarity to known dopamine transporter (DAT) inhibitors suggests a potential interaction with monoamine reuptake mechanisms.[5] The primary hypothesis is that this compound acts as a DAT inhibitor, increasing synaptic dopamine levels. A secondary hypothesis is that it may confer direct neuroprotection by mitigating oxidative stress and microglial activation, common pathological features in Parkinson's disease models.[2][8]

Experimental Design and Workflow

The following diagram outlines the proposed experimental workflow for evaluating the efficacy of this compound in the MPTP mouse model of Parkinson's disease.

G cluster_0 Phase 1: Animal Acclimation & Baseline cluster_1 Phase 2: Group Assignment & MPTP Induction cluster_2 Phase 3: Therapeutic Intervention cluster_3 Phase 4: Post-Lesion Assessment acclimation Animal Acclimation (7 days) baseline Baseline Behavioral Testing (Rotarod, Open Field) acclimation->baseline grouping Random Assignment to Groups (Vehicle, MPTP+Vehicle, MPTP+Compound) baseline->grouping mptp MPTP Neurotoxin Induction (Sub-acute regimen) grouping->mptp treatment Daily Compound Administration (e.g., 10 mg/kg, i.p.) mptp->treatment behavior_final Final Behavioral Testing (7 days post-MPTP) treatment->behavior_final euthanasia Euthanasia & Tissue Collection behavior_final->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis

Caption: Experimental workflow for preclinical testing.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the described experiments to assess the neuroprotective and restorative effects of the compound.

Table 1: Behavioral Assessments

GroupRotarod Latency (seconds)Total Distance Traveled (meters)
Vehicle Control 185 ± 1545 ± 5
MPTP + Vehicle 75 ± 1220 ± 4
MPTP + Compound (10 mg/kg) 140 ± 1835 ± 6

Data are presented as mean ± SEM.

Table 2: Neurochemical Analysis

GroupStriatal Dopamine (ng/mg tissue)Striatal DOPAC (ng/mg tissue)
Vehicle Control 15.0 ± 1.22.5 ± 0.3
MPTP + Vehicle 4.5 ± 0.81.0 ± 0.2
MPTP + Compound (10 mg/kg) 9.8 ± 1.11.8 ± 0.3

Data are presented as mean ± SEM.

Table 3: Histological Analysis

GroupTyrosine Hydroxylase (TH+) Positive Neurons in SNpc
Vehicle Control 8500 ± 450
MPTP + Vehicle 3800 ± 300
MPTP + Compound (10 mg/kg) 6500 ± 400

Data are presented as mean cell count ± SEM in the Substantia Nigra pars compacta (SNpc).

Detailed Experimental Protocols

Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • MPTP Preparation: MPTP-HCl is dissolved in sterile 0.9% saline.

  • Induction Regimen: A sub-acute regimen is employed to induce a consistent lesion of the nigrostriatal pathway.[4]

    • Administer MPTP at a dose of 20 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for four consecutive days.

    • The vehicle control group receives sterile saline injections following the same schedule.

  • Post-Injection Monitoring: Monitor animals for any signs of distress. A slight, transient weight loss is expected in the MPTP-treated groups.

Protocol 2: Compound Administration

  • Preparation: this compound is first dissolved in a minimal amount of DMSO and then brought to the final volume with a solution of 10% Tween 80 in sterile saline. The final concentration of DMSO should be less than 5%.

  • Dosage: A dose of 10 mg/kg is proposed for initial efficacy studies. This can be adjusted based on tolerability and pharmacokinetic data.

  • Administration:

    • Begin compound or vehicle administration 24 hours prior to the first MPTP injection.

    • Administer the compound via i.p. injection once daily for the duration of the study (e.g., 11 days: 1 day pre-MPTP, 4 days of MPTP co-administration, and 6 days post-MPTP).

Protocol 3: Behavioral Testing - Rotarod Test

  • Apparatus: An accelerating rotarod treadmill for mice.

  • Training: Acclimate and train mice on the rotarod for three consecutive days prior to baseline testing. Each training session consists of three trials with the rod accelerating from 4 to 40 RPM over 5 minutes.

  • Testing:

    • Conduct a baseline test before MPTP administration.

    • Conduct the final test 7 days after the last MPTP injection.

    • Record the latency to fall in three separate trials for each mouse. The average latency is used for analysis.

Protocol 4: Neurochemical Analysis via HPLC

  • Tissue Collection: 7 days after the final MPTP injection, euthanize mice. Rapidly dissect the striata on an ice-cold plate.

  • Sample Preparation:

    • Weigh the tissue samples and homogenize in 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Quantify the levels of dopamine and its metabolite DOPAC by comparing peak areas to a standard curve. Normalize results to tissue weight.

Protocol 5: Tyrosine Hydroxylase (TH) Immunohistochemistry

  • Tissue Processing:

    • Deeply anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the midbrain containing the substantia nigra into 30 µm coronal sections using a cryostat.

  • Staining:

    • Perform free-floating immunohistochemistry using a primary antibody against Tyrosine Hydroxylase (TH) (e.g., rabbit anti-TH).

    • Use an appropriate biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC kit).

    • Visualize the staining using 3,3'-diaminobenzidine (DAB) as a chromogen.

  • Quantification:

    • Use unbiased stereological methods (e.g., optical fractionator probe) to count the total number of TH-positive neurons in the substantia nigra pars compacta (SNpc).

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a plausible signaling pathway through which this compound might exert its neuroprotective effects, based on its hypothesized mechanism of action.

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D2R Dopamine D2 Receptor DA_synapse->D2R Binding Compound This compound Compound->DAT Inhibition Survival Pro-survival Signaling (e.g., Akt activation) D2R->Survival Activation

Caption: Proposed mechanism of neuroprotection.

References

Application Notes and Protocols for High-Throughput Screening of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine derivatives represent a significant class of compounds in medicinal chemistry, with a diverse range of pharmacological activities.[1] The core structure, a five-membered nitrogen-containing ring, serves as a versatile scaffold for the development of novel therapeutic agents. The specific analog, 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, and its derivatives are of particular interest due to their structural similarity to known psychoactive compounds and their potential to modulate key targets in the central nervous system (CNS). The presence of a diphenylmethyl moiety and a bromophenyl group suggests potential interactions with monoamine transporters and metabolizing enzymes.[1]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs. The primary focus is on two major classes of drug targets: Monoamine Transporters (MATs) , including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), and Monoamine Oxidases (MAOs) , specifically MAO-A and MAO-B. These targets are critically involved in the regulation of neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Target Rationale

  • Monoamine Transporters (DAT, SERT, NET): These transmembrane proteins are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitters, a mechanism underlying the action of many antidepressant and psychostimulant drugs. Analogs of this compound, due to their structural features, are promising candidates for potent and selective MAT inhibitors.

  • Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAOs leads to increased levels of these neurotransmitters. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.

Data Presentation: Structure-Activity Relationships of Analogous Compounds

Table 1: In Vitro Activity of Pyrovalerone Analogs at Monoamine Transporters

Pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) and its analogs share the phenyl-pyrrolidine core with the topic compound. This data highlights how substitutions on the phenyl ring influence potency and selectivity for DAT, NET, and SERT.[2]

CompoundPhenyl SubstitutionDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)
4a 4-Methyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S-enantiomer) 4-Methyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4t Naphthyl28.5 ± 3.545.6 ± 6.1189 ± 2525.1 ± 3.915.8 ± 2.7126 ± 18
4u 3,4-Dichloro11.5 ± 1.337.8 ± 4.92450 ± 31010.2 ± 1.512.6 ± 2.1>10,000
4f 4-Bromo19.3 ± 2.3110 ± 152890 ± 37020.1 ± 3.119.9 ± 3.2>10,000

Table 2: In Vitro Binding Affinities (IC₅₀) of Bromo-Substituted Methylphenidate Analogs at Monoamine Transporters

This dataset for dl-threo-methylphenidate analogs demonstrates the impact of the position of a bromine substituent on the phenyl ring on binding affinity for DAT and NET.[3]

CompoundBromo SubstitutionDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Methylphenidate Unsubstituted82440>1000
o-Bromo Analog ortho-Bromo1332>1000
m-Bromo Analog meta-Bromo420>1000
p-Bromo Analog para-Bromo2031>1000

Experimental Protocols

Protocol 1: High-Throughput Screening for Monoamine Transporter (DAT, SERT, NET) Inhibitors

This protocol describes a fluorescence-based uptake inhibition assay using a fluorescent substrate that mimics monoamine neurotransmitters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent Substrate: e.g., 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+) or a commercially available fluorescent monoamine transporter substrate.

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Reference Inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Experimental Workflow:

HTS_Monoamine_Transporter_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Seed cells expressing DAT, SERT, or NET in microplates C Pre-incubate cells with compounds/controls A->C B Prepare serial dilutions of test compounds and controls B->C D Add fluorescent substrate to initiate uptake C->D E Incubate to allow substrate uptake D->E F Measure intracellular fluorescence E->F G Calculate percent inhibition and determine IC50 values F->G

Caption: High-throughput screening workflow for monoamine transporter inhibitors.

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target transporter (DAT, SERT, or NET) into black, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Assay Initiation:

    • On the day of the assay, gently wash the cell monolayer with pre-warmed assay buffer.

    • Add the diluted test compounds and controls (vehicle and reference inhibitors) to the respective wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C. This time should be within the linear range of substrate uptake.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a bottom-reading fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

  • Data Analysis:

    • The percent inhibition for each compound concentration is calculated relative to the controls.

    • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: High-Throughput Screening for Monoamine Oxidase (MAO-A and MAO-B) Inhibitors

This protocol outlines a fluorometric assay for MAO activity based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4

  • MAO Substrates: Serotonin or kynuramine for MAO-A; Benzylamine or p-tyramine for MAO-B.

  • Fluorescent Probe: e.g., Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish Peroxidase (HRP)

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Reference Inhibitors: Clorgyline (for MAO-A), Selegiline (Deprenyl) (for MAO-B).

  • Black 96- or 384-well microplates

  • Fluorescence microplate reader

Experimental Workflow:

HTS_MAO_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of test compounds and controls C Add compounds/controls to microplate wells A->C B Prepare reaction mix: MAO enzyme, Amplex Red, HRP, and buffer D Add reaction mix to wells B->D C->D E Pre-incubate D->E F Add MAO substrate to initiate reaction E->F G Incubate at 37°C F->G H Measure fluorescence G->H I Calculate percent inhibition and determine IC50 values H->I

Caption: High-throughput screening workflow for MAO inhibitors.

Procedure:

  • Compound Plating: Add diluted test compounds and controls (vehicle and reference inhibitors) to the wells of a black microplate.

  • Reaction Mix Preparation: Prepare a master mix containing MAO-A or MAO-B enzyme, Amplex Red, and HRP in assay buffer.

  • Enzyme Addition: Add the reaction mix to all wells containing the test compounds and controls.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the appropriate MAO substrate to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm for Amplex Red product, resorufin).

  • Data Analysis:

    • Calculate the percent inhibition of MAO activity for each compound concentration relative to controls.

    • Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

Monoamine Transporter Inhibition Signaling Pathway

Inhibition of monoamine transporters leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing and prolonging their signaling to postsynaptic receptors.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) NT_synapse Increased Neurotransmitter Concentration NT->NT_synapse Accumulation Transporter Monoamine Transporter (DAT, SERT, or NET) NT->Transporter Reuptake Receptor Postsynaptic Receptors NT_synapse->Receptor Binding Signal Downstream Signaling (e.g., cAMP, IP3/DAG) Receptor->Signal Response Cellular Response Signal->Response Compound 1-((4-Bromophenyl)(phenyl)methyl) pyrrolidine Analog Compound->Transporter Inhibition

Caption: Mechanism of action of monoamine transporter inhibitors.

Monoamine Oxidase Inhibition Signaling Pathway

Inhibition of MAO enzymes within the presynaptic neuron prevents the breakdown of monoamine neurotransmitters, leading to an increased vesicular pool and subsequent release into the synapse.

MAO_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron Mitochondrion NT Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) MAO Monoamine Oxidase (MAO-A or MAO-B) NT->MAO Degradation Vesicle Increased Vesicular Neurotransmitter Storage NT->Vesicle Increased Availability Metabolites Inactive Metabolites MAO->Metabolites Compound 1-((4-Bromophenyl)(phenyl)methyl) pyrrolidine Analog Compound->MAO Inhibition Release Enhanced Neurotransmitter Release into Synapse Vesicle->Release

Caption: Mechanism of action of monoamine oxidase inhibitors.

Conclusion

The high-throughput screening protocols and foundational information provided here offer a robust starting point for the systematic evaluation of this compound analogs as potential modulators of monoamine transporters and monoamine oxidases. The successful identification of potent and selective inhibitors from this chemical class could lead to the development of novel therapeutics for a range of CNS disorders. Further detailed structure-activity relationship studies will be crucial in optimizing the pharmacological profile of these promising compounds.

References

"1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" radioligand binding assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Characterization of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine at the Human Dopamine Transporter via Radioligand Binding Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants and therapeutic agents for disorders like ADHD and depression.[1] This document provides a comprehensive guide for determining the binding affinity of the novel compound, this compound, for the human dopamine transporter. We present a detailed protocol for a competitive radioligand binding assay using [³H]WIN 35,428, a high-affinity DAT ligand, and membrane preparations from cells recombinantly expressing the human DAT. The protocol covers membrane preparation, assay execution, data analysis for determining the inhibitory constant (Kᵢ), and the scientific rationale behind key experimental steps.

Scientific Background & Assay Principle

The dopamine transporter is a sodium- and chloride-dependent membrane protein that facilitates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating the neurotransmitter's signal.[1][2] Due to this central role, DAT is a key pharmacological target. Compounds that inhibit DAT function increase extracellular dopamine levels, leading to significant physiological and behavioral effects.

To determine the affinity of a novel, unlabeled compound (the "competitor") like this compound, a competitive binding assay is employed.[3][4] This assay measures the ability of the test compound to displace a radiolabeled ligand ([³H]WIN 35,428) that has a known high affinity and selectivity for the target (DAT). The assay is performed by incubating a fixed concentration of the radioligand and the DAT-containing membranes with increasing concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the transporter, resulting in a decrease in measured radioactivity.

The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). The IC₅₀ value is then used to calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which provides a standardized measure of the compound's binding affinity.[5][6]

Mechanism of Competitive Binding at DAT

The following diagram illustrates the equilibrium between the radioligand, the test compound, and the dopamine transporter.

References

Application Notes and Protocols for 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine is a synthetic compound belonging to the pyrrolidine class of molecules. While specific pharmacological data for this exact compound is not extensively available in public literature, its structural similarity to known psychoactive compounds, particularly pyrovalerone and its analogs, suggests its potential as a tool compound in neuropharmacology. This document provides detailed application notes and protocols for the characterization and use of this compound, postulating its primary mechanism of action as a monoamine transporter inhibitor. The provided data is illustrative, based on structure-activity relationships within this chemical class, and is intended to guide researchers in the empirical determination of its pharmacological profile.

Introduction

Pyrrolidine derivatives are a significant class of compounds in medicinal chemistry and neuropharmacology due to their presence in numerous natural alkaloids and clinically utilized drugs.[1] The pyrrolidine scaffold can interact with a variety of biological targets, including G protein-coupled receptors and neurotransmitter transporters.[2] The structural motif of a diphenylmethyl group attached to a pyrrolidine ring is a key feature of potent dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitors.[3][4] These transporters are crucial for regulating the synaptic concentrations of dopamine and norepinephrine, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.[5]

The introduction of a bromine atom on one of the phenyl rings of the diphenylmethyl moiety, as in this compound, is expected to influence its pharmacological properties, including binding affinity, selectivity, and metabolic stability.[1] Halogen substitution can enhance binding affinity for monoamine transporters.[6] This document outlines the potential applications of this compound as a tool compound for studying the structure and function of monoamine transporters and for screening new therapeutic agents.

Postulated Mechanism of Action

Based on its structural similarity to pyrovalerone and other diphenylmethylpyrrolidine derivatives, this compound is hypothesized to act as a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] By blocking these transporters, it would increase the synaptic concentrations of dopamine and norepinephrine, leading to enhanced catecholaminergic neurotransmission. Its affinity for the serotonin transporter (SERT) is predicted to be significantly lower.[4][7]

Signaling Pathway of Dopamine Transporter Inhibition

Dopamine Transporter Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto DDC Dopamine_vesicle Dopamine (in vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_cyto->Dopamine_vesicle VMAT2 DAT Dopamine Transporter (DAT) Compound This compound Compound->DAT Inhibition Dopamine_synapse->DAT Reuptake D_receptor Dopamine Receptor Dopamine_synapse->D_receptor Binding Signaling Downstream Signaling D_receptor->Signaling

Caption: Dopamine transporter inhibition by this compound.

Quantitative Data Summary

The following tables present hypothetical yet plausible quantitative data for this compound, based on published data for structurally related monoamine transporter inhibitors. This data should be determined empirically for the specific compound.

Table 1: In Vitro Binding Affinity (Ki, nM) at Monoamine Transporters

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)DAT/SERT Selectivity
This compound (Hypothetical) 15 45 >1000 >66
Cocaine2503003501.4
Pyrovalerone510>5000>1000

Data for cocaine and pyrovalerone are representative values from the literature.

Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM)

CompoundDopamine Uptake (IC50, nM)Norepinephrine Uptake (IC50, nM)Serotonin Uptake (IC50, nM)
This compound (Hypothetical) 25 70 >2000
Cocaine300350400
Pyrovalerone1020>7000

Data for cocaine and pyrovalerone are representative values from the literature.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for DAT, NET, and SERT using membranes from cells stably expressing the respective human transporters.

Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (e.g., from HEK-hDAT cells) Assay_Setup Assay Setup (96-well plate) - Membranes - Radioligand ([3H]WIN 35,428 for DAT) - Test Compound (serial dilutions) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60 min at RT) Assay_Setup->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Washing (ice-cold buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis - IC50 determination - Ki calculation (Cheng-Prusoff) Counting->Analysis

Caption: General workflow for a radioligand binding assay.
  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

    • For NET: [³H]Nisoxetine (specific activity ~85 Ci/mmol)

    • For SERT: [³H]Citalopram (specific activity ~80 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in DMSO to make a 10 mM stock solution.

  • Non-specific Ligands:

    • For DAT: 10 µM GBR-12909 or 10 µM Cocaine

    • For NET: 1 µM Desipramine

    • For SERT: 1 µM Fluoxetine

  • 96-well microplates, glass fiber filters (GF/B), cell harvester, and liquid scintillation counter.

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final protein concentration that yields adequate signal-to-noise ratio (typically 10-50 µg protein per well, to be optimized).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of diluted membranes.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific ligand, and 150 µL of diluted membranes.

    • Competitive Binding: 50 µL of radioligand, 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM), and 150 µL of diluted membranes. The final concentration of the radioligand should be approximately its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Synaptosomal [³H]Dopamine Uptake Assay

This protocol measures the functional inhibition of dopamine uptake by this compound in rat striatal synaptosomes.

Synaptosomal Uptake Assay Workflow Synaptosome_Prep Synaptosome Preparation (from rat striatum) Preincubation Preincubation of Synaptosomes with Test Compound or Vehicle Synaptosome_Prep->Preincubation Uptake_Initiation Initiate Uptake (add [3H]Dopamine) Preincubation->Uptake_Initiation Incubation Short Incubation (e.g., 5-10 min at 37°C) Uptake_Initiation->Incubation Uptake_Termination Terminate Uptake (rapid filtration and washing) Incubation->Uptake_Termination Counting Scintillation Counting Uptake_Termination->Counting Analysis Data Analysis (IC50 determination) Counting->Analysis

Caption: General workflow for a synaptosomal uptake assay.
  • Synaptosomes: Freshly prepared from rat striatum.

  • [³H]Dopamine (specific activity ~60 Ci/mmol).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4), saturated with 95% O₂/5% CO₂.

  • Test Compound: this compound, prepared as serial dilutions in assay buffer.

  • Non-specific Uptake Control: 10 µM GBR-12909 or incubation at 4°C.

  • Glass fiber filters (GF/B), filtration manifold, and liquid scintillation counter.

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes. Resuspend the resulting pellet (P2 fraction) in assay buffer. Determine protein concentration.

  • Assay Setup:

    • Add synaptosomes (50-100 µg protein) to microcentrifuge tubes.

    • Add the test compound at various concentrations or vehicle.

    • Pre-incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Add [³H]Dopamine (final concentration ~10-20 nM) to initiate the uptake reaction.

  • Incubation: Incubate for 5-10 minutes at 37°C. For non-specific uptake, incubate a parallel set of tubes at 4°C.

  • Uptake Termination: Terminate the reaction by adding 3 mL of ice-cold assay buffer followed by rapid filtration through GF/B filters.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Counting: Transfer filters to scintillation vials, add scintillation fluid, and count radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Potential Applications in Neuropharmacology

  • Probing the Dopamine Transporter Structure: As a high-affinity ligand, radiolabeled versions of this compound could be used in autoradiography studies to map the distribution of DAT in the brain or in structure-function studies of the transporter protein.

  • Lead Compound for Drug Discovery: The pharmacological profile of this compound can inform the design of novel DAT inhibitors with improved therapeutic properties for conditions such as ADHD, depression, or substance abuse disorders.

  • Tool for In Vivo Studies: In animal models, this compound can be used to investigate the behavioral and neurochemical consequences of DAT and NET inhibition, providing insights into the roles of these transporters in various physiological and pathological processes.

Conclusion

This compound represents a potentially valuable tool compound for neuropharmacological research. Based on its chemical structure, it is likely a potent and selective inhibitor of the dopamine and norepinephrine transporters. The protocols provided herein offer a comprehensive guide for researchers to empirically determine its binding affinities and functional potencies, thereby elucidating its precise mechanism of action and enabling its use in the study of monoamine transporter function and the development of novel therapeutics.

References

Application Notes and Protocols for Testing 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established methodologies for testing therapeutic compounds in animal models of Parkinson's disease (PD). As of the date of this document, there is limited publicly available research specifically detailing the use of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine for the treatment of Parkinson's disease. Therefore, the proposed application is hypothetical and intended to serve as a comprehensive guide for preclinical evaluation of this and similar compounds.

Introduction to this compound

This compound is a derivative of pyrrolidine.[1] Pyrrolidine and its derivatives are a class of organic compounds that have garnered significant interest in drug discovery due to their versatile biological activities.[2] Members of this class have been investigated for various pharmacological properties, including their roles as enzyme inhibitors and receptor modulators.[3] The core pyrrolidine structure is found in numerous natural alkaloids and synthetic drugs.[1] While the specific mechanism of action for this compound in the context of neurodegenerative diseases is not yet fully elucidated, its structural features suggest potential interactions with biological targets relevant to Parkinson's disease pathology, such as monoamine transporters or signaling pathways involved in neuroinflammation and apoptosis.[3][4]

Rationale for Testing in Parkinson's Disease Models

Parkinson's disease is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[5] This neuronal loss leads to a dopamine deficiency in the striatum, resulting in the cardinal motor symptoms of PD, including bradykinesia, resting tremor, rigidity, and postural instability.[6] The pathological hallmarks also include the accumulation and aggregation of α-synuclein protein into Lewy bodies.[7][8]

The therapeutic potential of this compound in PD models is predicated on a hypothetical neuroprotective or neurorestorative mechanism. Potential mechanisms to investigate include:

  • Dopamine Transporter (DAT) Inhibition: Similar to other psychoactive pyrrolidine derivatives, this compound may modulate dopamine reuptake, thereby increasing synaptic dopamine levels.

  • Anti-inflammatory Effects: Neuroinflammation, mediated by microglia and astrocytes, is a key contributor to the progression of neurodegeneration in PD.[9] The compound could potentially mitigate this inflammatory response.

  • Anti-apoptotic Activity: The compound might interfere with the cell death pathways activated in dopaminergic neurons in response to neurotoxic insults.[10]

  • Modulation of α-synuclein aggregation: The compound could potentially interfere with the aggregation of α-synuclein, a key pathological feature of PD.[11][12]

Recommended Animal Models of Parkinson's Disease

The choice of animal model is critical and depends on the specific research question. For initial screening and efficacy testing of a novel compound, neurotoxin-based models are widely used due to their reliability and well-characterized pathology.[6][13]

Neurotoxin-Based Models

These models utilize neurotoxins that selectively destroy dopaminergic neurons, mimicking the primary pathology of PD.[13]

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a prodrug that, once it crosses the blood-brain barrier, is metabolized into the toxic ion MPP+ (1-methyl-4-phenylpyridinium).[14][15] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, cell death.[10][14] This model is highly reproducible and effectively replicates many of the biochemical and pathological features of PD.[10][16] However, a key limitation is the general absence of Lewy body-like inclusions in most MPTP protocols.[14][17]

  • 6-OHDA (6-hydroxydopamine) Rodent Model: 6-OHDA is a neurotoxin that is structurally similar to dopamine and norepinephrine.[6] Unlike MPTP, 6-OHDA does not cross the blood-brain barrier and therefore must be injected directly into the brain, typically into the substantia nigra, medial forebrain bundle (MFB), or the striatum.[6][18] This allows for the creation of unilateral lesions, which is advantageous for certain behavioral tests that rely on comparing the affected and unaffected sides of the body.[19] The 6-OHDA model produces a robust and stable lesion of the nigrostriatal pathway.[20]

Genetic Models

For studying the interaction of the compound with specific genetic factors implicated in PD, transgenic or knockout models are appropriate.

  • α-Synuclein Models: These models involve the overexpression of wild-type or mutant human α-synuclein (e.g., A53T mutation) or the injection of pre-formed fibrils (PFFs) of α-synuclein.[7][11][21] These models are particularly useful for investigating therapies aimed at preventing α-synuclein aggregation and propagation.[7][17]

Experimental Protocols

MPTP Mouse Model Protocol (Sub-chronic Regimen)

This protocol is designed to induce a significant but not complete loss of dopaminergic neurons, which is suitable for testing neuroprotective agents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP-HCl)

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle for compound administration (e.g., saline, DMSO, or a suspension vehicle)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Compound Administration (Pre-treatment):

    • Dissolve or suspend this compound in the chosen vehicle at the desired concentrations.

    • Administer the compound (e.g., via intraperitoneal injection, oral gavage) to the treatment groups daily for a predetermined period (e.g., 7 days) before MPTP administration.

    • Administer the vehicle to the control and MPTP-only groups.

  • MPTP Intoxication:

    • Prepare a fresh solution of MPTP-HCl in sterile saline (e.g., 20 mg/kg).[22]

    • On five consecutive days, administer MPTP (20 mg/kg, i.p.) to the MPTP and MPTP + compound groups.[14] Administer saline to the control group.

    • Continue daily administration of the test compound or vehicle throughout the MPTP injection period and for a specified duration afterward (e.g., 7-21 days).

  • Behavioral Testing:

    • Conduct behavioral assessments at baseline (before MPTP) and at selected time points post-MPTP (e.g., 7, 14, and 21 days).

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the animals and collect brain tissue for neurochemical and histological analysis.

Unilateral 6-OHDA Rat Model Protocol

This protocol creates a unilateral lesion, which is ideal for rotational behavior analysis.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • 6-hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid

  • Desipramine and Pargyline

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • This compound

  • Vehicle for compound administration

Procedure:

  • Pre-medication: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons and pargyline (50 mg/kg, i.p.) to inhibit monoamine oxidase.[23]

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Drill a small hole in the skull over the target injection site (e.g., medial forebrain bundle).

    • Prepare a fresh solution of 6-OHDA in saline containing 0.02% ascorbic acid (e.g., 4 µg/µl).[24]

    • Slowly infuse the 6-OHDA solution into the target site (e.g., 2 µl over 4 minutes).[20] Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

    • Sham-operated animals receive vehicle injections.

  • Compound Administration:

    • Begin administration of this compound or vehicle either before (neuroprotective) or after (neurorestorative) the 6-OHDA lesioning, according to the study design.

  • Behavioral Testing:

    • Allow animals to recover for at least one week before commencing behavioral tests.

    • Conduct tests at regular intervals (e.g., weekly for 4 weeks).

  • Tissue Collection and Analysis:

Behavioral Assessments

A battery of behavioral tests should be used to assess motor and non-motor functions.

Motor Function Tests
  • Rotarod Test: This test assesses motor coordination and balance.[25] Mice or rats are placed on a rotating rod, and the latency to fall is recorded. Animals with motor deficits will fall off more quickly.

  • Cylinder Test (for unilateral 6-OHDA models): This test evaluates forelimb akinesia.[26] The animal is placed in a transparent cylinder, and the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forepaws is counted. A lesioned animal will show a preference for using the ipsilateral (unimpaired) forelimb.

  • Open Field Test: This test measures spontaneous locomotor activity and exploratory behavior.[26][27] Parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena can be analyzed.

  • Pole Test: This test assesses bradykinesia.[26][28] The mouse is placed head-up on top of a vertical pole, and the time to turn and descend is measured.

  • Apomorphine- or Amphetamine-Induced Rotation Test (for unilateral 6-OHDA models): Administration of a dopamine agonist (apomorphine) or a dopamine-releasing agent (amphetamine) induces rotational behavior.[29] The direction and rate of rotation are indicative of the extent of the dopamine lesion.

Non-Motor Function Tests
  • Buried Pellet Test (Olfaction): Olfactory dysfunction is an early non-motor symptom of PD.[27] In this test, a food pellet is buried in the cage bedding, and the time it takes for a food-deprived mouse to find it is measured.[30]

  • Elevated Plus Maze (Anxiety): This test is used to assess anxiety-like behavior.[27]

Biochemical and Histological Analysis

Neurochemical Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection can be used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.[31][32][33] A successful lesion will result in a significant reduction in these neurochemicals, and an effective therapeutic agent may attenuate this loss.

Histological Analysis
  • Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[21] IHC staining for TH in sections of the substantia nigra and striatum allows for the visualization and quantification of dopaminergic neuron loss and the preservation of dopaminergic terminals.

  • Nissl Staining: This staining method is used to count the total number of neurons in a specific brain region, allowing for the assessment of overall cell loss.

  • α-Synuclein Immunohistochemistry: In genetic models, staining for α-synuclein can reveal the extent of pathological protein aggregation.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Hypothetical Behavioral Data in the MPTP Mouse Model

GroupRotarod Latency (s)Open Field - Total Distance (cm)Striatal Dopamine (ng/mg tissue)
Control (Vehicle)180 ± 153500 ± 30015.0 ± 1.2
MPTP + Vehicle65 ± 101200 ± 2004.5 ± 0.8
MPTP + Cmpd (Low Dose)90 ± 121800 ± 2507.0 ± 1.0
MPTP + Cmpd (High Dose)130 ± 182500 ± 28010.5 ± 1.1

Data are presented as mean ± SEM. Cmpd = this compound.

Table 2: Hypothetical Data from the Unilateral 6-OHDA Rat Model

GroupApomorphine-Induced Rotations (turns/min)Cylinder Test (% contralateral use)Ipsilateral Striatal Dopamine (% of control)
Sham + Vehicle0.5 ± 0.248 ± 5100 ± 8
6-OHDA + Vehicle7.5 ± 1.215 ± 48 ± 3
6-OHDA + Cmpd3.2 ± 0.835 ± 645 ± 7

Data are presented as mean ± SEM. Cmpd = this compound.

Visualizations

Experimental Workflow for Neuroprotective Study

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Treatment & Assessment Phase acclimation Animal Acclimation (1 week) baseline Baseline Behavioral Testing acclimation->baseline pretreatment Compound/Vehicle Administration (7 days) baseline->pretreatment induction Neurotoxin Induction (MPTP or 6-OHDA) pretreatment->induction treatment Continued Compound/Vehicle Administration induction->treatment behavior Post-lesion Behavioral Testing treatment->behavior tissue Tissue Collection & Analysis behavior->tissue

Caption: Workflow for a neuroprotective study in a Parkinson's disease animal model.

Hypothetical Signaling Pathway of Neuroprotection

G cluster_0 Neurotoxic Insult (MPTP/6-OHDA) cluster_1 Cellular Stress cluster_2 Test Compound Action cluster_3 Outcome toxin MPTP/6-OHDA mito Mitochondrial Dysfunction toxin->mito ros Oxidative Stress toxin->ros inflammation Neuroinflammation toxin->inflammation apoptosis Apoptosis mito->apoptosis ros->apoptosis inflammation->apoptosis compound 1-((4-Bromophenyl) (phenyl)methyl)pyrrolidine compound->mito compound->ros compound->inflammation survival Neuronal Survival compound->survival

References

Troubleshooting & Optimization

Improving solubility of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine (hereafter referred to as "the compound"). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to its formulation for in vivo studies, with a primary focus on improving its solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: The compound is a hydrophobic molecule with low aqueous solubility, which presents a significant challenge for achieving adequate exposure in in vivo models.[1][2][3] Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₇H₁₈BrN[4]
Molecular Weight316.24 g/mol [4]
Aqueous Solubility< 0.1 µg/mL (practically insoluble)Internal Data (Hypothetical)
Calculated LogP4.8Internal Data (Hypothetical)
Physical StateCrystalline Solid[5]

Q2: My compound precipitates when I try to dissolve it in an aqueous buffer for my in vivo study. What is happening?

A2: This is a common issue for highly hydrophobic compounds. When a stock solution of the compound (typically in a water-miscible organic solvent like DMSO) is diluted into an aqueous medium like saline or phosphate-buffered saline (PBS), the organic solvent disperses, and the compound's concentration exceeds its low aqueous solubility limit, causing it to precipitate.[3][6] This can be mitigated by using specialized formulation vehicles.

Q3: Can I simply increase the pH of the solution to improve solubility?

A3: Adjusting the pH is a common and effective technique for ionizable drugs.[7][8] For every pH unit away from the compound's pKa, the solubility can increase tenfold.[7] However, this compound is a weakly basic compound. While adjusting the pH to be more acidic (e.g., pH 4-5) will increase its solubility, the achievable concentration may still be insufficient for high-dose studies. Furthermore, the pH of injectable formulations must be carefully controlled to avoid irritation at the injection site, typically within a range of 3-9 for intravenous administration.[1]

Troubleshooting Guide: Formulation for In Vivo Studies

Issue: Low and variable plasma exposure after oral administration.

Low oral bioavailability for a poorly soluble compound is often due to its limited dissolution in the gastrointestinal fluids.[1][2] To improve this, formulation strategies must enhance the compound's solubility and dissolution rate.[9][10]

Recommended Strategies & Comparison

Several formulation approaches can be considered. The table below compares common strategies for enhancing oral bioavailability.

Formulation StrategyMechanism of ActionTypical CompositionMax Achievable Conc. (Hypothetical)AdvantagesDisadvantages
Co-solvent System Increases solubility by reducing the polarity of the aqueous vehicle.[6]Water, PEG 400, Ethanol, Propylene Glycol1-5 mg/mLSimple to prepare, rapid formulation.[6]Risk of precipitation upon dilution in the GI tract.[3][6]
Surfactant Micelles Surfactant molecules form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[11]Polysorbate 80 (Tween 80), Cremophor EL in aqueous buffer.5-10 mg/mLCan significantly increase solubility; widely used.[1]Potential for toxicity with some surfactants.
Cyclodextrin Complex The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule.[1][12]Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.10-20 mg/mLHigh solubilization capacity, well-established safety profile.Can be expensive; competition with other molecules for binding.
Lipid-Based (SEDDS) A mixture of oils and surfactants that forms a fine emulsion upon contact with GI fluids, keeping the drug dissolved.[8][13]Medium-chain triglycerides, Cremophor EL, Transcutol.>20 mg/mLPresents drug in a solubilized state for absorption, can enhance lymphatic uptake.[1][9]More complex to develop and characterize.
Experimental Protocol: Preparation of a Co-solvent/Surfactant Formulation

This protocol describes the preparation of a vehicle suitable for oral gavage in rodents.

Objective: To prepare a 5 mg/mL solution of the compound in a vehicle containing PEG 400, Polysorbate 80, and saline.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • 0.9% Saline Solution

  • Glass vials, magnetic stirrer, and stir bar

  • Sonicator bath

Procedure:

  • Vehicle Preparation:

    • In a clean glass vial, combine PEG 400 and Polysorbate 80 in a 1:1 ratio by volume (e.g., 1 mL of PEG 400 and 1 mL of Polysorbate 80). This mixture is the organic phase.

    • Vortex the mixture until it is homogeneous.

  • Drug Solubilization:

    • Weigh the required amount of the compound (e.g., 50 mg for a final volume of 10 mL).

    • Add the compound to the organic phase prepared in step 1.

    • Vortex and sonicate the mixture gently until the compound is fully dissolved. A clear solution should be obtained.

  • Final Formulation:

    • Slowly add the 0.9% saline solution dropwise to the drug solution while continuously stirring or vortexing. For a final formulation of 10% PEG 400 / 10% Polysorbate 80, you would add 8 mL of saline to the 2 mL of organic phase.

    • Continue stirring for 10-15 minutes to ensure a stable, clear solution or microemulsion is formed.

    • Visually inspect the final formulation for any signs of precipitation before administration.

Issue: Vein irritation or precipitation observed with intravenous (IV) formulation.

For intravenous administration, the formulation must be sterile and ensure the compound remains soluble upon injection into the bloodstream to prevent embolism and irritation.[3][8]

Recommended Strategies & Comparison
Formulation StrategyMechanism of ActionTypical CompositionMax Achievable Conc. (Hypothetical)AdvantagesDisadvantages
Aqueous Co-solvent Solubilizes the drug by using a mixture of water and a water-miscible organic solvent.[14]10-40% Propylene Glycol or PEG 400 in Water for Injection (WFI).0.5-2 mg/mLSimple preparation.Limited solubilization capacity; risk of precipitation upon injection.[3]
Cyclodextrin Complex Forms an inclusion complex, significantly increasing aqueous solubility.[12]20-40% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in WFI.5-15 mg/mLHigh capacity for solubilization; reduces local irritation.Requires specific excipient; potential for renal toxicity at high doses.
Surfactant Micelles Forms micelles that carry the drug in the bloodstream.[15]Polysorbate 80, Solutol HS 15 in WFI.2-8 mg/mLEffective solubilization.Some surfactants can cause hypersensitivity reactions (e.g., Cremophor EL).
Visualization: Formulation Selection Workflow

This diagram outlines a logical workflow for selecting an appropriate formulation strategy based on the required dose and administration route.

G cluster_input Initial Parameters cluster_screening Solubility Screening cluster_decision Decision Point cluster_formulation Formulation Path start Define Target Dose & Route of Administration screen Screen Solubility in Individual Excipients (Co-solvents, Surfactants, Cyclodextrins) start->screen decision Is Target Concentration Achieved in a Simple System? screen->decision simple_form Optimize Simple Formulation (e.g., Co-solvent in Saline) decision->simple_form Yes complex_form Develop Complex Formulation (e.g., SEDDS, Cyclodextrin, Micelles) decision->complex_form No final_form Final Formulation for In Vivo Study simple_form->final_form complex_form->final_form

Caption: Workflow for selecting a suitable formulation.

Hypothetical Signaling Pathway Interaction

While the precise mechanism of action for this compound is under investigation, pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors.[4] The diagram below illustrates a hypothetical pathway where the compound acts as an inhibitor of a key signaling kinase.

G receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response (e.g., Proliferation) tf->response Promotes compound This compound compound->kinase2 Inhibits

Caption: Hypothetical kinase inhibition pathway.

References

Technical Support Center: Stereoselective Synthesis of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this chiral molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stereoselective synthesis of this compound, offering potential causes and solutions.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Low Enantioselectivity (Low ee) - Ineffective chiral catalyst or auxiliary.- Racemization of the product under reaction or workup conditions.[1]- Incorrect reaction temperature or solvent.- Screen different chiral ligands or auxiliaries.- Optimize reaction temperature; lower temperatures often favor higher enantioselectivity.- Ensure workup and purification conditions are mild to prevent racemization.- Verify the optical purity of the starting materials and chiral reagents.
SYN-002 Low Yield - Incomplete reaction.- Decomposition of starting materials or product.- Poor recovery during extraction or purification.- Increase reaction time or temperature (balance with enantioselectivity).- Use a higher catalyst loading.- Ensure inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.- Optimize the pH and solvent for the extraction process.- Employ a more suitable chromatography technique (e.g., chiral HPLC for separation of enantiomers).
SYN-003 Formation of Side Products - Competing reaction pathways (e.g., elimination, over-alkylation).- Impurities in starting materials or reagents.- Analyze side products by NMR or MS to identify their structure and deduce the competing reaction.- Purify all starting materials and reagents before use.- Adjust stoichiometry of reagents.
SYN-004 Difficulty in Removing Chiral Auxiliary - Harsh cleavage conditions leading to product decomposition.- Incomplete cleavage reaction.- Screen different cleavage reagents and conditions (e.g., milder acids for sulfinamide auxiliaries).- Monitor the cleavage reaction by TLC or LC-MS to ensure completion.
PUR-001 Co-elution of Enantiomers during Chromatography - Unsuitable chiral stationary phase.- Improper mobile phase composition.- Screen various chiral columns (e.g., polysaccharide-based phases).- Optimize the mobile phase (e.g., adjust the ratio of hexane/isopropanol, add additives like diethylamine).

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of this compound?

A1: The primary strategies involve the asymmetric synthesis of chiral diarylmethylamines and their subsequent N-alkylation with a pyrrolidine precursor, or the direct asymmetric functionalization of a pyrrolidine derivative. Key methods include:

  • Diastereoselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to chiral N-tert-butanesulfinimines.[2][3] This method is often reliable for controlling stereochemistry.

  • Catalytic asymmetric hydrogenation of the corresponding imine using chiral iridium or rhodium catalysts.[4][5] This can provide high enantioselectivities.

  • Palladium-catalyzed asymmetric C-H activation/iodination followed by nucleophilic substitution with pyrrolidine.[6][7]

  • Asymmetric [3+2] cycloaddition of trimethylenemethane with an appropriate imine, catalyzed by a palladium complex with a chiral ligand.[8]

Q2: How can I control which enantiomer ((R) or (S)) is formed?

A2: The choice of enantiomer is typically dictated by the chirality of the catalyst or auxiliary used. For instance:

  • When using a chiral N-tert-butanesulfinamide auxiliary, the (R)- or (S)-enantiomer of the auxiliary will direct the stereochemical outcome of the nucleophilic addition.[3]

  • In catalytic asymmetric hydrogenation, the enantiomer of the chiral ligand (e.g., (R,R)-f-spiroPhos vs. (S,S)-f-spiroPhos) will determine the product's stereochemistry.[5]

Q3: My reaction shows good conversion but the enantiomeric excess (ee) is poor. What should I investigate first?

A3: First, verify the optical purity of your chiral catalyst or auxiliary. If that is confirmed, the most likely issue is that the reaction conditions are not optimal for stereochemical control. Lowering the reaction temperature is often a good first step to improve enantioselectivity. You should also re-evaluate your solvent choice, as it can significantly influence the transition state of the stereodetermining step. Finally, consider the possibility of product racemization during the reaction or workup by analyzing a sample at an earlier reaction time.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Many of the reagents used in these synthetic routes require specific handling:

  • Organometallic reagents (e.g., Grignard, organolithiums) are highly reactive, pyrophoric, and moisture-sensitive. They must be handled under an inert atmosphere.

  • Metal catalysts (e.g., palladium, rhodium, iridium complexes) can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents like tetrahydrofuran (THF) can form explosive peroxides and should be tested and purified if necessary. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Method 1: Asymmetric Synthesis via Chiral Auxiliary

This protocol is adapted from the general method of diastereoselective addition to N-tert-butanesulfinimines.[3]

Step 1: Synthesis of N-tert-Butanesulfinyl Imine

  • To a solution of 4-bromobenzophenone (1.0 eq) in THF, add (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 eq).

  • Add Ti(OEt)₄ (2.0 eq) and heat the mixture to 60 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-tert-butanesulfinyl imine.

Step 2: Diastereoselective Addition of Phenylmagnesium Bromide

  • Dissolve the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous toluene at -48 °C under an argon atmosphere.

  • Slowly add phenylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise over 30 minutes.

  • Stir the reaction mixture at -48 °C for 6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the product from Step 2 in methanol.

  • Add HCl in dioxane (4.0 M, 4.0 eq) and stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with aqueous NaOH (1 M).

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the chiral diarylmethylamine.

Step 4: N-alkylation with 1,4-Dihalobutane

  • To a solution of the chiral diarylmethylamine (1.0 eq) in DMF, add K₂CO₃ (3.0 eq) and 1-bromo-4-chlorobutane (1.2 eq).

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Cool to room temperature, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the final product, this compound.

Visualizations

stereoselective_synthesis_workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_final_step Final Modification cluster_end Product 4-Bromobenzophenone 4-Bromobenzophenone Imine Formation Imine Formation 4-Bromobenzophenone->Imine Formation Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Imine Formation Diastereoselective Addition Diastereoselective Addition Imine Formation->Diastereoselective Addition Phenyl Grignard Auxiliary Cleavage Auxiliary Cleavage Diastereoselective Addition->Auxiliary Cleavage Acidic Workup N-Alkylation N-Alkylation Auxiliary Cleavage->N-Alkylation Pyrrolidine Ring Formation Final Product Final Product N-Alkylation->Final Product

Caption: Workflow for the stereoselective synthesis of this compound via a chiral auxiliary method.

troubleshooting_logic Start Start Low ee Low ee Start->Low ee Low Yield Low Yield Start->Low Yield Check Reagent Purity Check Reagent Purity Low ee->Check Reagent Purity Yes Optimize Reaction Time/Conc. Optimize Reaction Time/Conc. Low Yield->Optimize Reaction Time/Conc. Yes Optimize Temperature Optimize Temperature Check Reagent Purity->Optimize Temperature Check for Racemization Check for Racemization Optimize Temperature->Check for Racemization End End Check for Racemization->End Improve Workup/Purification Improve Workup/Purification Optimize Reaction Time/Conc.->Improve Workup/Purification Improve Workup/Purification->End

Caption: A logical troubleshooting flowchart for common synthesis issues.

References

"1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential off-target effects of the research compound 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and strategies to mitigate them. Given the limited publicly available data on the specific off-target profile of this molecule, this guide draws upon data from structurally similar compounds and established principles of small molecule pharmacology to provide a robust framework for anticipating and addressing potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-target and off-target activities of this compound based on its structure?

A1: The chemical structure of this compound contains a diphenylmethylpyrrolidine moiety. Structurally related compounds, such as Desoxypipradrol (2-DPMP), are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs)[1][2]. Therefore, it is plausible that the primary targets of this compound are the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Potential off-target effects could arise from interactions with other related proteins, such as the serotonin transporter (SERT) and other monoamine receptors. The pyrrolidine scaffold is found in a wide range of biologically active compounds, which have shown diverse activities including anti-inflammatory, antimicrobial, and anticancer effects, suggesting a broad potential for off-target interactions[3][4][5][6][7].

Q2: What are the potential physiological and cellular consequences of these off-target effects?

A2: Off-target effects can lead to a variety of unintended physiological and cellular outcomes that may confound experimental results. For instance, if the compound interacts with serotonin transporters or receptors, it could modulate serotonergic signaling, leading to unforeseen behavioral or cellular phenotypes. Interaction with other receptors or enzymes could trigger unintended signaling cascades, altering cell proliferation, viability, or inflammatory responses[4]. Analogs have been associated with psychoactive effects, including hallucinations and tachycardia, underscoring the importance of careful safety and toxicity assessments[1].

Q3: How can I proactively assess the potential for off-target effects in my experimental system?

A3: A proactive approach to identifying off-target effects is crucial. This can begin with in silico (computational) methods to predict potential off-target interactions based on the compound's structure[8]. These computational predictions should then be validated experimentally. A common and effective strategy is to perform a broad panel screening, such as the Eurofins SafetyScreen (formerly Cerep panel), which assesses the binding of the compound against a wide array of receptors, ion channels, and enzymes.

Q4: What are some essential experimental controls to differentiate on-target from off-target effects?

A4: To ensure the observed phenotype is a result of the intended on-target activity, several controls are necessary:

  • Use of a structurally related but inactive control compound: This helps to rule out effects due to the general chemical structure.

  • Rescue experiments: If the compound is inhibiting a target, expressing a form of the target that is resistant to the compound should reverse the observed phenotype.

  • RNAi or CRISPR-mediated knockdown/knockout of the intended target: The phenotype observed with the compound should mimic the phenotype of reducing the target protein level.

  • Use of a second, structurally distinct compound that targets the same protein: If two different molecules targeting the same protein produce the same effect, it increases confidence that the effect is on-target.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: This could be due to an uncharacterized off-target effect. The compound may be interacting with another protein in your system that is influencing the phenotype you are measuring.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Off-target effects often occur at higher concentrations than on-target effects. Determine if the unexpected phenotype is only present at higher doses.

    • Consult off-target databases: Check publicly available databases like BindingDB for information on the off-target profiles of structurally similar compounds[9][10].

    • Employ orthogonal validation methods: As described in FAQ 4, use methods like target knockdown or a structurally unrelated inhibitor to confirm that your primary observations are due to the on-target activity.

Issue 2: Observed cellular toxicity.

  • Possible Cause: The compound may be causing toxicity through off-target interactions. Safety pharmacology studies are designed to identify such adverse effects[11].

  • Troubleshooting Steps:

    • Assess cytotoxicity: Perform standard cytotoxicity assays (e.g., MTT, LDH release) to determine the concentration at which the compound induces cell death.

    • Evaluate mitochondrial function: Some diphenylmethane derivatives have been shown to affect mitochondrial function. Assays for mitochondrial membrane potential or oxygen consumption can be informative.

    • Consider safety pharmacology screening: If significant toxicity is observed, a broader safety pharmacology screen can help identify the responsible off-target interaction.

Quantitative Data on Off-Target Effects

Disclaimer: Specific quantitative off-target binding data for this compound is not available in the public domain. The following table provides an example of a typical off-target binding profile for a well-characterized Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) to illustrate the type of data researchers should seek. This data is for illustrative purposes only and does not represent the actual binding profile of this compound.

Target ClassSpecific TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Data Source
Primary Targets Dopamine Transporter (DAT)1015Hypothetical Data
Norepinephrine Transporter (NET)2540Hypothetical Data
Secondary/Off-Targets Serotonin Transporter (SERT)500>1000Hypothetical Data
Sigma-1 Receptor250400Hypothetical Data
Alpha-1A Adrenergic Receptor>1000>1000Hypothetical Data
H1 Histamine Receptor8001200Hypothetical Data

Experimental Protocols

Protocol 1: General Workflow for Off-Target Effect Identification and Mitigation

  • In Silico Prediction:

    • Utilize computational tools and databases (e.g., SwissTargetPrediction, BindingDB) to generate a list of potential off-targets based on the chemical structure of this compound.

  • In Vitro Profiling:

    • Submit the compound for a broad commercial binding assay panel (e.g., Eurofins SafetyScreen). This will provide data on binding to a wide range of receptors, ion channels, transporters, and enzymes.

  • Cellular Validation of Key Off-Targets:

    • For any high-affinity off-targets identified, design specific cell-based assays to determine if this interaction is functionally relevant in your experimental model.

    • For example, if binding to a specific GPCR is identified, perform a calcium flux or cAMP assay in cells overexpressing that receptor.

  • Employ Orthogonal Approaches in Primary Assays:

    • In your primary experimental system, use at least two different methods to validate that the observed phenotype is due to the on-target effect.

    • Method A (Compound-based): Use a structurally distinct compound with the same on-target activity.

    • Method B (Genetic): Use siRNA or CRISPR to knockdown/knockout the intended target protein.

  • Data Interpretation:

    • Compare the results from your primary compound with the orthogonal approaches. A consistent phenotype across all methods strongly suggests an on-target effect. Discrepancies may indicate the influence of off-target effects.

Visualizations

OffTargetWorkflow cluster_computational In Silico Assessment cluster_experimental Experimental Validation cluster_analysis Data Analysis & Interpretation A Compound Structure This compound B Predict Potential Off-Targets (e.g., SwissTargetPrediction) A->B C Broad Panel Screening (e.g., Eurofins SafetyScreen) B->C D Cell-Based Functional Assays for High-Affinity Hits C->D E Orthogonal Validation (Genetic & Pharmacological Controls) D->E F Confirm On-Target Effect E->F G Identify & Mitigate Off-Target Effect E->G

Caption: Workflow for identifying and mitigating off-target effects.

ExperimentalControls cluster_validation Is the phenotype on-target? ObservedPhenotype Observed Phenotype with Compound X Control1 Control 1: Structurally Unrelated Inhibitor Y ObservedPhenotype->Control1 Control2 Control 2: Target Knockdown/Knockout (siRNA/CRISPR) ObservedPhenotype->Control2 Control3 Control 3: Rescue with Compound-Resistant Mutant ObservedPhenotype->Control3 SamePhenotype1 Yes Control1->SamePhenotype1 Same Phenotype? SamePhenotype2 Yes Control2->SamePhenotype2 Same Phenotype? PhenotypeReversed Yes Control3->PhenotypeReversed Phenotype Reversed? Conclusion High Confidence in On-Target Effect SamePhenotype1->Conclusion SamePhenotype2->Conclusion PhenotypeReversed->Conclusion

Caption: Logic diagram for experimental controls to validate on-target effects.

References

Troubleshooting inconsistent results in "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in binding assays involving "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine".

Troubleshooting Guides & FAQs

This section is designed to address common issues encountered during binding assays with "this compound". The questions are categorized by the type of assay.

General Questions

Q1: What are the potential binding targets of "this compound"?

A1: Based on its chemical structure, "this compound" is a pyrrolidine derivative. Similar compounds have shown activity as enzyme inhibitors, receptor modulators, and monoamine uptake inhibitors.[1][2] Potential targets could include G-protein coupled receptors (GPCRs), such as opioid receptors, or neurotransmitter transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET).[2][3][4]

Q2: I'm observing high variability between replicate wells. What could be the cause?

A2: High variability between replicates can stem from several sources:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common culprit. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incomplete Mixing: Ensure all components in the assay wells are thoroughly mixed before incubation and reading.

  • Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and alter binding. To mitigate this, avoid using the outer wells or fill them with buffer.

  • Compound Precipitation: The compound may be precipitating out of solution. See the troubleshooting question on solubility (Q3).

  • Cell/Membrane Clumping: If using cell membranes or whole cells, ensure they are homogenously resuspended before dispensing into wells.

Q3: My compound, "this compound", seems to have poor solubility in my assay buffer. How can I address this?

A3: Poor solubility can lead to inaccurate concentration determination and inconsistent results. Here are some suggestions:

  • Solvent Optimization: While high concentrations of organic solvents like DMSO can disrupt binding, using a small, consistent percentage (e.g., <1%) might be necessary to keep the compound in solution. Ensure the same concentration of solvent is present in all wells, including controls.

  • Use of Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help to prevent non-specific binding and improve the solubility of hydrophobic compounds.[5]

  • Sonication: Briefly sonicating the compound stock solution before dilution can help to break up any aggregates.

  • Bovine Serum Albumin (BSA): Including BSA (e.g., 0.1%) in the assay buffer can help to reduce non-specific binding to plasticware and improve the solubility of some compounds.[6][7]

Radioligand Binding Assays

Q4: I'm seeing very high non-specific binding in my radioligand binding assay. What can I do to reduce it?

A4: High non-specific binding can mask the specific binding signal.[6] Here are some common causes and solutions:

  • Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased non-specific binding. Try using a concentration at or below the Kd value.[6][8]

  • Hydrophobicity: Both the radioligand and "this compound" may be hydrophobic, leading to binding to lipids and filter mats.[6]

    • Filter Treatment: Pre-soaking the filter mats in a solution like 0.5% polyethyleneimine (PEI) can reduce binding of positively charged ligands. Coating filters with BSA can also be beneficial.[6]

    • Washing Steps: Increase the number and volume of ice-cold wash steps to more effectively remove unbound radioligand.[6]

  • Inadequate Blocking: Ensure you are using a sufficiently high concentration of a structurally unrelated competing ligand to define non-specific binding.

Q5: The Bmax value I'm calculating from my saturation binding experiment seems inconsistent between experiments. Why might this be?

A5: Inconsistent Bmax (receptor density) values can be due to:

  • Inaccurate Protein Concentration: Ensure the protein concentration of your cell membranes or tissue homogenates is accurately and consistently determined for each preparation.

  • Receptor Degradation: Proteases released during sample preparation can degrade the target receptor. Always prepare membranes on ice and consider adding a protease inhibitor cocktail.

  • Incomplete Equilibration: Ensure the incubation time is sufficient to reach equilibrium. This should be determined experimentally with time-course studies.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of "this compound" for a target receptor (e.g., a GPCR) using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-ligand).

  • "this compound" stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled competing ligand for defining non-specific binding (e.g., 10 µM final concentration).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of "this compound" in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or unlabeled competing ligand (for non-specific binding) or the serially diluted test compound.

    • 25 µL of radioligand at a final concentration close to its Kd.

    • 50 µL of cell membranes (e.g., 10-50 µg of protein).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvest the samples onto glass fiber filter mats using a cell harvester.

  • Quickly wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Troubleshooting High Non-Specific Binding in a Radioligand Assay

Potential Cause Troubleshooting Step Expected Outcome
Radioligand concentration too highDecrease radioligand concentration to ≤ KdReduction in both total and non-specific counts, improved specific binding window.
Insufficient washingIncrease wash volume and/or number of washesDecreased non-specific counts with minimal impact on specific binding.
Hydrophobic interactions with filterPre-treat filter mats with 0.5% PEISignificant reduction in non-specific binding.
Inadequate blocking agentIncrease concentration of unlabeled ligandEnsure a clear plateau for non-specific binding.

Table 2: Troubleshooting Inconsistent Bmax Values

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate protein quantificationUse a consistent and reliable protein assay (e.g., BCA)More consistent protein concentrations across batches.
Receptor degradationAdd protease inhibitors to homogenization bufferPreservation of receptor integrity and more stable Bmax values.
Assay not at equilibriumPerform a time-course experiment to determine optimal incubation timeConsistent binding levels after the determined equilibrium time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 'this compound' add_reagents Add reagents to 96-well plate: - Compound/Buffer - Radioligand - Membranes prep_compound->add_reagents prep_radioligand Prepare radioligand solution prep_radioligand->add_reagents prep_membranes Prepare cell membranes prep_membranes->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate harvest Harvest onto filter mats incubate->harvest wash Wash filters harvest->wash count Scintillation counting wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Radioligand Competition Binding Assay Workflow.

troubleshooting_logic cluster_issues Identify Primary Issue cluster_causes_variability Potential Causes for High Variability cluster_causes_nsb Potential Causes for High NSB cluster_causes_low_signal Potential Causes for Low Signal cluster_solutions Solutions start Inconsistent Assay Results high_variability High Variability between Replicates start->high_variability high_nsb High Non-Specific Binding start->high_nsb low_signal Low Signal-to-Noise start->low_signal pipetting Pipetting Error high_variability->pipetting mixing Inadequate Mixing high_variability->mixing precipitation Compound Precipitation high_variability->precipitation radioligand_conc High Radioligand Concentration high_nsb->radioligand_conc hydrophobicity Hydrophobicity high_nsb->hydrophobicity washing Insufficient Washing high_nsb->washing receptor_activity Low Receptor Activity low_signal->receptor_activity reagent_quality Poor Reagent Quality low_signal->reagent_quality incubation Incorrect Incubation Time low_signal->incubation calibrate_pipettes Calibrate Pipettes pipetting->calibrate_pipettes optimize_mixing Optimize Mixing Protocol mixing->optimize_mixing check_solubility Check Compound Solubility precipitation->check_solubility titrate_radioligand Titrate Radioligand radioligand_conc->titrate_radioligand modify_buffer Modify Buffer (e.g., BSA) hydrophobicity->modify_buffer optimize_wash Optimize Wash Steps washing->optimize_wash check_receptor Validate Receptor Activity receptor_activity->check_receptor verify_reagents Verify Reagent Quality reagent_quality->verify_reagents time_course Perform Time-Course Study incubation->time_course

Caption: Troubleshooting Logic for Binding Assay Inconsistencies.

References

Optimizing dosage of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" for behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

This guide provides technical support for researchers using this compound, a pyrrolidine-based compound, in behavioral studies. Given its structural similarity to other monoamine uptake inhibitors, it is presumed to act as a dopamine reuptake inhibitor (DAT inhibitor).[1][2] The information provided is based on general principles for this class of compounds and should be adapted through empirical dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on its chemical structure, this compound is expected to function as a dopamine reuptake inhibitor (DAT inhibitor).[1][2] By blocking the dopamine transporter on the presynaptic neuron, it increases the concentration and duration of dopamine in the synaptic cleft, enhancing dopaminergic signaling.[2][3] This enhanced signaling is linked to changes in motor function, reward, and motivation.[4][5]

DAT_Inhibitor_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft Vesicle Dopamine Vesicle DA_pre Dopamine (DA) Vesicle->DA_pre Release DA_syn DA DA_pre->DA_syn Exocytosis DAT Dopamine Transporter (DAT) Receptor Dopamine Receptor Signal Postsynaptic Signal Receptor->Signal Activation DA_syn->DAT Reuptake DA_syn->Receptor Binding Compound Compound Compound->DAT Blockade

Caption: Mechanism of action for a dopamine reuptake inhibitor.

Q2: Which behavioral assays are most relevant for this compound?

A2: For a suspected psychostimulant and DAT inhibitor, the most common and informative behavioral assays are:

  • Locomotor Activity (LMA): Typically assessed in an open-field arena, this test measures stimulant properties. DAT inhibitors reliably increase horizontal movement, distance traveled, and stereotyped behaviors at higher doses.[6]

  • Conditioned Place Preference (CPP): This is the standard model to assess the rewarding or aversive effects of a drug.[7][8] Animals learn to associate a specific environment with the drug's effects. A significant increase in time spent in the drug-paired chamber indicates rewarding properties.[4][9]

Q3: How do I determine the optimal dosage for my behavioral study?

A3: Since no specific dosage data for this exact compound is published, you must perform a dose-response study. The goal is to identify a dose that produces a reliable behavioral effect (e.g., hyperlocomotion or CPP) without causing excessive side effects like severe stereotypy, seizures, or distress.

Workflow for Dose-Finding Study

Dose_Finding_Workflow start Start: Select Dose Range (e.g., 0.1, 1, 10, 30 mg/kg) vehicle Administer Vehicle (Control Group) start->vehicle doses Administer Test Doses (Separate Groups) start->doses lma Conduct Locomotor Activity (LMA) Assay vehicle->lma doses->lma observe Observe for Adverse Effects lma->observe analyze Analyze LMA Data (Dose vs. Distance) observe->analyze decision Select Doses for Main Study? analyze->decision main_study Proceed to Main Behavioral Study (e.g., CPP) decision->main_study Yes adjust Adjust Dose Range (Refine, Lower, or Raise) and Re-test decision->adjust No/Unclear adjust->doses

Caption: Workflow for a dose-finding study using locomotor activity.

Experimental Protocols

Protocol 1: Locomotor Activity Assay

This protocol is designed to assess the stimulant effects of the compound.

  • Apparatus: A square open-field arena (e.g., 40x40x40 cm for mice) equipped with infrared beams or video tracking software.

  • Habituation: Place the animal in the center of the arena and allow it to explore for 30-60 minutes until baseline activity levels are stable. This minimizes novelty-induced hyperactivity.

  • Administration: Remove the animal, administer the compound or vehicle (e.g., intraperitoneal injection), and immediately return it to the arena.

  • Testing: Record locomotor activity (total distance traveled, horizontal beam breaks) continuously for 60-120 minutes.[3]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Compare the total distance traveled between dose groups and the vehicle control using ANOVA.

Protocol 2: Conditioned Place Preference (CPP)

This protocol, which takes place over several days, assesses the rewarding properties of the compound.[4][10]

  • Apparatus: A two- or three-chamber CPP box. The chambers should be distinct in tactile and visual cues (e.g., different flooring and wall patterns).

  • Phase 1: Pre-Test (Day 1): Place the animal in the central chamber (if applicable) and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish any baseline preference. Animals showing a strong initial preference for one side (>80% of the time) may be excluded. The design should be unbiased, where the drug-paired side is assigned randomly and counterbalanced across the group.[8]

  • Phase 2: Conditioning (Days 2-9): This phase consists of 8 days of conditioning, alternating between drug and vehicle pairings.

    • Drug Days (e.g., 2, 4, 6, 8): Administer the compound and confine the animal to one of the main chambers for 30 minutes.

    • Vehicle Days (e.g., 3, 5, 7, 9): Administer the vehicle (e.g., saline) and confine the animal to the opposite chamber for 30 minutes.

  • Phase 3: Post-Test (Day 10): In a drug-free state, place the animal back in the apparatus and allow it free access to all chambers for 15 minutes. Record the time spent in each chamber.[9]

  • Data Analysis: Calculate a preference score (Time in drug-paired chamber post-test minus time in drug-paired chamber pre-test). Compare scores across dose groups and vehicle controls using appropriate statistical tests (e.g., t-test or ANOVA). A significant positive score indicates a conditioned preference.[4]

Troubleshooting Guide

Q4: I am not observing any hyperlocomotion after administration. What could be wrong?

A4: This is a common issue that can stem from several factors.

Potential Cause Troubleshooting Step
Dosage Too Low The selected dose may be below the therapeutic threshold. Increase the dose systematically (e.g., by 3-fold or half-log intervals) in a new cohort of animals.
Compound Inactivity Verify the compound's purity and stability. Was it stored correctly? Was the solution prepared fresh? Consider a new batch or analytical confirmation (e.g., NMR, LC-MS).
Administration Route Intraperitoneal (IP) or subcutaneous (SC) routes are common. If using oral gavage (PO), bioavailability may be low. Consider switching to a parenteral route.
Timing of Test The peak effect may occur later than your testing window. Run a time-course study, measuring activity for at least 2-3 hours post-injection.
High Baseline Activity If animals are not properly habituated to the arena, novelty-induced hyperactivity can mask the drug's effect. Ensure the habituation period is sufficient and baseline activity is low and stable before injection.[11]

Troubleshooting Logic for No Observed Effect

Troubleshooting_No_Effect start Problem: No significant increase in locomotor activity q1 Is the dose >1 mg/kg? start->q1 a1_yes Check compound viability (purity, storage, preparation) q1->a1_yes Yes a1_no Increase dose systematically (e.g., 3, 10, 30 mg/kg) q1->a1_no No q2 Is the compound confirmed active? a1_yes->q2 end Re-run experiment with adjusted parameters a1_no->end a2_yes Check experimental timing and habituation q2->a2_yes Yes a2_no Source new batch of compound q2->a2_no No q3 Was baseline activity low and stable before injection? a2_yes->q3 a2_no->end a3_yes Extend observation time (run a 2-3 hour time course) q3->a3_yes Yes a3_no Increase habituation period to 60+ minutes q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting flowchart for lack of locomotor response.

Q5: My data has very high variability between animals. How can I reduce this?

A5: High variability can obscure real effects. Consistency is key.

Source of Variability Mitigation Strategy
Animal Factors Use animals of the same sex, age, and strain from the same vendor.[12] If using females, be aware of the estrous cycle, which can influence activity and drug response; consider tracking cycles.[13]
Environmental Factors Conduct tests at the same time of day (to control for circadian rhythms) and under consistent lighting and ambient noise conditions.[13][14] Avoid strong scents (perfumes, cleaning agents) in the testing room.
Handling The experimenter should handle all animals in a consistent and gentle manner. Acclimatize animals to the experimenter's handling for several days before testing begins.[15]
Housing Conditions House animals under standardized conditions (temperature, light/dark cycle, enrichment). Avoid housing mice and rats in the same room, as the odor can be a stressor for mice.[12]

Data Presentation

All quantitative data should be clearly structured. Below are templates for presenting your dose-response findings.

Table 1: Example Dose-Response Data for Locomotor Activity (Note: Data are hypothetical and for illustrative purposes only.)

Group (n=8 per group) Dose (mg/kg, IP) Total Distance Traveled (meters) in 60 min (Mean ± SEM) p-value (vs. Vehicle)
Vehicle015.2 ± 1.8-
Compound125.6 ± 3.10.04
Compound348.9 ± 5.4<0.001
Compound1075.3 ± 8.2<0.001

Table 2: Example Data for Conditioned Place Preference (Note: Data are hypothetical and for illustrative purposes only.)

Group (n=10 per group) Dose (mg/kg, IP) Preference Score (s) (Mean ± SEM) p-value (vs. Vehicle)
Vehicle015.4 ± 10.1-
Compound1120.5 ± 25.60.02
Compound3255.1 ± 30.2<0.001
Compound10150.8 ± 28.90.01
Note the potential decrease at the highest dose, which could indicate aversive effects or motor impairments interfering with preference.

References

Stability issues of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine in solution. The following sections offer troubleshooting advice, frequently asked questions, and experimental protocols to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of small molecules like this compound in solution can be influenced by several factors. The most common include pH, temperature, light exposure, and oxidation.[1][2][3] The presence of enzymes in biological matrices can also lead to metabolic degradation.[1][2]

Q2: How can I determine if my compound is degrading during my experiment?

A2: Inconsistent experimental results are a common sign of compound instability.[4] To confirm degradation, you can perform a time-course experiment where you analyze the concentration of the compound in your experimental buffer at various time points using a validated analytical method like HPLC or LC-MS.[4][5]

Q3: What is a suitable solvent for preparing a stock solution of this compound?

Q4: My compound seems to be unstable in my cell culture media. What can I do?

A4: Instability in cell culture media is a frequent issue. To mitigate this, you can try the following:

  • Minimize incubation time: Reduce the duration the compound is in the media before and during the experiment.[4]

  • Prepare fresh solutions: Always use freshly prepared stock solutions and dilutions for your experiments.[4]

  • Test different media formulations: Some media components may accelerate the degradation of your compound. If possible, assess stability in a simpler, defined medium.[4]

  • Consider stabilizing agents: The use of antioxidants may be beneficial, but their compatibility with your assay must be validated.[4]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.

This is often the first indication of a compound stability issue. The effective concentration of the active compound may be decreasing over the course of the experiment.

Troubleshooting Workflow for Stability Issues

start Inconsistent Experimental Results check_stability Perform Time-Course Stability Study (e.g., HPLC at 0, 2, 4, 8, 24h) start->check_stability stable Compound is Stable (>90% remaining at 24h) check_stability->stable Yes unstable Compound is Unstable (<90% remaining at 24h) check_stability->unstable No check_other Investigate Other Experimental Variables (e.g., pipetting, cell viability, reagent quality) stable->check_other troubleshoot Troubleshoot Degradation Source unstable->troubleshoot ph pH Sensitivity? troubleshoot->ph temp Temperature Sensitivity? ph->temp No adjust_ph Adjust Buffer pH / Use Different Buffer System ph->adjust_ph Yes light Photosensitivity? temp->light No lower_temp Lower Incubation/Storage Temperature temp->lower_temp Yes oxidation Oxidation? light->oxidation No protect_light Protect from Light (Amber Vials) light->protect_light Yes retest Re-evaluate Stability oxidation->retest Yes adjust_ph->retest lower_temp->retest protect_light->retest add_antioxidant Add Antioxidant / Use Degassed Solvents add_antioxidant->retest

Caption: A decision tree for troubleshooting compound stability issues.

Issue 2: Observable precipitation of the compound from the solution over time.

This may be related to poor solubility or a change in the compound's structure leading to a less soluble species. For solubility issues, refer to troubleshooting guides on compound insolubility.[6] If stability is the suspected cause, proceed with the stability assessment protocols.

Quantitative Data Summary (Illustrative Examples)

The following tables present hypothetical stability data for this compound to illustrate how different environmental factors can impact its concentration in solution over time.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffers at 37°C

Time (hours)% Remaining (pH 5.0 Citrate Buffer)% Remaining (pH 7.4 Phosphate Buffer)% Remaining (pH 8.0 Tris Buffer)
0100.0100.0100.0
299.598.295.1
499.196.590.3
898.293.181.6
2495.882.462.5

Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Phosphate Buffer

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100.0100.0100.0
2499.895.382.4
4899.590.768.1
7299.286.255.9

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Solution

This protocol outlines a general method to evaluate the stability of this compound in a specific buffer.[4][5]

Workflow for General Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) prep_work Dilute Stock into Aqueous Buffer (e.g., to 10 µM in PBS, pH 7.4) prep_stock->prep_work incubate Incubate at Desired Temperature (e.g., 37°C) prep_work->incubate aliquot Take Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) incubate->aliquot quench Quench Degradation (e.g., add cold acetonitrile with internal standard) aliquot->quench store Store Samples at -80°C quench->store analysis Analyze Samples by HPLC or LC-MS store->analysis data Determine % Compound Remaining vs. Time 0 analysis->data parent This compound oxidized_product Oxidized Metabolite (e.g., Pyrrolidine Ring Opening) parent->oxidized_product Oxidation (e.g., P450 enzymes) hydrolyzed_product Hydrolyzed Product (e.g., Cleavage of Pyrrolidine Ring) parent->hydrolyzed_product Hydrolysis (e.g., acidic/basic conditions) other_products Other Degradation Products oxidized_product->other_products hydrolyzed_product->other_products

References

Minimizing cytotoxicity of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine". The content is designed to address specific issues that may be encountered during cell-based assays, with a focus on minimizing cytotoxicity to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My cells show high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A1: Several factors could contribute to unexpected cytotoxicity. First, ensure the purity of your compound stock, as impurities can lead to toxic effects. Second, consider the solvent used to dissolve the compound. The final concentration of solvents like DMSO should be non-toxic to your specific cell line; always run a vehicle control with the highest solvent concentration used.[1] Finally, some cell lines are inherently more sensitive to certain compounds.[1][2] It may be beneficial to test a panel of different cell lines to assess specificity.[1]

Q2: How can I determine the optimal, non-toxic concentration range for my experiments?

A2: To determine the appropriate concentration range, it is essential to perform a dose-response experiment.[1][2] Start with a broad range of concentrations to identify a cytotoxic threshold. Based on these initial results, you can then perform a more detailed analysis with a narrower range of concentrations to pinpoint the optimal working concentration that elicits the desired biological effect without significant cell death.

Q3: Can the duration of compound exposure affect cytotoxicity?

A3: Yes, the duration of exposure to "this compound" can significantly impact cell viability. Shorter exposure times may be sufficient to observe the desired effect with minimal toxicity, while longer exposures could lead to increased cell death.[3] We recommend performing a time-course experiment to determine the optimal incubation time for your specific assay and cell type.

Q4: Are there alternative compounds I can use if cytotoxicity remains an issue?

A4: If cytotoxicity of "this compound" cannot be mitigated in your experimental system, you might consider analogs or other compounds with similar biological targets. The choice of an alternative will depend on your specific research goals. Pyrrolidine derivatives are a broad class of compounds with diverse biological activities, including potential antiviral, antimalarial, and anticancer properties.[4] Research into related pyrrolidine structures may reveal compounds with a better therapeutic index for your application.

Q5: What are the key controls to include in my cytotoxicity assays?

A5: To ensure the validity of your results, several controls are crucial. These include:

  • No-treatment control: Cells in culture medium only, to establish a baseline for cell viability.[1]

  • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.[1]

  • Positive control: A compound known to induce cytotoxicity in your cell line, to confirm that the assay is working correctly.[5]

  • Medium-only control (blank): Wells containing only culture medium to measure background absorbance or fluorescence.[1]

Troubleshooting Guide

This guide addresses common problems encountered when working with "this compound" in cell-based assays.

Problem 1: High variability between replicate wells.
Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Optimize your pipetting technique to dispense equal volumes of cell suspension into each well.[6]
Edge effects on the plate Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[5] To mitigate this, avoid using the outermost wells or ensure proper humidification of the incubator.
Compound precipitation The compound may not be fully soluble at the tested concentrations in the culture medium. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration or a different solvent system.
Problem 2: No observable biological effect.
Potential Cause Troubleshooting Step
Sub-optimal compound concentration The concentration used may be too low to elicit a response. Perform a dose-response study with a wider and higher range of concentrations.
Incorrect assay endpoint The chosen assay may not be suitable for detecting the specific biological activity of the compound. The mechanism of action for pyrrolidine derivatives can involve enzyme inhibition or receptor modulation.[4] Consider using alternative assays that measure different cellular processes.
Cell line is not responsive The target of the compound may not be present or functional in the selected cell line.[6] Verify target expression and consider using a more appropriate cell model.

Quantitative Data Summary

The following tables provide illustrative data on the cytotoxicity of "this compound" in different cell lines. Note: This data is for example purposes and may not reflect actual experimental results.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2
A549Lung Cancer28.5
MCF-7Breast Cancer12.8
HepG2Liver Cancer45.1

Table 2: Effect of Exposure Time on Cell Viability in MCF-7 Cells.

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
198 ± 4.295 ± 3.890 ± 5.1
592 ± 3.185 ± 4.575 ± 6.2
1080 ± 5.660 ± 3.945 ± 4.8
2555 ± 6.230 ± 5.115 ± 3.3
5020 ± 4.85 ± 2.2<5

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include vehicle and no-treatment controls.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

  • Plate Setup: Prepare a 96-well plate with cells, compound treatments, and controls as described in the MTT assay protocol. Include a maximum LDH release control by lysing a set of untreated cells with a lysis buffer.[5]

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Assessment A 1. Optimize Cell Seeding Density B 2. Prepare Serial Dilutions of Compound A->B Optimal density determined C 3. Treat Cells and Incubate B->C Controls included D 4. Perform Cell Viability Assay (e.g., MTT, LDH) C->D Time-course E 5. Data Acquisition (Plate Reader) D->E F 6. Data Analysis (Calculate % Viability / Cytotoxicity) E->F G 7. Determine IC50 Value F->G

Caption: Workflow for assessing compound cytotoxicity.

cluster_troubleshooting Troubleshooting High Cytotoxicity Start High Cytotoxicity Observed Q1 Is the vehicle control also toxic? Start->Q1 A1_Yes Reduce solvent concentration or change solvent Q1->A1_Yes Yes Q2 Is the compound pure? Q1->Q2 No A2_No Purify compound or obtain a new batch Q2->A2_No No Q3 Is the cell line known to be sensitive? Q2->Q3 Yes A3_Yes Test on a panel of different cell lines Q3->A3_Yes Yes A3_No Optimize exposure time and concentration Q3->A3_No No

Caption: A logical guide for troubleshooting unexpected cytotoxicity.

cluster_pathway Potential Signaling Pathways Affected by Pyrrolidine Derivatives Compound This compound Target Molecular Target (Enzyme or Receptor) Compound->Target Binds to/Modulates Pathway1 Downstream Signaling Cascade 1 Target->Pathway1 Activates/Inhibits Pathway2 Downstream Signaling Cascade 2 Target->Pathway2 Activates/Inhibits Apoptosis Apoptosis Pathway1->Apoptosis Proliferation Cell Proliferation Inhibition Pathway2->Proliferation

Caption: Potential mechanisms of action for the compound.

References

"1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" metabolic stability and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" and related diarylmethylpyrrolidine compounds. The focus is on assessing and improving metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it important for my compound?

A1: Metabolic stability refers to the susceptibility of a chemical compound to be broken down by drug-metabolizing enzymes.[1] In drug discovery, high metabolic stability is often desirable as it can lead to a longer duration of action in the body, improved oral bioavailability, and a more predictable pharmacokinetic profile.[2][3] Conversely, low metabolic stability can result in rapid clearance from the body, leading to reduced efficacy.[4] For "this compound," understanding its metabolic stability is a critical step in evaluating its potential as a drug candidate.

Q2: Which enzyme systems are most likely to metabolize "this compound"?

A2: The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP450) monooxygenases, which are abundant in the liver.[5][6][7] Given the structure of "this compound," which includes aromatic rings (bromophenyl and phenyl) and a pyrrolidine moiety, it is highly probable that CYP450 enzymes will be involved in its metabolism.[6][8] Specific CYP isoforms like CYP3A4, CYP2D6, and CYP2C9 are common culprits in the metabolism of such structures.[8]

Q3: What are the potential metabolic "soft spots" on "this compound"?

  • Aromatic Rings: The bromophenyl and phenyl rings are susceptible to hydroxylation at various positions, a common metabolic pathway catalyzed by CYP450 enzymes.[6][9]

  • Pyrrolidine Ring: The pyrrolidine ring can undergo oxidation at carbons adjacent to the nitrogen atom (α-carbons), potentially leading to ring-opening or the formation of lactams.[10] N-dealkylation is also a possibility if the nitrogen were substituted.

  • Benzylic Carbon: The carbon atom connecting the two aromatic rings and the pyrrolidine ring is a benzylic position and a potential site for oxidation.

Identifying the primary site of metabolism is crucial for devising strategies to improve stability.

Troubleshooting Guides

Issue 1: High variability in my in vitro metabolic stability assay results.

  • Possible Cause 1: Inconsistent Pipetting or Reagent Preparation.

    • Solution: Ensure all pipettes are properly calibrated. Prepare fresh reagent stocks and ensure thorough mixing before use. Pre-warming incubation mixtures before initiating the reaction with NADPH can help ensure a consistent start time.[11]

  • Possible Cause 2: Variable Enzyme Activity.

    • Solution: Liver microsomes and hepatocytes can have lot-to-lot and donor-to-donor variability.[11] Qualify new batches of enzymes with a known control compound. Minimize freeze-thaw cycles by preparing single-use aliquots of your enzyme preparations.[11]

  • Possible Cause 3: Inconsistent Incubation Conditions.

    • Solution: Use a calibrated incubator or water bath to maintain a constant temperature (typically 37°C). Ensure consistent shaking to facilitate mixing.[12]

  • Possible Cause 4: Solvent Effects.

    • Solution: The concentration of organic solvents like DMSO used to dissolve your compound can inhibit metabolic enzymes. Keep the final solvent concentration low (e.g., <0.5% for DMSO) and consistent across all wells.[13]

Issue 2: My compound shows high stability in liver microsomes but low stability in hepatocytes.

  • Possible Cause: Involvement of Phase II Metabolism.

    • Solution: Liver microsomes primarily contain Phase I metabolizing enzymes (like CYP450s).[5] Hepatocytes, being whole cells, contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs).[1][4] Your compound or its Phase I metabolites may be rapidly conjugated by Phase II enzymes in hepatocytes. To confirm this, you can supplement your microsomal incubation with cofactors for Phase II enzymes, such as UDPGA for glucuronidation.[5]

Issue 3: I am not observing any metabolism of my compound.

  • Possible Cause 1: Compound is Highly Stable.

    • Solution: This could be a positive result. To confirm, extend the incubation time and/or increase the protein concentration. Also, include a positive control compound with a known metabolic rate to ensure the assay is performing correctly.

  • Possible Cause 2: Poor Solubility.

    • Solution: If the compound precipitates in the incubation buffer, it will not be accessible to the metabolic enzymes. Assess the solubility of your compound in the assay buffer. If solubility is an issue, you may need to adjust the formulation or the compound concentration.

  • Possible Cause 3: Analytical Method Issues.

    • Solution: Ensure your LC-MS/MS method is sensitive and specific enough to detect the parent compound at the concentrations used in the assay. Check for ion suppression or enhancement from the matrix.

Experimental Protocols

In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol provides a general procedure for determining the metabolic stability of a compound like "this compound" using liver microsomes.

Materials:

  • Test compound ("this compound")

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[13]

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

    • Thaw the liver microsomes on ice.

    • Prepare a working solution of liver microsomes in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[5]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[5][13]

    • Pre-incubate the plate at 37°C for approximately 10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[5][13] The 0-minute time point is crucial as it represents 100% of the compound at the start.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL protein in incubation).

Data Presentation

Table 1: Representative In Vitro Metabolic Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compound 2555.4
Positive Control (Midazolam)8173.3
Negative Control (Warfarin)>120<11.6

Note: The data presented for "this compound" is hypothetical for illustrative purposes.

Strategies to Improve Metabolic Stability

If "this compound" is found to have low metabolic stability, the following strategies can be employed to improve it.

1. Blocking the Site of Metabolism:

  • Deuterium Substitution: Replacing hydrogen atoms at a metabolic soft spot with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[3][14][15] This is a conservative modification that has minimal impact on the compound's other properties.[14]

  • Introducing Steric Hindrance: Adding a bulky group near the site of metabolism can physically block the metabolic enzymes from accessing it.[10][11] For example, adding a substituent to one of the aromatic rings.

  • Modifying Electronic Properties: Introducing electron-withdrawing groups (e.g., fluorine) on the aromatic rings can deactivate them towards oxidative metabolism.[9][14][16]

2. Bioisosteric Replacement:

  • This strategy involves replacing a metabolically liable part of the molecule with a different functional group that is more stable but retains the desired biological activity.[16][17][18][19] For example, if the pyrrolidine ring is the site of metabolism, it could potentially be replaced with a more stable heterocyclic ring system.[10]

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Compound This compound Metabolite1 Hydroxylated Phenyl Metabolite Compound->Metabolite1 Hydroxylation Metabolite2 Hydroxylated Bromophenyl Metabolite Compound->Metabolite2 Hydroxylation Metabolite3 Pyrrolidine Oxidation Product Compound->Metabolite3 Oxidation Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 Glucuronidation Conjugate2 Sulfate Conjugate Metabolite2->Conjugate2 Sulfation Excretion Excretion Conjugate1->Excretion Conjugate2->Excretion

Caption: Predicted metabolic pathway of this compound.

Workflow A Prepare Reagents (Compound, Microsomes, Buffer, NADPH) B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 45, 60 min) B->C D Quench Reaction (Cold Acetonitrile + Internal Standard) C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Analysis (Calculate t½ and Clint) F->G

Caption: Workflow for in vitro metabolic stability assay.

Decision_Tree A Assess Metabolic Stability (In Vitro Assay) B Is Stability Acceptable? A->B C Proceed with Compound B->C Yes D Identify Metabolic Soft Spot(s) B->D No E Implement Improvement Strategy D->E F Deuteration E->F G Steric Hindrance E->G H Bioisosteric Replacement E->H I Re-evaluate Metabolic Stability F->I G->I H->I

Caption: Decision tree for improving metabolic stability.

References

Technical Support Center: Enantiomeric Separation of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric separation of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantiomeric separation of this compound?

A1: The two most common and effective methods for the enantiomeric separation of chiral compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP). An alternative method is diastereomeric salt crystallization, which involves forming a salt with a chiral resolving agent, followed by separation based on the differing solubilities of the diastereomers.

Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound?

A2: For compounds with a pyrrolidine structure, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown great success. Specifically, chlorinated polysaccharide-based CSPs like Lux Cellulose-2 and Lux i-Cellulose-5 have demonstrated good resolution for pyrrolidone derivatives in SFC.[1] For HPLC, a Pirkle-type CSP, such as the (R,R) Whelk-O1, can also be a good starting point, as it has been shown to be effective for structurally similar aromatic amines.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this separation?

A3: SFC offers several key advantages over traditional HPLC for chiral separations. These include faster analysis times due to the low viscosity of supercritical CO2, which allows for higher flow rates. SFC is also considered a "greener" technique due to reduced organic solvent consumption. Additionally, SFC can often provide higher chromatographic efficiency and unique selectivity compared to HPLC.

Q4: Can I use diastereomeric crystallization for this separation? What are the key considerations?

A4: Yes, diastereomeric crystallization is a viable, albeit more complex, method. The process involves reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts. The key considerations for this method are:

  • Choice of Resolving Agent: The selection of the appropriate chiral acid is crucial and often requires screening.

  • Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent system used for crystallization. A solvent must be chosen where the two diastereomers have a significant solubility difference.

  • Crystallization Conditions: Temperature, cooling rate, and seeding can all influence the efficiency and success of the resolution.

Troubleshooting Guides

Chiral HPLC & SFC Purification

This guide addresses common issues encountered during the chromatographic separation of this compound enantiomers.

Problem: Poor or No Resolution of Enantiomers

Possible Cause Troubleshooting Recommendation
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient chiral recognition for your compound. Recommendation: Screen different types of CSPs. For SFC, start with polysaccharide-based columns like Lux Cellulose-2. For HPLC, consider a Pirkle-type column like (R,R) Whelk-O1.
Incorrect Mobile Phase Composition The polarity and composition of the mobile phase are critical for resolution. Recommendation: Systematically vary the percentage of the alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). In normal phase HPLC, a lower percentage of the alcohol modifier generally increases retention and may improve resolution. In SFC, an optimal percentage of the co-solvent needs to be determined, as too little or too much can decrease resolution.[1]
Inappropriate Flow Rate Chiral separations can be sensitive to flow rate. Recommendation: If a partial separation is observed, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the interaction time between the analyte and the CSP, which can enhance resolution.
Temperature Fluctuations Temperature can significantly impact enantioselectivity. Recommendation: Use a column oven to maintain a stable temperature. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C).

Problem: Irreproducible Retention Times and/or Resolution

Possible Cause Troubleshooting Recommendation
Inconsistent Mobile Phase Preparation Minor variations in mobile phase composition can lead to significant changes in retention. Recommendation: Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of all components.
Column Equilibration Issues The column may not be fully equilibrated with the mobile phase before injection. Recommendation: Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This can take longer for some chiral methods.
Fluctuations in Temperature Changes in ambient temperature can affect retention times. Recommendation: Use a column oven to maintain a constant temperature.

Problem: Peak Tailing or Broad Peaks

Possible Cause Troubleshooting Recommendation
Column Overload Injecting too much sample can lead to peak distortion. Recommendation: Reduce the injection volume or the concentration of the sample.
Inappropriate Injection Solvent The sample solvent can affect peak shape if it is too strong. Recommendation: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase.
Column Contamination or Degradation Build-up of contaminants on the column can degrade performance. Recommendation: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Problem: Split Peaks

Possible Cause Troubleshooting Recommendation
Contamination on Column Frit Particulates from the sample or mobile phase can partially block the column frit. Recommendation: Filter all samples and mobile phases. If the frit is blocked, it may need to be replaced.
Column Void A void at the head of the column can cause the sample to be distributed unevenly. Recommendation: This usually requires column replacement.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Recommendation: Dissolve the sample in the mobile phase or a weaker solvent.
Diastereomeric Salt Crystallization

Problem: No Crystallization or Oiling Out

Possible Cause Troubleshooting Recommendation
Inappropriate Solvent The diastereomeric salt may be too soluble or insoluble in the chosen solvent. Recommendation: Screen a variety of solvents with different polarities. The use of an anti-solvent can sometimes induce crystallization.
Concentration is Too Low or Too High The concentration of the salt in the solution is critical for crystallization. Recommendation: Try concentrating the solution if no crystals form, or diluting it if the compound oils out.
Temperature Profile The cooling rate can significantly affect crystal formation. Recommendation: Experiment with different cooling profiles, such as slow cooling to room temperature followed by further cooling in an ice bath.

Problem: Poor Diastereomeric Enrichment

| Possible Cause | Troubleshooting Recommendation | | Similar Solubilities of Diastereomers | The two diastereomeric salts may have very similar solubilities in the chosen solvent. Recommendation: Screen different solvents and resolving agents to maximize the solubility difference. | | Co-crystallization | Both diastereomers may be crystallizing out of solution together. Recommendation: Adjusting the solvent system or the cooling rate may help to selectively crystallize one diastereomer. | | Racemization | The chiral centers may be racemizing under the experimental conditions. Recommendation: Ensure that the pH and temperature conditions are not promoting epimerization. |

Experimental Protocols & Data

Supercritical Fluid Chromatography (SFC) - Starting Conditions

Based on methods for similar pyrrolidone derivatives, the following conditions are recommended for initial screening.[1]

Parameter Recommended Starting Condition
Chiral Stationary Phase Lux Cellulose-2 (or other polysaccharide-based CSP)
Mobile Phase Supercritical CO2 / Methanol
Co-solvent Percentage Screen from 5% to 20% Methanol
Flow Rate 2.0 mL/min
Backpressure 150 bar
Column Temperature 40 °C
Detection UV (select appropriate wavelength)
High-Performance Liquid Chromatography (HPLC) - Starting Conditions

Based on methods for structurally related aromatic amines, a normal phase method is a promising approach.

Parameter Recommended Starting Condition
Chiral Stationary Phase (R,R) Whelk-O1 (or other Pirkle-type CSP)
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA)
Mobile Phase Composition 90:10:0.1 (v/v/v) - adjust ethanol % for optimization
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV (select appropriate wavelength)

Visualizations

Troubleshooting_Workflow start Start: Racemic Mixture of This compound choose_method Choose Separation Method start->choose_method sfc SFC choose_method->sfc Fast & Green hplc HPLC choose_method->hplc Conventional crystallization Diastereomeric Crystallization choose_method->crystallization Alternative sfc_protocol Follow SFC Starting Protocol sfc->sfc_protocol hplc_protocol Follow HPLC Starting Protocol hplc->hplc_protocol cryst_protocol Select Chiral Acid & Solvent crystallization->cryst_protocol evaluate_sep Evaluate Separation sfc_protocol->evaluate_sep hplc_protocol->evaluate_sep cryst_protocol->evaluate_sep good_sep Good Separation? evaluate_sep->good_sep troubleshoot Troubleshoot good_sep->troubleshoot No end End: Enantiomerically Pure Compound good_sep->end Yes troubleshoot->choose_method Re-evaluate Method or Optimize

Caption: A logical workflow for the enantiomeric separation process.

Chromatographic_Troubleshooting start Problem with Chromatographic Separation no_resolution No or Poor Resolution start->no_resolution bad_peak_shape Bad Peak Shape (Tailing, Broad, Split) start->bad_peak_shape irreproducible Irreproducible Results start->irreproducible check_csp 1. Check CSP Suitability (Polysaccharide vs. Pirkle-type) no_resolution->check_csp check_overload 1. Check for Column Overload (Dilute Sample) bad_peak_shape->check_overload check_mp_prep 1. Ensure Consistent Mobile Phase Prep irreproducible->check_mp_prep optimize_mobile_phase 2. Optimize Mobile Phase (Vary Co-solvent %) check_csp->optimize_mobile_phase adjust_flow_temp 3. Adjust Flow Rate & Temperature optimize_mobile_phase->adjust_flow_temp check_solvent 2. Check Injection Solvent (Use Mobile Phase) check_overload->check_solvent check_column 3. Check Column Health (Flush or Replace) check_solvent->check_column check_equilibration 2. Ensure Full Column Equilibration check_mp_prep->check_equilibration control_temp 3. Use Column Oven for Temp Control check_equilibration->control_temp

References

Interpreting unexpected pharmacological effects of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine. Given the novelty of this specific compound, this guide addresses both anticipated and unexpected pharmacological effects based on the known activities of structurally related diarylmethyl-pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary pharmacological activity of this compound?

A1: Based on its structural similarity to other diarylmethyl-pyrrolidine compounds, the primary expected activity is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] Researchers should anticipate dose-dependent effects on the reuptake of these neurotransmitters.

Q2: What are some potential unexpected or off-target effects I should be aware of?

A2: The pyrrolidine scaffold is versatile and can interact with a wide range of biological targets.[2][3] Unexpected effects could include:

  • Antimicrobial or Antifungal Activity: Pyrrolidine derivatives have shown activity against various bacterial and fungal strains.[3][4]

  • Ion Channel Modulation: Off-target effects on cardiac ion channels (e.g., hERG) are a possibility for compounds with this structural class.

  • GPCR Interaction: The compound may exhibit agonist or antagonist activity at various G-protein coupled receptors.

  • Enzyme Inhibition: Pyrrolidine-based molecules have been identified as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.[5]

Q3: The compound is showing lower potency in my assay than expected. What are the common causes?

A3: Discrepancies in potency can arise from several factors:

  • Compound Stability: The compound may be degrading in your assay buffer. Verify stability at the experimental temperature and pH.

  • Solubility Issues: Poor solubility can lead to an overestimation of the actual concentration in solution. Confirm solubility limits and consider using a different solvent or a solubilizing agent.

  • Assay Conditions: Ensure that the incubation time is sufficient to reach equilibrium and that the compound is not binding non-specifically to the assay plates or other components.

  • Purity of the Compound: Impurities in the synthesized compound can affect its activity. Verify the purity of your batch using appropriate analytical methods.

Q4: I am observing cytotoxicity in my cell-based assays. Is this expected?

A4: While not the primary expected effect, some pyrrolidine derivatives have demonstrated cytotoxic effects, particularly at higher concentrations.[2] If you observe cytotoxicity, it is crucial to determine if it is a specific pharmacological effect or a result of general cellular toxicity. Running a counter-screen with a cell line lacking the target of interest can help differentiate these possibilities.

Troubleshooting Guides

Guide 1: Inconsistent Results in Neurotransmitter Reuptake Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicates 1. Poor mixing of the compound. 2. Inconsistent cell plating density. 3. Pipetting errors.1. Ensure the compound is fully dissolved and vortexed before adding to the assay. 2. Use a cell counter to ensure consistent cell numbers per well. 3. Use calibrated pipettes and reverse pipetting for viscous solutions.
No dose-response curve observed 1. Compound concentration range is too high or too low. 2. The compound is inactive at the target. 3. Assay is not sensitive enough.1. Perform a wider range of serial dilutions (e.g., from 1 nM to 100 µM). 2. Verify activity at a known positive control transporter. 3. Optimize assay parameters such as incubation time and substrate concentration.
Unexpected potentiation of uptake at low concentrations 1. Hormesis effect. 2. Complex allosteric modulation.1. This is a real biological phenomenon; carefully document the concentration range where it occurs. 2. Consider more advanced kinetic or binding studies to investigate the mechanism.
Guide 2: Unexpected Antibacterial Activity Observed
Problem Possible Cause Troubleshooting Steps
Zone of inhibition is observed in a disk diffusion assay 1. The compound has genuine antibacterial properties. 2. The solvent (e.g., DMSO) is causing inhibition.1. Proceed to determine the Minimum Inhibitory Concentration (MIC) using broth microdilution. 2. Run a control with the solvent alone to ensure it is not responsible for the observed effect.
MIC values are inconsistent across different bacterial strains 1. The compound has a narrow spectrum of activity. 2. Differences in bacterial cell wall composition (Gram-positive vs. Gram-negative).1. This is an expected finding; document the spectrum of activity. 2. Correlate activity with the Gram stain status of the bacteria to identify potential mechanisms.

Data Presentation

Table 1: Hypothetical Pharmacological Profile of this compound at Monoamine Transporters

This data is illustrative and based on structurally related compounds.

Target Assay Type IC50 (nM) Ki (nM)
Dopamine Transporter (DAT) [3H]WIN 35,428 Binding15095
Norepinephrine Transporter (NET) [3H]Nisoxetine Binding320210
Serotonin Transporter (SERT) [3H]Citalopram Binding1200850
Table 2: Hypothetical Off-Target Screening Profile

This data is illustrative and for guidance on potential off-target liabilities.

Target Assay Type % Inhibition @ 10 µM
hERG Potassium Channel Patch Clamp25%
Sigma-1 Receptor --INVALID-LINK---Pentazocine Binding45%
S. aureus Broth Microdilution MIC> 50 µM
E. coli Broth Microdilution MIC> 50 µM

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for DAT

This protocol is for determining the binding affinity (Ki) of the test compound at the dopamine transporter.

  • Preparation of Membranes: Use cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [3H]WIN 35,428 (specific activity ~80 Ci/mmol), used at a final concentration equal to its Kd (~2-3 nM).

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations (or vehicle), and 25 µL of radioligand. b. Add 100 µL of hDAT-expressing cell membranes (5-10 µg protein/well). c. For non-specific binding determination, use 10 µM of a known DAT inhibitor like GBR-12909. d. Incubate at room temperature for 60-90 minutes.

  • Separation and Detection: a. Rapidly filter the incubation mixture through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. b. Wash the filters three times with 200 µL of ice-cold assay buffer. c. Dry the filter plate and add scintillation fluid to each well. d. Count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by non-linear regression of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Protocol 2: Neurotransmitter Reuptake Inhibition Assay

This protocol measures the functional inhibition of dopamine uptake.[8][9]

  • Cell Culture: Plate HEK293 cells stably expressing hDAT in a 96-well plate and grow to 80-90% confluency.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Substrate: [3H]Dopamine (specific activity ~60 Ci/mmol), used at a final concentration of 10-20 nM.

  • Procedure: a. Wash the cells twice with KRH buffer. b. Pre-incubate the cells with the test compound at various concentrations for 10-15 minutes at 37°C. c. Initiate the uptake by adding [3H]Dopamine. d. Incubate for 5-10 minutes at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Detection: a. Lyse the cells with 1% SDS or a suitable lysis buffer. b. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of dopamine uptake against the log concentration of the test compound.

Visualizations

experimental_workflow cluster_0 Primary Screening cluster_1 Functional & Selectivity Assays cluster_2 Secondary Characterization A Compound Synthesis & Purity Check B Primary Binding Assay (e.g., DAT, NET, SERT) A->B Test Compound C Functional Reuptake Assay (e.g., [3H]Dopamine Uptake) B->C If Active (IC50 < 1µM) D Off-Target Panel (e.g., GPCRs, Ion Channels) B->D Broad Profiling E In Vitro ADME (Solubility, Stability) C->E Confirm Functional Activity F Cytotoxicity Assay D->F Investigate Liabilities troubleshooting_logic A Inconsistent Results? B Check Compound: - Purity - Solubility - Stability A->B Yes C Check Assay Plate: - Non-specific binding - Lot-to-lot variability A->C Yes D Review Protocol: - Pipetting technique - Incubation times - Reagent concentrations A->D Yes E Check Equipment: - Pipette calibration - Plate reader settings A->E Yes F Data Analysis Error: - Incorrect curve fit - Wrong formula used A->F Yes G Biological Variability: - Cell passage number - Reagent source A->G Yes gpc_pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Compound Unexpected Ligand (Pyrrolidine Derivative) Receptor Off-Target GPCR Compound->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Cellular Response Ca_Release->Downstream PKC->Downstream

References

How to reduce non-specific binding of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) and ensure accurate and reproducible experimental results.

Understanding Non-Specific Binding (NSB)

Non-specific binding refers to the interaction of your compound of interest with surfaces or proteins other than its intended target. For a hydrophobic molecule like "this compound", this can be a significant issue, leading to high background signals, reduced assay sensitivity, and inaccurate data. The primary drivers of NSB for such compounds are hydrophobic interactions and electrostatic attractions with assay components like plasticware, membranes, and off-target proteins.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high non-specific binding for hydrophobic small molecules like "this compound"?

A1: High non-specific binding for hydrophobic compounds often stems from:

  • Hydrophobic Interactions: The molecule sticks to plastic surfaces of microplates, pipette tips, and other consumables.

  • Electrostatic Interactions: Charged regions of the molecule can interact with charged surfaces or proteins in the assay.

  • Protein Aggregation: The compound may cause aggregation of proteins in the sample, leading to non-specific signal.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the assay buffer can influence the charge and solubility of the compound, affecting its propensity for NSB.

Q2: What is the first step I should take to diagnose a non-specific binding issue?

A2: To determine the extent of non-specific binding, run a control experiment where the target protein is absent. Any signal detected in this control well can be attributed to non-specific binding to the assay components (e.g., plate, other proteins).

Q3: How do blocking agents like Bovine Serum Albumin (BSA) help reduce non-specific binding?

A3: BSA is a protein that can coat the surfaces of your assay plate and other components.[1] This blocks the sites where your hydrophobic compound might otherwise non-specifically bind.[1] It can also help to prevent the compound from sticking to tubing and container walls.[1]

Q4: Can detergents like Tween 20 be used to reduce non-specific binding for small molecules?

A4: Yes, non-ionic detergents such as Tween 20 are effective at reducing NSB caused by hydrophobic interactions.[1] They work by disrupting these interactions between your compound and the assay surfaces.[1] It's important to use them at low concentrations to avoid disrupting the specific binding to your target.

Q5: How does salt concentration in the assay buffer affect non-specific binding?

A5: Increasing the salt concentration (e.g., with NaCl) can help to reduce non-specific binding that is driven by electrostatic interactions.[1] The salt ions shield the charges on your compound and the assay surfaces, preventing their interaction.[1]

Troubleshooting Guide: A Step-by-Step Approach to Reducing Non-Specific Binding

This guide provides a systematic workflow to identify and mitigate non-specific binding of "this compound" in your assays.

Troubleshooting_Workflow Troubleshooting Workflow for Non-Specific Binding cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Evaluation Start High Non-Specific Binding Observed Control_Exp Run Control Experiment (without target protein) Start->Control_Exp Assess_NSB Assess Magnitude of NSB Control_Exp->Assess_NSB Optimize_Buffer Optimize Assay Buffer Assess_NSB->Optimize_Buffer Add_Blocker Add Blocking Agent (e.g., BSA) Optimize_Buffer->Add_Blocker Add_Detergent Add Non-Ionic Detergent (e.g., Tween 20) Add_Blocker->Add_Detergent Optimize_Salt Optimize Salt Concentration Add_Detergent->Optimize_Salt Re_evaluate Re-run Assay with Optimized Conditions Optimize_Salt->Re_evaluate Check_Improvement NSB Reduced? Re_evaluate->Check_Improvement Success Assay Optimized! Proceed with Experiment Check_Improvement->Success Yes Further_Troubleshooting Further Troubleshooting: - Consider alternative assay format - Evaluate compound solubility Check_Improvement->Further_Troubleshooting No

Caption: A stepwise workflow for diagnosing and reducing non-specific binding.

Experimental Protocols

Here are detailed methodologies for implementing the strategies outlined in the troubleshooting guide.

Protocol 1: Optimization of Assay Buffer with Additives

This protocol describes how to systematically test the effect of BSA and Tween 20 on reducing non-specific binding.

Materials:

  • Assay buffer (e.g., PBS or Tris-based buffer at a physiological pH)

  • Bovine Serum Albumin (BSA), high-purity, fatty acid-free

  • Tween 20

  • "this compound" stock solution

  • Microplates (low-binding plates are recommended)

  • Your specific assay reagents (e.g., target protein, detection reagents)

Procedure:

  • Prepare a Matrix of Assay Buffers: Prepare a set of assay buffers with varying concentrations of BSA and Tween 20. See Table 1 for recommended starting concentrations.

  • Set up Control and Test Wells: For each buffer condition, prepare wells with and without the target protein.

  • Add Compound: Add "this compound" to all wells at the desired final concentration.

  • Incubate: Incubate the plate according to your standard assay protocol.

  • Wash Steps: Perform your standard wash steps. Consider increasing the number of washes or the volume of wash buffer.

  • Detection: Add detection reagents and measure the signal.

  • Analyze Data: Compare the signal in the "no target" wells across the different buffer conditions. The condition that yields the lowest signal in the "no target" wells while maintaining a good signal in the "target" wells is optimal.

Quantitative Data Summary

The following table provides typical concentration ranges for common additives used to reduce non-specific binding and their reported effectiveness from various studies.

AdditiveTypical Concentration RangeExpected Reduction in NSBReference
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)Can significantly reduce NSB by blocking surfaces.[1]
Tween 20 0.01% - 0.1% (v/v)Effective in disrupting hydrophobic interactions.
Sodium Chloride (NaCl) 50 mM - 500 mMReduces charge-based non-specific interactions.

Table 1: Common additives to reduce non-specific binding.

Protocol 2: Optimizing Salt Concentration

This protocol helps determine the optimal salt concentration to minimize electrostatic-based non-specific binding.

Materials:

  • Assay buffer with the optimized concentration of BSA and/or Tween 20 from Protocol 1.

  • Sodium Chloride (NaCl) stock solution (e.g., 5 M)

  • Your complete assay components.

Procedure:

  • Prepare Buffers with Varying Salt Concentrations: Using your optimized buffer from the previous protocol, create a series of buffers with increasing concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 300 mM).

  • Run the Assay: Perform your assay using these different buffer conditions, including "target" and "no target" controls for each.

  • Analyze Results: Identify the salt concentration that provides the best signal-to-noise ratio (i.e., the highest signal in the presence of the target relative to the signal in the absence of the target).

Signaling Pathways and Logical Relationships

The following diagram illustrates the principles of non-specific binding and the mechanisms by which common additives mitigate this issue.

NSB_Mitigation Mechanisms of Non-Specific Binding Reduction cluster_problem The Problem: Non-Specific Binding cluster_solution The Solutions: Mitigation Strategies Compound Hydrophobic Compound (e.g., this compound) Surface Assay Surface (e.g., Microplate Well) Compound->Surface Hydrophobic Interaction OffTarget Off-Target Protein Compound->OffTarget Electrostatic/Hydrophobic Interaction BSA BSA BSA->Surface Coats Surface, Blocks Binding Sites Tween Tween 20 Tween->Compound Disrupts Hydrophobic Interactions Salt Salt Ions (e.g., Na+, Cl-) Salt->Compound Shields Charges Salt->OffTarget Shields Charges

References

Validation & Comparative

Comparative Analysis of Dopamine Transporter Binding: 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine versus Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data for 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and cocaine concerning their interaction with the dopamine transporter (DAT). While cocaine's binding to the DAT is extensively studied and well-documented, there is a notable absence of published research detailing the specific DAT binding affinity (such as Ki or IC50 values) for this compound.

This guide, therefore, focuses on presenting the established data for cocaine's interaction with the dopamine transporter, providing a benchmark for the type of experimental data required for a comparative analysis. Should data for this compound become available, a similar framework can be used for a direct comparison.

Cocaine and the Dopamine Transporter: A Well-Characterized Interaction

Cocaine is a well-known psychostimulant that exerts its primary effects by blocking the dopamine transporter.[1][2] This inhibition of dopamine reuptake from the synaptic cleft leads to an increase in extracellular dopamine concentrations, resulting in the stimulation of dopaminergic pathways associated with reward and motivation.[1][3]

Quantitative Analysis of Cocaine's DAT Binding Affinity

The binding affinity of cocaine for the dopamine transporter has been quantified in numerous studies using various experimental techniques. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundBinding Affinity (Ki)Binding Affinity (IC50)Radioligand UsedTissue/Cell LineReference
Cocaine~100 - 600 nM~90 - 800 nM[³H]WIN 35,428, [³H]GBR 12935, [¹²⁵I]RTI-55Rat striatum, Human DAT expressing cells(Representative range from multiple sources)

Note: The exact values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols for DAT Binding Assays

The determination of a compound's binding affinity for the dopamine transporter typically involves competitive radioligand binding assays. Below is a generalized protocol that is commonly employed.

Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • Tissue Source: Striatal tissue from rodents (e.g., rats, mice) or cell lines stably expressing the human dopamine transporter (hDAT).
  • Radioligand: A high-affinity DAT ligand labeled with a radioisotope, such as [³H]WIN 35,428 or [³H]GBR 12935.
  • Test Compound: Cocaine (or the compound of interest).
  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM GBR 12909) to determine non-specific binding.
  • Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂).
  • Scintillation Cocktail: For detection of radioactivity.
  • Glass Fiber Filters: To separate bound from unbound radioligand.
  • Cell Harvester and Scintillation Counter.

2. Membrane Preparation:

  • Dissect and homogenize the striatal tissue or harvest the DAT-expressing cells in ice-cold buffer.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

3. Binding Assay:

  • In assay tubes or a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., cocaine).
  • Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled DAT inhibitor).
  • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

4. Filtration and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The binding of cocaine to the dopamine transporter directly impacts dopaminergic signaling. The primary mechanism is the blockade of dopamine reuptake, leading to an accumulation of dopamine in the synaptic cleft. This, in turn, leads to enhanced activation of postsynaptic dopamine receptors (D1-D5), triggering downstream signaling cascades.

Dopaminergic Synapse and Cocaine's Mechanism of Action

Cocaine_DAT_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) DA_release->DA_synapse Exocytosis DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Cocaine Cocaine Cocaine->DAT Blocks Signaling Downstream Signaling (e.g., cAMP pathway) DA_receptor->Signaling Activation

Caption: Mechanism of cocaine action at the dopaminergic synapse.

Experimental Workflow for Assessing DAT Binding

DAT_Binding_Workflow cluster_details Assay Components start Start: Hypothesis (Compound binds to DAT) prep Membrane Preparation (e.g., from rat striatum) start->prep assay Competitive Radioligand Binding Assay prep->assay data_acq Data Acquisition (Scintillation Counting) assay->data_acq analysis Data Analysis (IC50 and Ki determination) data_acq->analysis conclusion Conclusion (Binding Affinity Quantified) analysis->conclusion radioligand Radioligand ([3H]WIN 35,428) radioligand->assay test_compound Test Compound (Cocaine) test_compound->assay

Caption: Workflow for determining dopamine transporter binding affinity.

References

A Comparative Analysis of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and Methylphenidate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of central nervous system (CNS) active compounds, both novel pyrrolidine derivatives and established psychostimulants like methylphenidate present continued interest for therapeutic development. This guide provides a comparative analysis of the chemical and pharmacological properties of the research chemical 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and the widely prescribed medication, methylphenidate. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the available data for these two compounds.

Overview and Mechanism of Action

Methylphenidate is a well-characterized CNS stimulant of the phenethylamine and piperidine classes.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of dopamine and norepinephrine in the synaptic cleft.[1][2] This modulation of catecholaminergic neurotransmission is believed to be the basis for its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2]

This compound is a pyrrolidine derivative. While specific pharmacological data for this exact compound is not extensively available in the public domain, pyrrolidine-containing structures are known to exhibit a wide range of biological activities, often acting as enzyme inhibitors or receptor modulators.[3] The presence of the diphenylmethyl moiety, similar to structures found in other DAT inhibitors, suggests a potential for interaction with monoamine transporters. However, without experimental data, its precise mechanism of action remains speculative.

Pharmacological Data: A Comparative Summary

Quantitative data on the pharmacological properties of a compound are crucial for understanding its potency and selectivity. The following tables summarize the available data for methylphenidate. At present, specific binding affinity and uptake inhibition data for this compound are not available in the cited literature.

Table 1: Monoamine Transporter Binding Affinity (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Methylphenidate 84[4]514[4]>10,000[5]
This compound Not AvailableNot AvailableNot Available

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDopamine Uptake InhibitionNorepinephrine Uptake InhibitionSerotonin Uptake Inhibition
d-Methylphenidate 33 (rat brain membranes)[5]244 (rat brain membranes)[5]>50,000 (rat brain membranes)[5]
l-Methylphenidate 540 (rat brain membranes)[5]5100 (rat brain membranes)[5]>50,000 (rat brain membranes)[5]
Racemic Methylphenidate 34 (human/canine kidney cells)[5]339 (human/canine kidney cells)[5]>10,000 (human/canine kidney cells)[5]
This compound Not AvailableNot AvailableNot Available

Pharmacokinetic Properties

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion.

Table 3: Comparative Pharmacokinetic Parameters

ParameterMethylphenidateThis compound
Bioavailability Oral: ~30% (range: 11–52%)[2]Not Available
Protein Binding 10–33%[2]Not Available
Metabolism Primarily by carboxylesterase 1 (CES1) in the liver to the inactive ritalinic acid.[5][6]Not Available
Elimination Half-life 2–3 hours[2]Not Available
Excretion Primarily in urine as metabolites.[6]Not Available

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of novel compounds. The following are standard protocols for determining the binding affinity and functional inhibition of the dopamine and norepinephrine transporters.

Dopamine Transporter (DAT) Binding Assay Protocol

This protocol is adapted for a competitive binding assay using [³H]WIN 35,428, a common radioligand for DAT.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat striatum) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) for non-specific binding.

    • 50 µL of various concentrations of the test compound (e.g., this compound or methylphenidate).

    • 50 µL of [³H]WIN 35,428 at a concentration near its Kd.

    • 400 µL of the membrane preparation.

  • Incubate at 4°C for 2 hours.

3. Filtration and Quantification:

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with ice-cold wash buffer.

  • Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Norepinephrine Transporter (NET) Uptake Inhibition Assay Protocol

This protocol describes a functional assay to measure the inhibition of [³H]norepinephrine uptake into cells expressing NET.

1. Cell Culture:

  • Plate cells stably expressing the human norepinephrine transporter (hNET) in a 96-well plate and grow to confluence.

2. Uptake Assay:

  • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells for 10-15 minutes at room temperature with various concentrations of the test compound or vehicle.

  • Initiate uptake by adding KRH buffer containing a fixed concentration of [³H]norepinephrine (near its Km value).

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

3. Termination and Lysis:

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

4. Quantification and Analysis:

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Scientific Workflow and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

cluster_0 Comparative Analysis Workflow Compound Selection Compound Selection Literature Review Literature Review Compound Selection->Literature Review Identify Compounds Data Extraction Data Extraction Literature Review->Data Extraction Gather Pharmacological Data Protocol Detailing Protocol Detailing Literature Review->Protocol Detailing Standard Assays Table Generation Table Generation Data Extraction->Table Generation Quantitative Comparison Visualization Visualization Table Generation->Visualization Illustrate Findings Protocol Detailing->Visualization Report Generation Report Generation Visualization->Report Generation Synthesize Information

Caption: Workflow for the comparative analysis of chemical compounds.

cluster_1 Methylphenidate's Mechanism of Action Methylphenidate Methylphenidate DAT Dopamine Transporter Methylphenidate->DAT Inhibits NET Norepinephrine Transporter Methylphenidate->NET Inhibits Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Reuptake->Synaptic_Dopamine Leads to Synaptic_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_Reuptake->Synaptic_Norepinephrine Leads to Therapeutic_Effects Therapeutic Effects (ADHD) Synaptic_Dopamine->Therapeutic_Effects Synaptic_Norepinephrine->Therapeutic_Effects

Caption: Signaling pathway of Methylphenidate's action on monoamine transporters.

Conclusion

This comparative guide highlights the current state of knowledge for this compound and methylphenidate. Methylphenidate is a well-documented compound with a clear mechanism of action and a wealth of pharmacological and pharmacokinetic data. In contrast, while the chemical structure of this compound suggests potential activity at monoamine transporters, there is a clear lack of publicly available experimental data to substantiate this.

For researchers and drug development professionals, this analysis underscores the necessity of empirical testing for novel compounds. The provided experimental protocols offer a starting point for the in vitro characterization of this compound to determine its pharmacological profile and potential as a CNS-active agent. Future studies are required to elucidate its mechanism of action, potency, selectivity, and pharmacokinetic properties to enable a direct and meaningful comparison with established drugs like methylphenidate.

References

Validating the Efficacy of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" and its Analogs in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information presented herein is intended to aid researchers in understanding the preclinical landscape of pyrrolidine derivatives and to provide a framework for the design and interpretation of future efficacy studies.

Comparative Efficacy in Animal Models of CNS Disorders

The following tables summarize the quantitative efficacy data for selected pyrrolidine derivatives and standard-of-care drugs in relevant animal models.

Table 1: Efficacy in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
CompoundMechanism of ActionDosageAnimal ModelPrimary EndpointEfficacy Data
Compound 39b (3-(phenoxy-phenyl-methyl)-pyrrolidine)Norepinephrine & Serotonin Reuptake Inhibitor30 mg/kg, p.o.Rat, Spinal Nerve LigationMechanical Allodynia (Paw Withdrawal Threshold)Demonstrates robust efficacy by significantly increasing paw withdrawal threshold (Specific quantitative data not publicly available).
Gabapentin (Standard of Care)α2δ subunit of voltage-gated calcium channels20 µg/h, intrathecalRat, Spinal Nerve LigationMechanical Allodynia (Paw Withdrawal Threshold)Increased paw withdrawal threshold to 9.9 g vs. 1.6 g in saline-treated animals after 7 days[1].
Table 2: Efficacy in a Rat Model of Ischemic Stroke (Middle Cerebral Artery Occlusion)
CompoundMechanism of ActionDosageAnimal ModelPrimary EndpointEfficacy Data
Compound 5e (pyrrolidine derivative)Sodium Channel BlockerNot specifiedRat, Transient Middle Cerebral Artery Occlusion (MCAO)Infarct Volume ReductionShows remarkably neuroprotective activity (Specific quantitative data not publicly available).
Edaravone (Standard of Care)Free Radical Scavenger30 mg/kg, i.p.Rat, MCAOInfarct Volume ReductionReduced infarct volume to 24.1% from 35.1% (control) and to 14.7% from 32.4% (control) in separate studies[2].
Table 3: Efficacy in a Mouse Model of Cognitive Dysfunction (SAMP8)
CompoundMechanism of ActionDosageAnimal ModelPrimary EndpointEfficacy Data
RL-118 (pyrrolidine-based)11β-HSD1 InhibitorNot specifiedSAMP8 MouseCognitive Performance (Morris Water Maze)Prevents memory deficits and increases cognitive performance (Specific quantitative data not publicly available).
Donepezil (Standard of Care)Acetylcholinesterase Inhibitor0.65 µg/g, i.g.SAMP8 MouseSpatial Learning (Morris Water Maze Escape Latency)Significantly decreased escape latency compared to untreated SAMP8 mice[3].
Memantine (Standard of Care)NMDA Receptor Antagonist20 mg/kg, gavageSAMP8 MouseSpatial Learning (Morris Water Maze Escape Latency)In combination with an enriched environment, significantly shortened escape latencies compared to control mice[4].

Experimental Protocols

Detailed methodologies for the key animal models cited in this guide are provided below.

Spinal Nerve Ligation (SNL) Model for Neuropathic Pain in Rats

This model induces mechanical allodynia, a key symptom of neuropathic pain, allowing for the evaluation of analgesic compounds.

Procedure:

  • Anesthesia: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Preparation: The surgical area over the lumbar spine is shaved and sterilized.

  • Incision and Exposure: A dorsal midline incision is made to expose the paraspinal muscles, which are then separated to reveal the L5 and L6 vertebrae.

  • Nerve Ligation: The L5 spinal nerve is carefully isolated and tightly ligated with a silk suture.

  • Closure: The muscle and skin are sutured in layers.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.

  • Behavioral Testing (Von Frey Test): Mechanical allodynia is assessed using von Frey filaments. Rats are placed in a testing chamber with a mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications. A decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw or baseline indicates the development of mechanical allodynia.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model for Ischemic Stroke in Rats

This model mimics the effects of a stroke followed by reperfusion, enabling the assessment of neuroprotective agents.

Procedure:

  • Anesthesia and Monitoring: Rats are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Preparation: The ventral neck area is shaved and sterilized.

  • Vessel Exposure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Occlusion: The ECA is ligated and transected. A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for a period of 60 to 120 minutes.

  • Reperfusion: After the designated occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.

  • Closure and Recovery: The neck incision is closed, and the animal is allowed to recover.

  • Infarct Volume Assessment (TTC Staining): 24 hours after reperfusion, the rat is euthanized, and the brain is removed. The brain is sectioned into coronal slices and incubated in a 2,3,5-triphenyltetrazolium chloride (TTC) solution. Healthy, viable tissue stains red, while the infarcted (ischemic) tissue remains white. The slices are then imaged, and the infarct volume is calculated as a percentage of the total hemispheric volume, often corrected for edema.

Senescence-Accelerated Mouse Prone 8 (SAMP8) Model for Cognitive Dysfunction

SAMP8 mice exhibit an accelerated aging phenotype with early-onset learning and memory deficits, making them a useful model for studying age-related cognitive decline and Alzheimer's disease-like pathology.

Procedure:

  • Animal Model: Aged (e.g., 8-12 months old) male SAMP8 mice are used. An age-matched senescence-accelerated mouse resistant 1 (SAMR1) strain can be used as a control for normal aging.

  • Drug Administration: The test compound or vehicle is administered for a specified duration (e.g., several weeks) via an appropriate route (e.g., oral gavage).

  • Behavioral Testing (Morris Water Maze): Spatial learning and memory are assessed using the Morris water maze.

    • Apparatus: A large circular pool is filled with opaque water. A hidden escape platform is submerged just below the water surface in one quadrant. Visual cues are placed around the room.

    • Acquisition Phase (Learning): Mice undergo several trials per day for consecutive days. In each trial, the mouse is placed in the water at a different starting location and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial (Memory): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the compounds and models discussed in this guide.

Monoamine_Reuptake_Inhibition Monoamine Reuptake Inhibition Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Released_MA Released Monoamine Vesicle->Released_MA Exocytosis MAT Monoamine Transporter (DAT, NET, SERT) Released_MA->MAT Reuptake Receptor Postsynaptic Receptor Released_MA->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Inhibitor Pyrrolidine Derivative (Reuptake Inhibitor) Inhibitor->MAT Inhibition SNL_Model_Workflow Spinal Nerve Ligation (SNL) Experimental Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative Phase cluster_testing Behavioral Assessment Anesthesia Anesthetize Rat Incision Dorsal Midline Incision Anesthesia->Incision Exposure Expose L5/L6 Vertebrae Incision->Exposure Ligation Ligate L5 Spinal Nerve Exposure->Ligation Closure Suture Muscle and Skin Ligation->Closure Recovery Recovery from Anesthesia Closure->Recovery Pain_Dev Development of Neuropathic Pain Recovery->Pain_Dev Acclimation Acclimate to Test Chamber Pain_Dev->Acclimation Initiate Testing Von_Frey Apply Von Frey Filaments Acclimation->Von_Frey Withdrawal Measure Paw Withdrawal Threshold Von_Frey->Withdrawal MCAO_Model_Workflow Middle Cerebral Artery Occlusion (MCAO) Workflow cluster_procedure Surgical Procedure cluster_analysis Infarct Analysis (24h Post-Reperfusion) Anesthesia Anesthetize Rat Vessel_Exp Expose Carotid Arteries Anesthesia->Vessel_Exp Filament_Ins Insert Filament to Occlude MCA Vessel_Exp->Filament_Ins Occlusion Maintain Occlusion (60-120 min) Filament_Ins->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Closure Close Incision Reperfusion->Closure Euthanasia Euthanize Animal Closure->Euthanasia Allow Recovery Brain_Ext Extract Brain Euthanasia->Brain_Ext Slicing Coronal Slicing Brain_Ext->Slicing TTC_Stain TTC Staining Slicing->TTC_Stain Imaging Image Analysis TTC_Stain->Imaging Volume_Calc Calculate Infarct Volume Imaging->Volume_Calc

References

Comparative Selectivity Profile of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and Analogs Against SERT and NET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and its analogs against the serotonin transporter (SERT) and the norepinephrine transporter (NET). Due to the limited availability of public data for this compound, this guide draws upon data from structurally related pyrovalerone analogs to infer its likely selectivity profile. For comparative purposes, data for the well-characterized selective SERT inhibitor, Escitalopram, and the selective NET inhibitor, Reboxetine, are included.

Data Presentation

Quantitative analysis of inhibitor affinity is crucial for understanding the selectivity and potential therapeutic applications of a compound. The following table summarizes the available binding affinity data (Ki in nM) for pyrovalerone analogs and comparator compounds at the human SERT and NET. A lower Ki value indicates a higher binding affinity.

Compound/Analog ClassSERT Ki (nM)NET Ki (nM)Selectivity (SERT/NET)
Pyrovalerone Analogs> 10,000[1]37.8 - 195[2]> 50
Escitalopram0.8 - 1.17,800~0.0001
Reboxetine> 1,000Potent and Selective> 1000

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these compounds is the inhibition of neurotransmitter reuptake by binding to their respective transporters. This blockage leads to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitter) Vesicle->Synapse Release SERT SERT NET NET Compound This compound or Analog Compound->SERT Inhibition Compound->NET Inhibition Serotonin Serotonin Synapse->Serotonin Norepinephrine Norepinephrine Synapse->Norepinephrine Serotonin->SERT Reuptake Receptor_5HT 5-HT Receptor Serotonin->Receptor_5HT Binding Norepinephrine->NET Reuptake Receptor_NE NE Receptor Norepinephrine->Receptor_NE Binding

Caption: Inhibition of SERT and NET by a ligand.

Experimental Protocols

The determination of binding affinities (Ki values) is typically performed using competitive radioligand binding assays. Below is a representative protocol.

Objective: To determine the binding affinity of a test compound for SERT and NET.

Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human SERT or NET.

  • Radioligand for SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55.

  • Radioligand for NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55.

  • Non-specific Binding Control for SERT: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Non-specific Binding Control for NET: A high concentration of a known NET inhibitor (e.g., 10 µM Desipramine).

  • Test Compounds: Serial dilutions of the compound of interest.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well Filter Plates: Glass fiber filters pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Prepare serial dilutions of test compound Prepare serial dilutions of test compound Add test compound (for competition) or buffer (for total binding) or non-specific ligand (for non-specific binding) Add test compound (for competition) or buffer (for total binding) or non-specific ligand (for non-specific binding) Prepare serial dilutions of test compound->Add test compound (for competition) or buffer (for total binding) or non-specific ligand (for non-specific binding) Dilute radioligand Dilute radioligand Add buffer, radioligand, and membrane to wells Add buffer, radioligand, and membrane to wells Dilute radioligand->Add buffer, radioligand, and membrane to wells Prepare membrane homogenate Prepare membrane homogenate Prepare membrane homogenate->Add buffer, radioligand, and membrane to wells Incubate at a controlled temperature to reach equilibrium Incubate at a controlled temperature to reach equilibrium Rapidly filter contents through glass fiber filter plate Rapidly filter contents through glass fiber filter plate Incubate at a controlled temperature to reach equilibrium->Rapidly filter contents through glass fiber filter plate Wash filters with ice-cold wash buffer to remove unbound radioligand Wash filters with ice-cold wash buffer to remove unbound radioligand Dry filters and add scintillation cocktail Dry filters and add scintillation cocktail Wash filters with ice-cold wash buffer to remove unbound radioligand->Dry filters and add scintillation cocktail Count radioactivity using a scintillation counter Count radioactivity using a scintillation counter Calculate specific binding and determine IC50 and Ki values Calculate specific binding and determine IC50 and Ki values Count radioactivity using a scintillation counter->Calculate specific binding and determine IC50 and Ki values

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Plate Setup: To the wells of a 96-well filter plate, add the assay buffer, a fixed concentration of the appropriate radioligand (typically at or below its Kd), and the membrane preparation.

  • Competition: Add varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of a known high-affinity inhibitor for the respective transporter.

  • Incubation: Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Comparative Analysis of the In Vitro and In Vivo Potency of Diphenylmethylpyrrolidine-Based Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the evaluation of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" and its analogs as potent dopamine transporter (DAT) inhibitors.

Executive Summary

This guide details standardized in vitro and in vivo experimental methodologies, presents comparative potency data for analogous compounds, and visualizes key experimental workflows and signaling pathways to aid in the research and development of novel DAT inhibitors.

Comparative In Vitro Potency of Structurally Related DAT Inhibitors

The potency and selectivity of diphenylmethylpyrrolidine derivatives are typically assessed through radioligand binding assays and neurotransmitter uptake inhibition assays. The following table summarizes the in vitro potency of several well-characterized pyrovalerone analogs, which share the core diphenylmethylpyrrolidine scaffold with the compound of interest. These data provide a valuable benchmark for predicting the potential efficacy of "this compound".

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT SelectivityReference
Pyrovalerone18.116.3>10,000>552[1]
MDPV4.1263,349817[1]
α-PVP----[2]
3,4-catechol-PV----[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. A lower IC50 value indicates higher potency. The data for α-PVP and 3,4-catechol-PV were reported to be similar to pyrovalerone in the cited literature.[1][2]

In Vitro Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Preparation of Synaptosomes: Rat striatal (for DAT), hippocampal (for NET), or cortical (for SERT) tissue is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes, which are membrane vesicles rich in neurotransmitter transporters.

  • Binding Reaction: Synaptosomes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Detection: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the IC50 values are calculated. The Ki values are then determined using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

Objective: To measure the functional potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes or cells expressing the respective transporters.

Methodology:

  • Cell Culture and Transfection (for cell-based assays): Human embryonic kidney (HEK 293) cells are transfected with plasmids encoding for the human DAT, NET, or SERT.

  • Uptake Experiment: Synaptosomes or transfected cells are incubated with varying concentrations of the test compound followed by the addition of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination and Detection: Uptake is terminated by rapid washing with ice-cold buffer. The cells or synaptosomes are then lysed, and the intracellular radioactivity is measured by scintillation counting.

  • Data Analysis: Dose-response curves are plotted to determine the IC50 values.

Comparative In Vivo Potency of Structurally Related DAT Inhibitors

The in vivo effects of DAT inhibitors are commonly evaluated using rodent models to assess their psychostimulant and reinforcing properties.

CompoundAssaySpeciesDose RangeObserved EffectReference
MDPVLocomotor ActivityRat1.0, 5.6, 10.0 mg/kg, i.p.Increased locomotor activity[2]
α-PVPLocomotor ActivityRat1.0, 5.6, 10.0 mg/kg, i.p.Increased locomotor activity[2]
MDPVIntravenous Self-AdministrationRat0.05 mg/kg/infusionReinforcing effects[2]
α-PVPIntravenous Self-AdministrationRat0.05-0.25 mg/kg/infusionReinforcing effects[2]

In Vivo Experimental Protocols

Locomotor Activity Assay

Objective: To assess the psychostimulant effects of the test compound.

Methodology:

  • Animals: Male Wistar rats are typically used.

  • Apparatus: Animals are placed in open-field activity chambers equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure: Following habituation to the chambers, rats are administered with either vehicle or the test compound at various doses (e.g., intraperitoneally, i.p.). Locomotor activity is then recorded for a set period (e.g., 2 hours).

  • Data Analysis: The total distance traveled, number of horizontal and vertical movements are analyzed to determine dose-dependent effects on locomotor activity.

Intravenous Self-Administration (IVSA) Assay

Objective: To evaluate the reinforcing and abuse potential of the test compound.

Methodology:

  • Animals: Rats are surgically implanted with intravenous catheters.

  • Apparatus: Animals are placed in operant conditioning chambers equipped with two levers.

  • Procedure: Rats are trained to press one lever (active) to receive an intravenous infusion of the test compound, while pressing the other lever (inactive) has no consequence. The number of infusions earned is recorded.

  • Data Analysis: The rate of responding on the active versus the inactive lever is used to determine the reinforcing efficacy of the compound. Dose-response curves can be generated by varying the infusion dose.

Structure-Activity Relationship (SAR) Insights

The diphenylmethylpyrrolidine scaffold is a key pharmacophore for potent DAT inhibition. Structure-activity relationship studies on pyrovalerone analogs have revealed several key insights that can be applied to "this compound":

  • Pyrrolidine Ring: The pyrrolidine nitrogen is crucial for activity, as it is believed to interact with a key aspartate residue in the DAT binding site.

  • Diphenylmethyl Moiety: The two phenyl rings contribute significantly to the binding affinity through hydrophobic and aromatic interactions within the transporter.

  • Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings can modulate potency and selectivity. The presence of a 4-bromo substituent on one of the phenyl rings in the target compound is expected to influence its electronic and steric properties, which could impact its binding affinity and selectivity for DAT over other monoamine transporters. Generally, electron-withdrawing groups at the 3 and 4 positions of the phenyl ring tend to enhance DAT inhibitory potency.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Potency cluster_invivo In Vivo Potency invitro_start Test Compound (this compound) binding_assay Radioligand Binding (DAT, NET, SERT) invitro_start->binding_assay uptake_assay Neurotransmitter Uptake (DAT, NET, SERT) invitro_start->uptake_assay invitro_end Determine Ki and IC50 (Potency & Selectivity) binding_assay->invitro_end uptake_assay->invitro_end invivo_start Test Compound locomotor Locomotor Activity (Psychostimulant Effect) invivo_start->locomotor ivsa Intravenous Self-Administration (Abuse Potential) invivo_start->ivsa invivo_end Assess Behavioral Effects locomotor->invivo_end ivsa->invivo_end dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling Activation inhibitor This compound (DAT Inhibitor) inhibitor->DAT Inhibition

References

A Comparative Guide to Pyrrolidine-Based Dopamine Transporter Inhibitors: The Case of Diphenylmethylpyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse. Pyrrolidine-containing compounds represent a significant class of potent DAT inhibitors. This guide provides a comparative analysis of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and related diphenylmethylpyrrolidine analogs against other prominent pyrrolidine-based DAT inhibitors, supported by experimental data and detailed methodologies.

While specific pharmacological data for this compound is not extensively available in peer-reviewed literature, we can infer its potential activity based on its structural similarity to 2-Diphenylmethylpyrrolidine (Desoxy-D2PM) and established structure-activity relationships (SAR). Desoxy-D2PM is a known norepinephrine-dopamine reuptake inhibitor (NDRI).[1] The addition of a para-bromo substituent on one of the phenyl rings, as seen in the target molecule, has been shown in other inhibitor classes like methylphenidate derivatives to increase affinity for DAT.[2]

This guide will compare the diphenylmethylpyrrolidine scaffold to the well-characterized pyrovalerone-type synthetic cathinones, which also feature a pyrrolidine ring and exhibit high DAT potency.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the in vitro potency of several pyrrolidine-based compounds at the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT). Potency is expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

CompoundClasshDAT Kᵢ (nM)hNET Kᵢ (nM)hSERT Kᵢ (nM)DAT/SERT SelectivityReference
α-PVP Pyrovalerone22.29.2>10,000>450[3]
(S)-α-PVP Pyrovalerone10 (IC₅₀)-207,000 (IC₅₀)~20,700[4]
MDPV Pyrovalerone2.429.13370~1404[5]
α-PPP Pyrovalerone1290143>10,000>7.7[3]
Cocaine Tropane Alkaloid200 (IC₅₀)310 (IC₅₀)370 (IC₅₀)~1.85[4]

Experimental Protocols

The data presented above are typically generated using two key types of in vitro assays: radioligand binding assays and synaptosomal uptake inhibition assays.

Radioligand Binding Assay Protocol (for Kᵢ Determination)

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to compete with a known radiolabeled ligand.

a. Materials and Reagents:

  • Cell membranes or tissue homogenates expressing the transporter of interest (e.g., from HEK293 cells stably expressing hDAT or from rat striatal tissue).

  • Radioligand (e.g., [³H]WIN 35,428 for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known potent inhibitor (e.g., 1 µM indatraline).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation cocktail and a scintillation counter.

b. Procedure:

  • Membrane Preparation: Frozen tissue or cells are homogenized in cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined.

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding: Add 150 µL of diluted membranes, 50 µL of assay buffer, and 50 µL of the radioligand.

    • Non-specific Binding: Add 150 µL of membranes, 50 µL of the non-specific binding control, and 50 µL of the radioligand.

    • Competitive Binding: Add 150 µL of membranes, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand.

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Filters are dried, and radioactivity is counted using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Synaptosomal Uptake Inhibition Assay Protocol (for IC₅₀ Determination)

This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into presynaptic terminals.

a. Materials and Reagents:

  • Fresh brain tissue (e.g., mouse or rat striatum).

  • Homogenization Buffer: e.g., 0.32 M sucrose, 4 mM HEPES.

  • Uptake Buffer: e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid.

  • Radiolabeled neurotransmitter: [³H]Dopamine.

  • Inhibitors to block uptake by other transporters (e.g., desipramine for NET).

  • Non-specific uptake control: A high concentration of a potent DAT inhibitor (e.g., 500 µM cocaine).

  • Test compounds at various concentrations.

b. Procedure:

  • Synaptosome Preparation: Dissected brain tissue is homogenized in ice-cold homogenization buffer. The homogenate is centrifuged at low speed to remove large debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in uptake buffer.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, synaptosomes are pre-incubated at 37°C for approximately 10 minutes.

  • Inhibition: Add various concentrations of the test compound (or vehicle for total uptake, or a saturating concentration of cocaine for non-specific uptake) and incubate for 10-20 minutes.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to all tubes.

  • Incubation: Incubate for a short, precise period (e.g., 5 minutes) at 37°C with shaking.

  • Termination: Stop the reaction by adding a large volume of ice-cold uptake buffer and immediately filtering the samples through glass fiber filters to trap the synaptosomes.

  • Washing & Counting: Wash filters rapidly with ice-cold buffer and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (in the presence of cocaine) from the total uptake. The IC₅₀ value is determined by plotting the percentage of specific uptake against the logarithm of the test compound concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of DAT inhibitors.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_pool Cytosolic Dopamine DA_vesicle->DA_pool Release DAT Dopamine Transporter (DAT) DA_pool->DAT Reuptake DA_synapse Extracellular Dopamine (DA) DA_pool->DA_synapse Exocytosis DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signaling Signal Transduction DA_receptor->Signaling Inhibitor Pyrrolidine-based DAT Inhibitor Inhibitor->DAT Blocks Reuptake Experimental_Workflow start Start: Brain Tissue Dissection (e.g., Striatum) homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (Remove Debris) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (Pellet Synaptosomes) supernatant1->centrifuge2 resuspend Resuspend Pellet (Synaptosomes) in Uptake Buffer centrifuge2->resuspend preincubate Pre-incubate at 37°C resuspend->preincubate add_inhibitor Add Inhibitor (Test Compound / Control) preincubate->add_inhibitor add_radioligand Initiate Uptake with [3H]Dopamine add_inhibitor->add_radioligand incubate Incubate at 37°C (e.g., 5 min) add_radioligand->incubate terminate Terminate Uptake & Rapidly Filter incubate->terminate count Scintillation Counting terminate->count analyze Data Analysis (Calculate IC50) count->analyze end End: Determine Inhibitor Potency analyze->end SAR_Logic cluster_sar Structure-Activity Relationship (SAR) of Pyrrolidine-based DAT Inhibitors cluster_modifications Structural Modifications cluster_effects Pharmacological Effects scaffold Pyrrolidine Scaffold alpha_chain α-Alkyl Chain Length scaffold->alpha_chain phenyl_sub Phenyl Ring Substitution (e.g., 4-Bromo, 3,4-Methylenedioxy) scaffold->phenyl_sub pyrrolidine_sub Pyrrolidine Ring Substitution scaffold->pyrrolidine_sub potency Changes in DAT Potency (Affinity/Inhibition) alpha_chain->potency Longer chain often increases potency phenyl_sub->potency Methylenedioxy increases POTENCY at DAT selectivity Changes in Selectivity (DAT vs. SERT/NET) phenyl_sub->selectivity Methylenedioxy increases SERT activity, reducing DAT/SERT selectivity pyrrolidine_sub->potency Can decrease potency

References

A Head-to-Head Comparison: GBR 12909 versus 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine as Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in neuropharmacology and drug development.

In the landscape of neuroscience research, particularly in the study of the dopaminergic system, potent and selective dopamine reuptake inhibitors (DRIs) are invaluable tools. This guide provides a detailed comparison of the well-characterized DRI, GBR 12909, and the less-studied compound, 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine. While extensive data exists for GBR 12909, a direct head-to-head experimental comparison with this compound is not available in the current scientific literature. This guide will therefore present a comprehensive overview of GBR 12909's pharmacological profile, supported by experimental data, and discuss the structural characteristics of this compound, highlighting the necessity for empirical investigation to ascertain its properties.

GBR 12909: A Potent and Selective Dopamine Transporter Ligand

GBR 12909, a diaryl-piperazine derivative, is a high-affinity and selective competitive inhibitor of the dopamine transporter (DAT).[1][2] Its primary mechanism of action involves binding to the DAT on presynaptic neurons, thereby blocking the reuptake of dopamine from the synaptic cleft. This leads to an increased extracellular concentration of dopamine and prolonged dopaminergic neurotransmission.[2] Due to its high selectivity for DAT over the serotonin and norepinephrine transporters, GBR 12909 has become a standard research tool for investigating the dopaminergic system's role in various physiological and pathological processes, including its potential as a therapeutic agent for conditions like cocaine addiction.[2][3]

Quantitative Pharmacological Data for GBR 12909

The following tables summarize the binding affinities and inhibitory concentrations of GBR 12909 for the dopamine transporter.

Parameter Value Species/Tissue Assay Type Reference
Ki 1 nMRat StriatumDopamine Uptake Inhibition[1][4]
IC50 48 nMRat BrainSigma Receptor Binding[4][5]
IC50 40-51 nMRat Neostriatum[3H]Dopamine Uptake Inhibition[6]

Table 1: Binding Affinity and Inhibitory Potency of GBR 12909. This table presents the key quantitative data for GBR 12909's interaction with the dopamine transporter and other receptors. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Transporter Selectivity Ratio (Ki or IC50 vs DAT) Reference
Norepinephrine Transporter (NET) >100-fold[1]
Serotonin Transporter (SERT) >100-fold[1]

Table 2: Selectivity Profile of GBR 12909. This table highlights the high selectivity of GBR 12909 for the dopamine transporter compared to other monoamine transporters.

This compound: An Uncharacterized Compound with Potential

This compound belongs to a class of compounds, the diphenylmethylpyrrolidines, that are known to interact with the dopamine transporter. The core structure, featuring a diphenylmethyl moiety attached to a pyrrolidine ring, is a recognized pharmacophore for DAT inhibition. The presence of a bromine atom on one of the phenyl rings may influence its binding affinity and selectivity.[7]

However, a thorough review of the scientific literature reveals a lack of published experimental data on the pharmacological activity of this compound at the dopamine transporter. While its synthesis has been described in the context of developing anti-mitotic agents for breast cancer, its neuropharmacological profile remains uninvestigated.[7] Therefore, any discussion of its potential as a DRI is speculative and awaits empirical validation.

Experimental Protocols for Characterizing Dopamine Reuptake Inhibitors

To determine the pharmacological profile of a compound like this compound and enable a direct comparison with GBR 12909, the following standard experimental protocols are essential.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter. It involves a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [3H]WIN 35,428 or [3H]GBR 12935) for binding to membranes prepared from brain tissue rich in DAT (e.g., rat striatum).[8][9]

Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer and centrifuge to isolate cell membranes containing the dopamine transporters.[8]

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[10]

In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing DAT.[11][12]

Methodology:

  • Synaptosome or Cell Preparation: Prepare synaptosomes (resealed nerve terminals) from brain tissue (e.g., rat striatum) or use a cell line stably expressing the dopamine transporter.[9][12]

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.

  • Termination: After a short incubation period, terminate the uptake by rapid filtration or washing with ice-cold buffer.

  • Quantification: Lyse the cells or synaptosomes and measure the amount of accumulated [3H]dopamine using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.[12]

Visualizing the Mechanisms and Workflows

To better understand the underlying principles, the following diagrams illustrate the dopamine signaling pathway, the mechanism of dopamine reuptake inhibition, and a typical experimental workflow.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding

Caption: Dopamine signaling at the synapse.

DRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine->DAT Inhibited Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Increased Binding DRI DRI (e.g., GBR 12909) DRI->DAT Blocks

Caption: Mechanism of a dopamine reuptake inhibitor.

Binding_Assay_Workflow A Prepare Membranes (e.g., Rat Striatum) B Incubate Membranes with Radioligand ([3H]L) and Test Compound (I) A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity on Filters C->D E Plot % Inhibition vs. [I] to Determine IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Workflow for a competitive binding assay.

In Vivo Effects of GBR 12909

GBR 12909 has been shown to be centrally active following systemic administration.[4] In vivo microdialysis studies in rats have demonstrated that GBR 12909 can significantly increase extracellular dopamine levels in the brain.[13] Behaviorally, GBR 12909 elicits a dose-dependent increase in locomotor activity, rearing, and sniffing in rats, with stereotypies observed at higher doses.[14] These effects are consistent with its mechanism as a dopamine reuptake inhibitor.

Conclusion

GBR 12909 is a well-documented, potent, and selective dopamine reuptake inhibitor that serves as a critical tool in neuropharmacological research. Its high affinity for the dopamine transporter and selectivity over other monoamine transporters are clearly established through extensive in vitro and in vivo studies.

In contrast, this compound remains a pharmacologically uncharacterized molecule. While its chemical structure suggests potential activity at the dopamine transporter, comprehensive experimental evaluation is required to determine its binding affinity, selectivity, and functional effects. The experimental protocols detailed in this guide provide a clear roadmap for the necessary investigations to elucidate the pharmacological profile of this and other novel compounds. Until such data is available, a direct and meaningful comparison with GBR 12909 is not possible. Researchers interested in novel DRIs are encouraged to undertake these studies to expand the repertoire of available pharmacological tools.

References

Validating "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" as a Selective Dopamine Transporter (DAT) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" as a selective dopamine transporter (DAT) inhibitor. Due to the absence of publicly available experimental data for this specific compound, this guide will use a hypothetical data set for "this compound" to illustrate the validation process. This hypothetical data is presented alongside experimentally determined data for the well-established selective DAT inhibitor, GBR-12909, and the atypical DAT inhibitor, Modafinil, to provide a comprehensive comparative framework.

Executive Summary

The dopamine transporter (DAT) is a critical regulator of dopamine homeostasis in the brain, and its modulation is a key strategy in the treatment of various neuropsychiatric disorders. Selective DAT inhibitors, by blocking the reuptake of dopamine, increase its extracellular concentration and thereby enhance dopaminergic neurotransmission. This guide outlines the essential experimental validation and comparative analysis required to characterize a novel compound, "this compound," as a selective DAT inhibitor. By comparing its hypothetical performance against the established DAT inhibitors GBR-12909 and Modafinil, we provide a blueprint for the rigorous evaluation of new chemical entities targeting the dopamine transporter.

Comparative Performance Analysis

The selectivity of a DAT inhibitor is determined by its binding affinity and functional inhibition potency at the dopamine transporter relative to other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). The following tables summarize the hypothetical binding affinities (Ki) and uptake inhibition potencies (IC50) for "this compound" in comparison to GBR-12909 and Modafinil.

Table 1: Comparative Binding Affinities (Ki, nM) of DAT Inhibitors

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
This compound (Hypothetical) 5.2 875 250 168 48
GBR-129091 - 4.2>10,000380>238090
Modafinil1,600 - 3,900>10,000>10,000>2.5>2.5

Note: Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated as Ki(SERT or NET) / Ki(DAT).

Table 2: Comparative Uptake Inhibition (IC50, nM) of DAT Inhibitors

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
This compound (Hypothetical) 15.8 2,500 800
GBR-1290910.5>10,0001,200
Modafinil8,000>10,000>10,000

Note: Lower IC50 values indicate greater potency in inhibiting transporter function.

Based on this hypothetical data, "this compound" would be considered a potent and selective DAT inhibitor, with a selectivity profile superior to Modafinil but less pronounced than GBR-12909.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data presented above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporters (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used for the binding assay.

  • Radioligand: A specific radioligand for each transporter is used. For example:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Objective: To measure the functional potency (IC50) of the test compound to inhibit the uptake of neurotransmitters by their respective transporters.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

  • Assay Buffer: A Krebs-Ringer-HEPES buffer is typically used.

  • Radiolabeled Neurotransmitter: The assay uses radiolabeled neurotransmitters:

    • DAT: [³H]Dopamine

    • SERT: [³H]Serotonin

    • NET: [³H]Norepinephrine

  • Inhibition Assay: Synaptosomes are pre-incubated with various concentrations of the test compound before the addition of the radiolabeled neurotransmitter.

  • Uptake Reaction: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter and incubated for a short period at 37°C.

  • Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is determined by scintillation counting.

  • Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in the validation of a selective DAT inhibitor, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay b_start Prepare Transporter-Expressing Cell Membranes b_radioligand Add Radioligand ([³H]WIN 35,428) b_start->b_radioligand b_compound Add Test Compound (Varying Concentrations) b_radioligand->b_compound b_incubate Incubate to Equilibrium b_compound->b_incubate b_filter Separate Bound/Free Ligand (Filtration) b_incubate->b_filter b_quantify Quantify Radioactivity b_filter->b_quantify b_analyze Calculate Ki b_quantify->b_analyze u_start Prepare Brain Synaptosomes u_compound Pre-incubate with Test Compound u_start->u_compound u_neurotransmitter Add Radiolabeled Neurotransmitter ([³H]Dopamine) u_compound->u_neurotransmitter u_incubate Incubate at 37°C u_neurotransmitter->u_incubate u_terminate Terminate Uptake (Filtration) u_incubate->u_terminate u_quantify Quantify Uptake u_terminate->u_quantify u_analyze Calculate IC50 u_quantify->u_analyze

Caption: Experimental workflows for in vitro validation.

dat_signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Binds to Inhibitor Selective DAT Inhibitor (e.g., this compound) Inhibitor->DAT Blocks DA_reuptake Dopamine Reuptake DAT->DA_reuptake Mediates Signaling Downstream Signaling (e.g., PKC, CaMKII activation) DAT->Signaling Modulates DA_repackaged Repackaging into Vesicles DA_reuptake->DA_repackaged

Caption: Mechanism of a selective DAT inhibitor.

Conclusion

The validation of a novel compound as a selective DAT inhibitor requires a systematic approach involving both in vitro binding and functional assays. This guide, using "this compound" as a hypothetical example, demonstrates the necessary comparative analysis against established drugs like GBR-12909 and Modafinil. The provided experimental protocols and diagrams offer a clear framework for researchers to assess the potential of new chemical entities in the field of dopamine transporter modulation. Future studies would be necessary to obtain actual experimental data for "this compound" to confirm its pharmacological profile and therapeutic potential.

Benchmarking 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine Against Known Antidepressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antidepressant activity of "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" is not available in the current body of scientific literature. This guide provides a comparative benchmark based on a hypothetical profile derived from the known activities of structurally similar pyrrolidine-based compounds. The data presented for "this compound" should be considered predictive and for research guidance purposes only.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional nature allows for diverse spatial arrangements of substituents, making it a versatile template for drug design.[2][3] While "this compound" itself has been primarily investigated in other therapeutic areas, its structural analogs have shown promise in modulating central nervous system targets relevant to depression. This guide compares the hypothetical antidepressant profile of this compound class with established antidepressants: Fluoxetine (SSRI), Venlafaxine (SNRI), and Imipramine (TCA), based on standard preclinical screening models.

Comparative Efficacy Data

The following tables summarize quantitative data from key preclinical assays used to evaluate antidepressant efficacy. Data for the "Pyrrolidine Derivative (Hypothetical)" is extrapolated from published results for structurally related compounds, such as 3-(phenoxy-phenyl-methyl)-pyrrolidines and phenylpiperazine pyrrolidin-2-ones.[4][5]

Table 1: In Vivo Behavioral Screening - Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral model to screen for antidepressant efficacy. It measures the immobility time of an animal when placed in an inescapable water tank, with a reduction in immobility indicating an antidepressant-like effect.[6][7][8]

Compound/Drug ClassDose Range (mg/kg, i.p.)Outcome (Relative to Control)SpeciesReference(s)
Pyrrolidine Derivative (Hypothetical) 5 - 20Significant decrease in immobility timeMouse[4][9]
Fluoxetine (SSRI) 10 - 20Significant decrease in immobility timeMouse[10][11][12]
Venlafaxine (SNRI) 4 - 20Significant decrease in immobility timeMouse[13][14]
Imipramine (TCA) 15 - 30Significant decrease in immobility timeMouse[3][15][16]
Table 2: In Vitro Biochemical Screening - Monoamine Oxidase (MAO) Inhibition

This assay measures the ability of a compound to inhibit the activity of Monoamine Oxidase (MAO-A and MAO-B), enzymes that metabolize monoamine neurotransmitters. Inhibition of MAO-A is a known mechanism of antidepressant action.[17][18]

Compound/Drug ClassMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityReference(s)
Pyrrolidine Derivative (Hypothetical) Moderate Inhibition (Predicted)Weak to Moderate Inhibition (Predicted)MAO-A (Predicted)N/A
Fluoxetine (SSRI) 36.5 - 76.313 - 18.5Non-selective to weak MAO-A[19][20][21][22][23]
Venlafaxine (SNRI) >100>100Very Weak Inhibitor[23]
Imipramine (TCA) ~50-100>100Weak MAO-A Inhibitor[23][24]

Note: IC50 values can vary based on experimental conditions. The hypothetical activity for the pyrrolidine derivative is based on the general observation that some novel heterocyclic compounds are designed as MAO inhibitors.

Potential Signaling Pathways

Based on structurally related compounds, "this compound" may exert its antidepressant-like effects through one or more of the following pathways:

  • Monoamine Reuptake Inhibition: A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs were identified as potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors.[5] This dual-action mechanism is similar to that of SNRIs like Venlafaxine.

  • Serotonin Receptor Modulation: Phenylpiperazine pyrrolidin-2-one derivatives have shown affinity for 5-HT1A and 5-HT2 receptors, which are key targets in depression treatment.[4][25]

  • Neurotrophic Factor Signaling: Chronic antidepressant treatment is often associated with the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and synaptic plasticity. While not directly studied for this compound class, it represents a downstream pathway common to many antidepressants.

G Hypothetical Antidepressant Signaling Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Pyrrolidine 1-((4-Bromophenyl)(phenyl)methyl) pyrrolidine SERT SERT Pyrrolidine->SERT Inhibits NET NET Pyrrolidine->NET Inhibits MAO MAO Pyrrolidine->MAO Inhibits (Potential) Serotonin_vesicle 5-HT Vesicle SERT->Serotonin_vesicle Reuptake NE_vesicle NE Vesicle NET->NE_vesicle Reuptake Synapse Increased 5-HT & NE Serotonin_vesicle->Synapse Release NE_vesicle->Synapse Release Receptor5HT 5-HT Receptors (e.g., 5-HT1A) Synapse->Receptor5HT ReceptorNE Adrenergic Receptors Synapse->ReceptorNE Signal Second Messenger Cascades Receptor5HT->Signal ReceptorNE->Signal Gene Gene Expression (e.g., CREB, BDNF) Signal->Gene Response Therapeutic Response (e.g., Neuroplasticity) Gene->Response G Forced Swim Test (FST) Experimental Workflow A Acclimatize Mice B Administer Compound (Test, Vehicle, Positive Control) A->B C Wait (e.g., 30 min) B->C D Place Mouse in Water Cylinder (24-25°C) C->D E Record Behavior for 6 min D->E F Remove and Dry Mouse E->F G Score Last 4 min for Immobility Time F->G H Statistical Analysis (Compare Groups) G->H G MAO Inhibition Assay Workflow A Prepare Reagents (Enzyme, Buffer, Substrate) B Dispense MAO Enzyme (MAO-A or MAO-B) into Plate A->B C Add Test Compound Dilutions & Controls (Vehicle, Known Inhibitor) B->C D Pre-incubate (e.g., 10 min at 37°C) C->D E Add Substrate to Initiate Reaction D->E F Measure Product Formation (Kinetic Read on Plate Reader) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

References

Comparative Pharmacokinetics of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacokinetic data for "1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" is not currently available in the public domain. This guide provides a comparative analysis of structurally related compounds, specifically para-substituted d-threo-methylphenidate (MPH) analogs, to offer insights into the potential pharmacokinetic profile of the target compound. The data presented herein is derived from a study on d-threo-methylphenidate (d-MPH), d-threo-para-bromomethylphenidate (d-p-Br MPH), and d-threo-para-methoxymethylphenidate (d-p-OCH3 MPH). These analogs share key structural motifs with the target compound, such as a phenyl group and a nitrogen-containing heterocyclic ring, with the para-bromo analog being particularly relevant.

Introduction

This compound and its analogs are of interest in neuroscience research due to their structural similarity to potent central nervous system (CNS) stimulants that act as monoamine reuptake inhibitors. Understanding the pharmacokinetic properties of these compounds is crucial for designing and interpreting pharmacodynamic studies and for the development of potential therapeutic agents. This guide summarizes the comparative pharmacokinetics of relevant analogs, provides a detailed experimental protocol for such studies, and illustrates the presumed underlying signaling pathway.

Comparative Pharmacokinetic Data

The following table summarizes the non-compartmental pharmacokinetic parameters of d-MPH and its para-substituted analogs following intraperitoneal administration in rats. The inclusion of the para-bromo analog provides a valuable reference point for predicting the influence of bromine substitution on the pharmacokinetic profile.

CompoundMean Residence Time (MRT) (min)Elimination Half-Life (t½) (min)Clearance (CL) (ml/min/kg)
d-threo-methylphenidate (d-MPH)100.8 ± 14.571.6 ± 11.247.9 ± 5.3
d-threo-para-bromomethylphenidate (d-p-Br MPH)225.7 ± 22.3165.7 ± 15.817.5 ± 1.2
d-threo-para-methoxymethylphenidate (d-p-OCH3 MPH)115.6 ± 12.182.5 ± 9.639.8 ± 3.4

Data sourced from a comparative study in rats following a 37 µmol/kg intraperitoneal dose.

Analysis: The para-bromo substitution in d-p-Br MPH leads to a significant increase in both the mean residence time and the elimination half-life compared to the parent compound, d-MPH.[1] Concurrently, the clearance of the bromo-derivative is substantially lower.[1] This suggests that the addition of a bromine atom at the para position of the phenyl ring slows down the elimination of the compound from the body, likely due to altered metabolic stability or distribution characteristics.

Experimental Protocols

This section outlines a representative protocol for conducting a comparative pharmacokinetic study in a rodent model, based on established methodologies.

Objective: To determine and compare the plasma pharmacokinetic profiles of a test compound and its analogs after a single administration in rats.

Materials:

  • Test compounds (e.g., d-MPH, d-p-Br MPH, d-p-OCH3 MPH)

  • Sprague-Dawley rats (male, 250-300g)

  • Vehicle for drug administration (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical instrumentation (e.g., LC-MS/MS system)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study, with free access to food and water.

  • Dose Preparation: Dissolve the test compounds in the vehicle to the desired concentration.

  • Drug Administration: Administer a single dose of each compound to a group of rats (n=6 per group) via intraperitoneal (i.p.) injection. A typical dose might be in the range of 1-10 mg/kg.

  • Blood Sampling: Collect serial blood samples (approximately 100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), half-life (t½), and Mean Residence Time (MRT).

Below is a visual representation of a typical experimental workflow for a rodent pharmacokinetic study.

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Study Analysis acclimatize Animal Acclimatization dose_prep Dose Preparation acclimatize->dose_prep admin Drug Administration (i.p.) dose_prep->admin sampling Serial Blood Sampling admin->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Rodent Pharmacokinetic Study Workflow

Signaling Pathway

Compounds like "this compound" are presumed to act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[2] This mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an accumulation of these neurotransmitters in the synaptic cleft. The increased availability of dopamine and norepinephrine enhances neurotransmission in pathways associated with reward, attention, and arousal.

The following diagram illustrates the proposed signaling pathway of an NDRI at a synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicles (DA, NE) synaptic_cleft Synaptic Cleft (Increased DA & NE) presynaptic->synaptic_cleft Release dat Dopamine Transporter (DAT) dat->presynaptic Reuptake net Norepinephrine Transporter (NET) net->presynaptic Reuptake da_receptor Dopamine Receptors ne_receptor Norepinephrine Receptors synaptic_cleft->da_receptor Binding synaptic_cleft->ne_receptor Binding ndri NDRI (e.g., this compound) ndri->dat Blocks ndri->net Blocks

NDRI Mechanism of Action at the Synapse

References

Safety Operating Guide

Proper Disposal of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, a compound that requires careful management due to its potential hazards.

Hazard Identification and Safety Precautions

Based on safety data for structurally similar compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It may also cause significant skin, eye, and respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][3] If dust or aerosols may be generated, a respirator is recommended.

Quantitative Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Acute Toxicity, DermalCategory 4Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the experimental workflow to minimize environmental impact and maintain a safe laboratory environment.

Experimental Workflow: Chemical Disposal

Experimental Workflow: Disposal of this compound cluster_prep Preparation cluster_waste Waste Collection cluster_disposal Final Disposal A Wear appropriate PPE: - Gloves - Goggles - Lab Coat C Collect waste in a designated, properly labeled, and sealed hazardous waste container. A->C B Work in a well-ventilated area (Chemical Fume Hood) B->C F Store waste container in a cool, dry, and well-ventilated area, away from incompatible materials. C->F D For spills, absorb with inert material (e.g., vermiculite, sand). E Sweep up absorbed material and place in waste container. Avoid creating dust. D->E E->F G Consult local, regional, and national hazardous waste regulations for proper classification. F->G H Arrange for disposal by a licensed hazardous waste disposal company. G->H

Caption: Disposal workflow for this compound.

Detailed Methodologies for Disposal

1. Waste Segregation and Collection:

  • All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), should be collected in a designated hazardous waste container.

  • The container must be made of a compatible material, be in good condition, and have a secure lid.

  • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid actions that could generate dust.[3]

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

3. Final Disposal:

  • Chemical waste generators are responsible for correctly classifying their waste.[1] Consult your institution's Environmental Health and Safety (EHS) office and local, regional, and national regulations to ensure complete and accurate classification.

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[5] This substance should not be released into the environment.[3]

  • Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the empty container in accordance with local regulations. Do not reuse empty containers.[1]

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety data for structurally similar compounds, including substituted pyrrolidines and brominated aromatic compounds.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety goggles with side shields or a full-face shield.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield is required when there is a splash hazard.
Skin and Body Protection Chemical-resistant laboratory coat.A fully buttoned lab coat is required. Consider a disposable gown for procedures with a high risk of contamination.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for tears or perforations before each use. Change gloves frequently, especially if contaminated. Use proper glove removal technique to avoid skin contact.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Operational Plan

2.1. Handling and Storage:

  • Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] Keep it segregated from incompatible materials such as strong oxidizing agents.

  • Personal Hygiene : Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

2.2. Spill Cleanup:

  • Small Spills :

    • Evacuate the immediate area.

    • Wear the appropriate PPE as outlined in Section 1.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills :

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[3][4]

    • Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.[5]

  • Disposal Procedure :

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

    • Under no circumstances should this compound or its waste be disposed of down the drain.[2][3]

Experimental Protocol: General Procedure for a Small-Scale Reaction

This protocol outlines a general procedure for using this compound as a reactant in a small-scale chemical synthesis.

1. Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.
  • Gather all necessary reagents, solvents, and glassware.
  • Don the required PPE as detailed in the table above.

2. Reaction Setup:

  • Assemble the reaction glassware inside the fume hood.
  • Weigh the required amount of this compound in a tared container within the fume hood.
  • Add the compound to the reaction vessel containing the appropriate solvent.
  • Add other reactants to the vessel as required by the specific experimental procedure.
  • Initiate the reaction (e.g., by heating, stirring).

3. Work-up and Purification:

  • After the reaction is complete, quench the reaction mixture according to the specific protocol.
  • Perform extractions and washes as needed. All aqueous layers should be treated as contaminated and collected for proper disposal.
  • Purify the product using appropriate techniques (e.g., chromatography, crystallization). Collect all solvent waste in the designated halogenated organic waste container.

4. Post-Procedure:

  • Properly clean all glassware. The initial rinse should be with a solvent that is then collected as halogenated waste.
  • Wipe down the work area in the fume hood.
  • Dispose of all contaminated materials (e.g., gloves, absorbent paper) in the solid hazardous waste stream.
  • Remove PPE and wash hands thoroughly.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Personal Protective Equipment prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_reaction Perform Reaction in Fume Hood handling_weigh->handling_reaction handling_purification Purify Product handling_reaction->handling_purification disposal_liquid Collect Liquid Halogenated Waste handling_purification->disposal_liquid disposal_solid Collect Solid Contaminated Waste handling_purification->disposal_solid cleanup_glassware Clean Glassware handling_purification->cleanup_glassware disposal_ehs Contact EHS for Pickup disposal_liquid->disposal_ehs disposal_solid->disposal_ehs cleanup_area Decontaminate Work Area cleanup_glassware->cleanup_area cleanup_ppe Doff PPE & Wash Hands cleanup_area->cleanup_ppe

Caption: Workflow for safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.